5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJZJWPWMXDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378126 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-05-9 | |
| Record name | 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on this compound, a derivative whose utility stems from the unique interplay between the electron-withdrawing bromine atom on the aromatic ring and the alkyl substituent at the stereogenic C3 position. The bromine atom at the 5-position is known to enhance the biological activity of indole-based molecules, making this compound a person of significant interest for drug discovery and development.[1] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is a solid, crystalline compound. The core structure consists of a benzene ring fused to a five-membered lactam (pyrrolidinone) ring. The key features are a bromine atom at position 5 of the benzene ring and an ethyl group at the C3 position of the lactam ring. This C3 position is a chiral center, meaning the molecule can exist as two enantiomers.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | PubChem[2] |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[2] |
| Molecular Weight | 240.10 g/mol | PubChem[2] |
| CAS Number | 304876-05-9 | PubChem[2] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available; related 5-bromo-oxindole melts at 220-224°C[3] | --- |
| Boiling Point | 362.5±42.0 °C (Predicted) | ChemBK[3] |
| Solubility | Soluble in Dimethylformamide (DMF) and other organic solvents | ChemBK[3] |
| XLogP3 | 2.4 | PubChem[2] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns will be influenced by the bromine atom. The ethyl group will present as a characteristic triplet and quartet. The proton at the C3 position will appear as a multiplet, coupled to the adjacent ethyl protons. The N-H proton of the lactam will exhibit a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct carbon signals. The carbonyl carbon (C=O) of the lactam will be the most downfield signal (~170-180 ppm). Aromatic carbons will appear in the 110-145 ppm range, with the carbon attached to bromine showing a characteristic shift. The C3 carbon and the two carbons of the ethyl group will be visible in the aliphatic region.
-
IR (Infrared) Spectroscopy: Key vibrational bands will include a sharp peak for the N-H stretch (~3200 cm⁻¹) and a strong absorption for the lactam carbonyl (C=O) stretch (~1700 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes), corresponding to the molecular ion [M]⁺ and [M+2]⁺.
Synthesis and Reactivity
Synthetic Workflow
The synthesis of 3-substituted oxindoles can be achieved through various routes. A common and reliable method is the direct alkylation of a 5-bromooxindole precursor. This approach is favored for its efficiency and control over the C3-substituent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Alkylation of 5-Bromooxindole
This protocol describes the synthesis via direct ethylation. The causality behind this choice is its high yield and straightforward execution. The use of a strong base like Sodium Hydride (NaH) is crucial to generate a potent nucleophile (the enolate) that can efficiently react with the ethyl halide.
-
Preparation: To a solution of 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.
-
Expertise Note: Anhydrous conditions are critical as NaH reacts violently with water. The reaction is performed at 0°C to control the exothermic deprotonation step.
-
-
Enolate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the sodium salt.
-
Alkylation: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to stir at room temperature overnight.
-
Expertise Note: Ethyl iodide is used as it is a highly reactive alkylating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.
-
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.
-
Trustworthiness Note: Purity must be confirmed by NMR and Mass Spectrometry to validate the structure before any further use.
-
Reactivity Profile
-
N-H Acidity: The lactam proton is acidic and can be removed by a base, facilitating N-alkylation or N-acylation reactions.
-
C3 Position: The proton at the C3 position is also acidic and can be deprotonated to form an enolate, allowing for further functionalization at this site.
-
Aromatic Ring: The bromine atom makes the aromatic ring susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups at the 5-position.[4] This is a key feature for creating libraries of compounds for drug discovery.
Biological and Pharmacological Context
While specific biological data for this compound is not extensively published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug discovery.[1] Derivatives have shown a wide range of activities, including anticancer, antiviral, and antimicrobial effects.[1][5]
Anticancer Potential: Kinase Inhibition
Many oxindole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[6] The 5-bromo substitution often enhances binding affinity and inhibitory potency.[7]
The mechanism of action for many 5-bromoindole derivatives involves the inhibition of key oncogenic pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[1] Inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.[1]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
This compound serves as a valuable building block for synthesizing more complex molecules. Its C3-ethyl group provides a specific steric and lipophilic profile, while the 5-bromo position acts as a versatile handle for further chemical modification, making it an ideal starting point for structure-activity relationship (SAR) studies.
Safety and Handling
While specific toxicity data for this compound is not available, related bromo-indole compounds are classified as irritants.[8] Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, versatile reactivity, and the established pharmacological importance of its core scaffold make it a valuable tool for researchers. The ability to perform selective modifications at the N1, C3, and C5 positions allows for the systematic exploration of chemical space, paving the way for the development of novel therapeutics and functional materials. This guide provides the foundational knowledge required for its effective synthesis, handling, and application in advanced research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester | 902765-49-5 | Benchchem [benchchem.com]
- 5. rjpn.org [rjpn.org]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 749218-86-8|5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1h-indol-2-one|5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1h-indol-2-one|-范德生物科技公司 [bio-fount.com]
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction
This compound, also known as 5-Bromo-3-ethyl-2-oxindole, is a heterocyclic compound belonging to the oxindole class. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, making it a valuable building block for drug discovery and development.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines standardized protocols for their experimental determination, and offers insights grounded in chemical principles for researchers in organic synthesis and pharmaceutical development.
Part 1: Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, we can compile its fundamental identifiers and a robust set of computed properties from reliable chemical databases. These predictions offer valuable guidance for experimental design and handling.
Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | [1] |
| CAS Number | 304876-05-9 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1] |
| Exact Mass | 238.99458 Da | [1][2] |
Predicted Physical and Chemical Properties
The following properties have been calculated using computational models and provide a strong basis for understanding the compound's behavior.
| Property | Predicted Value | Source |
| XLogP3 | 2.4 | [1][2] |
| Boiling Point | 330.8°C at 760 mmHg | [2] |
| Density | 1.456 g/cm³ | [2] |
| Flash Point | 153.8°C | [2] |
| pKa | 13.32 ± 0.40 | [2] |
| Vapor Pressure | 0.000163 mmHg at 25°C | [2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 1 | [2] |
| Polar Surface Area (PSA) | 29.1 Ų | [1] |
Appearance, Melting Point, and Solubility (Inferred)
-
Physical State : Based on the high molecular weight and the crystalline nature of related compounds like 5-bromooxindole, this compound is expected to be a solid at room temperature, likely a crystalline powder.
-
Melting Point : An experimental melting point for this specific compound is not available in the cited literature. However, we can infer a probable range from its parent structures. 5-Bromooxindole has a reported melting point of 220-224°C[3], while 5-bromoindole melts at 89-92°C[4]. The addition of the 3-ethyl group will affect crystal packing, but it is reasonable to anticipate a melting point within this broad range, likely above 100°C. Experimental determination is essential for confirmation.
-
Solubility : The molecule possesses both polar functional groups (the amide N-H and carbonyl C=O) and nonpolar regions (the bromophenyl ring and the ethyl group). This amphiphilic nature suggests it will be sparingly soluble in water but should exhibit good solubility in polar organic solvents. The related compound 5-bromooxindole is soluble in dimethylformamide (DMF)[3]. Therefore, good solubility is expected in solvents such as DMF, dimethyl sulfoxide (DMSO), and potentially soluble in moderately polar solvents like ethyl acetate and dichloromethane with some heating. It is expected to have low solubility in nonpolar solvents like hexanes.
Part 2: Spectroscopic Characterization Profile (Predicted)
No publicly available spectra for this compound were identified. The following sections describe the expected spectroscopic signatures based on its chemical structure and data from analogous compounds. These predictions serve as a guide for structural verification upon synthesis.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H) : The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet. The bromine at C5 will influence their precise chemical shifts.
-
Amide Proton (1H, -NH-) : A broad singlet is expected, typically downfield (~8.0-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.
-
Methine Proton (1H, -CH- at C3) : A multiplet (likely a triplet or doublet of quartets) is expected for the proton at the chiral center C3, coupled to the N-H and the adjacent ethyl group. Its shift would be around 3.5-4.0 ppm.
-
Ethyl Group Protons (5H, -CH₂CH₃) :
-
Methylene (-CH₂-) : A multiplet (quartet if only coupled to the methyl, but further split by the C3 proton) is expected around 1.8-2.2 ppm.
-
Methyl (-CH₃) : A triplet is expected around 0.9-1.2 ppm, coupled to the methylene protons.
-
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-C=O) : A signal in the downfield region, characteristic of a lactam carbonyl, is expected at ~175-180 ppm.
-
Aromatic Carbons (6C) : Six signals are expected in the aromatic region (~110-145 ppm). The carbon bearing the bromine (C5) will be significantly shifted, and its signal may be attenuated.
-
Aliphatic Carbons (3C) :
-
Methine Carbon (C3) : A signal around 45-55 ppm.
-
Methylene Carbon (-CH₂-) : A signal around 25-30 ppm.
-
Methyl Carbon (-CH₃) : A signal in the upfield region, around 10-15 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch : A moderate to sharp absorption band around 3200-3300 cm⁻¹, characteristic of the amide N-H group.
-
C-H Stretches : Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Lactam) : A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, which is highly characteristic of a five-membered lactam ring.
-
C=C Aromatic Stretches : Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak : The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. There will be two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z ≈ 239 and [M+2]⁺ at m/z ≈ 241, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation : Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺) and potentially the loss of CO.
Part 3: Standardized Experimental Protocols
To address the absence of experimental data, this section provides detailed, self-validating protocols for determining the key physical properties of this compound.
Workflow for Physicochemical Property Determination
Caption: Experimental workflow for characterization.
Protocol 1: Melting Point Determination
-
Objective : To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology :
-
Sample Preparation : Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Apparatus : Use a calibrated digital melting point apparatus.
-
Measurement :
-
Place the capillary tube in the apparatus.
-
Set a rapid heating rate (e.g., 10-15°C/min) for a preliminary, approximate measurement.
-
For an accurate measurement, repeat with a fresh sample. Heat rapidly to about 15°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
-
Reporting : The melting point is reported as the range T₁-T₂. A sharp melting range (< 2°C) is indicative of high purity.
-
Protocol 2: Solubility Determination
-
Objective : To qualitatively and quantitatively assess the solubility in a range of common laboratory solvents.
-
Methodology :
-
Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).[5][6][7]
-
Qualitative Assessment :
-
To 1 mL of each solvent in a separate vial, add ~5 mg of the compound.
-
Vortex or shake vigorously for 1 minute at room temperature.
-
Visually classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Quantitative Assessment (for solvents where it appears soluble) :
-
Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., 5 mL).
-
Stir the suspension at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
Take a precise aliquot of the clear filtrate (e.g., 1 mL) and evaporate the solvent completely under vacuum.
-
Weigh the residual solid.
-
-
Calculation : Calculate the solubility in mg/mL or mol/L.
-
Protocol 3: NMR Spectrum Acquisition
-
Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology :
-
Sample Preparation :
-
Weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for oxindoles to ensure solubility and clear visualization of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
¹H NMR :
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR :
-
Mode: Proton-decoupled
-
Spectral Width: ~250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds (longer delay needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing : Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS (0.00 ppm).
-
Caption: Standardized workflow for NMR analysis.
Part 4: Synthesis and Safety Considerations
Plausible Synthetic Route
While a specific published synthesis for this compound was not found, a chemically sound approach would involve the alkylation of 5-bromo-1,3-dihydro-indol-2-one (5-bromooxindole). A common method involves deprotonating the oxindole at the C3 position using a suitable base (e.g., sodium hydride or lithium diisopropylamide) followed by quenching the resulting enolate with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions must be based on data for structurally related compounds.
-
5-Bromooxindole : Is classified as irritating to the eyes, respiratory system, and skin. It can be harmful if swallowed, inhaled, or in contact with skin.[3]
-
5-Bromoindole : Is also known to cause skin and serious eye irritation and may cause respiratory irritation.[8]
Recommended Precautions :
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.
This compound should be treated as a potentially hazardous chemical until toxicological properties have been thoroughly investigated.
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Holistic Approach to Molecular Characterization
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological studies, leading to significant loss of time and resources. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] This guide presents a comprehensive, multi-technique strategy for the complete structure elucidation of a representative derivative, This compound .
Our approach is not merely a sequence of experiments but a logical, self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data across all methods provides the highest degree of confidence in the final assignment. We will move from foundational data regarding molecular formula to the intricate details of atomic connectivity and, finally, to the definitive three-dimensional arrangement of the atoms in space.
The Elucidation Workflow: An Integrated Strategy
The power of modern analytical chemistry lies in the synergistic use of multiple orthogonal techniques. Our strategy begins with mass spectrometry to define the elemental composition, proceeds to an exhaustive NMR analysis to map the molecular framework, uses infrared spectroscopy to confirm key functional groups, and culminates in X-ray crystallography for ultimate structural verification.
Caption: Integrated workflow for structure elucidation.
Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS for two critical reasons. First, it provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. Second, for a halogenated compound, the isotopic distribution pattern is a definitive indicator of the presence and number of bromine or chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[4] This natural distribution results in a characteristic doublet for the molecular ion peak (M⁺) and the (M+2)⁺ peak, with their intensities being almost identical. This pattern is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom.[5][6]
Expected Mass Spectrometric Data
The data below is predicted for the target molecule, C₁₀H₁₀BrNO.[7]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₀BrNO | Derived from synthesis; to be confirmed by HRMS. |
| Monoisotopic Mass | 238.9946 u | Calculated exact mass for C₁₀H₁₀⁷⁹BrNO. |
| M⁺ Peak (m/z) | 238.9946 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| (M+2)⁺ Peak (m/z) | 240.9925 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Intensity Ratio M⁺:(M+2)⁺ | ~1:1 | Characteristic isotopic signature of one bromine atom.[4] |
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.
-
Instrument Setup:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure mass accuracy below 5 ppm.
-
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion cluster near m/z 239 and 241.
-
Confirm the ~1:1 intensity ratio of the M⁺ and (M+2)⁺ peaks.
-
Use the instrument software to calculate the elemental formula from the measured exact mass of the monoisotopic peak (m/z 238.9946) and compare it to the theoretical value.
-
Part 2: Mapping the Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and correlations in a suite of 1D and 2D experiments, we can systematically build the molecular structure piece by piece. For this compound, we expect distinct signals for the aromatic protons, the chiral center at C3, the ethyl group, and the amide proton, which can be unambiguously assigned using correlation spectroscopy.
Predicted ¹H and ¹³C NMR Data
The following table outlines the anticipated NMR signals. Chemical shifts (δ) are predicted based on the known effects of substituents on the oxindole core.[8][9]
| Position | Type | Predicted ¹H Shift (δ, ppm) & Multiplicity | Predicted ¹³C Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
| NH | Amide | ~8.0-9.0 (br s) | N/A | HMBC to C2, C7a |
| C2 | Carbonyl | N/A | ~175-180 | HMBC from NH, H3 |
| C3 | Methine (CH) | ~3.5-3.8 (t) | ~45-50 | COSY to H8; HMBC to C2, C4, C7a, C8 |
| C3a | Quaternary | N/A | ~130-135 | HMBC from H4 |
| C4 | Aromatic (CH) | ~7.4-7.6 (d) | ~125-130 | HMBC to C3, C5, C6, C7a |
| C5 | Quaternary (C-Br) | N/A | ~115-120 | HMBC from H4, H6 |
| C6 | Aromatic (CH) | ~7.2-7.4 (dd) | ~130-135 | HMBC to C4, C5, C7a |
| C7 | Aromatic (CH) | ~6.8-7.0 (d) | ~110-115 | HMBC to C5, C3a |
| C7a | Quaternary | N/A | ~140-145 | HMBC from NH, H3, H4, H6 |
| C8 | Methylene (CH₂) | ~1.8-2.2 (m) | ~25-30 | COSY to H3, H9; HMBC to C3, C9 |
| C9 | Methyl (CH₃) | ~0.8-1.0 (t) | ~10-15 | COSY to H8; HMBC to C3, C8 |
Visualization: Key HMBC Correlations
This diagram illustrates the crucial 2- and 3-bond correlations that piece together the molecular fragments.
Caption: Key HMBC correlations confirming connectivity.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution. Ensure the sample is properly shimmed to achieve sharp, symmetrical peaks.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a 90° pulse.
-
Set a sufficient spectral width to cover all signals (~0-12 ppm).
-
Integrate all peaks to determine relative proton ratios.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
2D COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY experiment to identify scalar-coupled protons (e.g., H3-H8, H8-H9).
-
2D HSQC Acquisition: Acquire a gradient-selected ¹H-¹³C HSQC experiment to identify all direct one-bond C-H correlations.
-
2D HMBC Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations, which are essential for connecting quaternary carbons and different spin systems.
Part 3: Functional Group Verification - Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum. For our target molecule, the most characteristic signals will be the N-H stretch of the amide and the very strong C=O stretch of the lactam (cyclic amide) carbonyl group.
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Lactam) | Stretch | 1680 - 1720 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
Experimental Protocol: FTIR via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Perform a background scan with the ATR crystal clean and uncovered. This is crucial to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The typical range is 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic peaks listed above.
Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides a robust hypothesis for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10][11] This technique determines the precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry (if applicable). A successful crystal structure serves as the gold standard for structural validation, confirming the connectivity derived from NMR and providing invaluable insight into the molecule's three-dimensional conformation.[12][13]
Experimental Workflow: From Crystal to Structure
Caption: Workflow for single-crystal X-ray analysis.
Protocol Overview: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, solvent/anti-solvent diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage.
-
An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction intensities are processed to generate a reflection file.
-
Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.
-
This model is refined against the experimental data using least-squares algorithms, iteratively improving the atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely.
-
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and deposited in a crystallographic database, generating a Crystallographic Information File (CIF).
Conclusion: A Symphony of Evidence
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromoindole(10075-50-0) 13C NMR spectrum [chemicalbook.com]
- 10. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Nomenclature, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a member of the pharmacologically significant oxindole family. While specific research on this exact molecule is limited in publicly available literature, this document synthesizes information on its nomenclature, predicted properties, and potential synthetic pathways based on established chemistry of the 5-bromooxindole scaffold. Furthermore, it explores the broader biological context of this class of compounds, offering insights for drug discovery and development.
Chemical Identity and Nomenclature
Correctly identifying a compound is foundational to all research endeavors. This compound is systematically named and has several synonyms used in chemical literature and databases.
The definitive IUPAC name for this compound is 5-bromo-3-ethyl-1,3-dihydroindol-2-one [1]. This name precisely describes the molecular structure: a bromine atom at the 5th position of an indolin-2-one core, with an ethyl group attached to the 3rd position.
Commonly used synonyms include:
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 304876-05-9 [1].
| Identifier | Value |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one[1] |
| Synonyms | 5-Bromo-3-ethylindolin-2-one, 5-Bromo-3-ethyl-2-oxindole[1] |
| CAS Number | 304876-05-9[1] |
| Molecular Formula | C₁₀H₁₀BrNO[1] |
| Molecular Weight | 240.10 g/mol [1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
The Oxindole Scaffold in Drug Discovery
The oxindole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds, including approved drugs. This scaffold's prevalence is due to its rigid structure and the synthetic accessibility of its derivatives, allowing for the exploration of diverse chemical space.
Biological Activities of 5-Bromoindole Derivatives
The introduction of a bromine atom at the 5-position of the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromoindole derivatives have demonstrated a wide array of biological activities, making them a focal point of research. These activities include:
-
Anticancer: Many 5-bromoindole derivatives exhibit potent anticancer activity by targeting key oncogenic pathways. For instance, certain derivatives act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation that is often dysregulated in cancer. Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial and Antiviral: The indole nucleus is a pharmacophore in the development of agents against various pathogens. 5-bromoindole derivatives have shown promise as antimicrobial and antiviral compounds.
-
Anti-inflammatory: The anti-inflammatory potential of oxindole derivatives is also an active area of investigation.
The diverse biological activities of 5-bromoindole derivatives underscore their potential in the development of novel therapeutics.
Synthetic Approaches to 3-Alkyl-5-bromo-oxindoles
General Synthetic Workflow
A plausible synthetic route to this compound is outlined below. This approach is based on the known reactivity of oxindoles and related heterocycles.
References
An In-depth Technical Guide to 5-Bromo-3-ethylindolin-2-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indolinone Scaffold
The indolin-2-one (or oxindole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The introduction of a bromine atom at the 5-position, coupled with an ethyl group at the 3-position, yields 5-Bromo-3-ethylindolin-2-one, a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its synthesis, characterization, and critical role in the development of next-generation pharmaceuticals.
Core Compound Identification
The subject of this guide is the chemical compound 5-Bromo-3-ethylindolin-2-one.
| Identifier | Value | Source |
| CAS Number | 304876-05-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | --INVALID-LINK--[2] |
| Synonyms | 5-Bromo-3-ethyl-2-oxindole, 5-bromo-3-ethyloxindole | --INVALID-LINK--[3], --INVALID-LINK--[2] |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-3-ethylindolin-2-one can be logically approached through the alkylation of a 5-bromooxindole precursor. This method is a well-established strategy for introducing substituents at the C3 position of the oxindole ring.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5-Bromo-3-ethylindolin-2-one.
Detailed Experimental Protocol (Inferred)
This protocol is based on established procedures for the N-alkylation and C3-alkylation of oxindoles.[4][5]
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: 5-Bromooxindole (1.0 eq) is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: A strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), is added portion-wise at 0 °C to deprotonate the oxindole at the C3 position, forming a nucleophilic enolate. The reaction mixture is stirred at this temperature for 30-60 minutes.
-
Alkylation: An ethylating agent, such as ethyl iodide (EtI, 1.5 eq), is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-Bromo-3-ethylindolin-2-one.
Physicochemical and Spectroscopic Characterization
| Property | Predicted Value |
| Boiling Point | 330.8°C at 760 mmHg |
| Flash Point | 153.8°C |
| Density | 1.456 g/cm³ |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the substituted benzene ring, and a singlet for the NH proton of the lactam.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 175-180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the lactam (around 3200 cm⁻¹), the C=O stretching of the amide (around 1710 cm⁻¹), and C-Br stretching in the fingerprint region.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 5-bromo-3-substituted indolin-2-one scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role as a Kinase Inhibitor Intermediate
5-Bromo-3-ethylindolin-2-one serves as a key building block for the synthesis of more complex molecules designed to target the ATP-binding site of various kinases. The 5-bromo substituent can participate in halogen bonding and occupy a hydrophobic pocket within the enzyme's active site, enhancing binding affinity and selectivity. The 3-ethyl group provides a vector for further chemical modifications to explore the surrounding binding site.
Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
A primary application of indolin-2-one derivatives is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis (the formation of new blood vessels).[7][8] By inhibiting VEGFR, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. The synthesis of various 5-bromoindolin-2-one derivatives has been explored for their potential as fibroblast growth factor receptor (FGFR) inhibitors, another important target in cancer therapy.[9]
Caption: Inhibition of VEGFR signaling by indolin-2-one derivatives.
Conclusion
5-Bromo-3-ethylindolin-2-one is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its synthesis, based on established methodologies, provides access to a key scaffold for the development of potent kinase inhibitors. The unique combination of the indolin-2-one core, a 5-bromo substituent, and a 3-ethyl group offers a powerful platform for the design of targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds significant promise for the future of precision medicine.
References
- 1. CAS 304876-05-9 | 5-Bromo-3-ethylindolin-2-one - Synblock [synblock.com]
- 2. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure of 5-bromo-1-ethylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-3-ethyl-2-oxindole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 5-position and an ethyl group at the 3-position of the 2-oxindole core yields 5-Bromo-3-ethyl-2-oxindole, a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of this molecule, including its physicochemical properties, detailed synthetic protocols, and an exploration of its potential in drug discovery, particularly in oncology. By synthesizing established methodologies with expert insights, this document serves as a crucial resource for researchers aiming to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of the Oxindole Scaffold
The 2-oxindole nucleus is a prominent structural feature in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a variety of biological targets with high specificity. The presence of a lactam ring and an aromatic portion allows for diverse functionalization, enabling the fine-tuning of electronic and steric properties to optimize biological activity.
The substitution pattern on the oxindole ring plays a critical role in defining the therapeutic profile of its derivatives. Halogenation, particularly bromination at the 5-position, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[2][3] The bromine atom can participate in halogen bonding and other non-covalent interactions, leading to improved binding affinity with target proteins. Furthermore, the introduction of an alkyl group at the 3-position can introduce a chiral center and provide additional steric bulk, influencing the molecule's interaction with its biological target. This guide focuses specifically on 5-Bromo-3-ethyl-2-oxindole, a molecule that combines these key structural features.
Physicochemical Properties of 5-Bromo-3-ethyl-2-oxindole
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of 5-Bromo-3-ethyl-2-oxindole are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[4] |
| Molecular Formula | C10H10BrNO | --INVALID-LINK--[4] |
| CAS Number | 304876-05-9 | --INVALID-LINK--[4] |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | --INVALID-LINK--[4] |
| Synonyms | 5-Bromo-3-ethylindolin-2-one, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one | --INVALID-LINK--[4] |
| Predicted XLogP3 | 2.4 | --INVALID-LINK--[4] |
Synthesis of 5-Bromo-3-ethyl-2-oxindole: A Methodological Approach
The synthesis of 3-substituted oxindoles is a well-trodden path in organic chemistry, with several reliable methods available. The preparation of 5-Bromo-3-ethyl-2-oxindole can be logically approached through the alkylation of the precursor, 5-Bromo-2-oxindole. This strategy offers a convergent and efficient route to the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis reveals that 5-Bromo-3-ethyl-2-oxindole can be disconnected at the C3-ethyl bond, leading back to 5-Bromo-2-oxindole and an ethylating agent. This approach is advantageous as 5-Bromo-2-oxindole is a commercially available starting material.
Experimental Protocol: Alkylation of 5-Bromo-2-oxindole
This protocol is based on established methods for the alkylation of oxindoles.[5] The key to this synthesis is the generation of the enolate of 5-Bromo-2-oxindole, which then acts as a nucleophile to displace a leaving group from an ethylating agent.
Materials:
-
5-Bromo-2-oxindole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide or Ethyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-oxindole (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Enolate Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-45 minutes to ensure complete deprotonation and formation of the enolate.
-
Alkylation: Slowly add ethyl iodide or ethyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-3-ethyl-2-oxindole.
Spectroscopic Characterization
While specific, experimentally-derived spectroscopic data for 5-Bromo-3-ethyl-2-oxindole is not widely available in the public domain, characterization would typically involve the following techniques. For comparison, spectral data for the closely related precursor, 5-Bromo-2-oxindole, is available.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the aromatic protons on the benzene ring, the methine proton at the 3-position, the methylene and methyl protons of the ethyl group, and the N-H proton of the lactam.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the aliphatic carbons of the ethyl group. A predicted ¹³C NMR spectrum for the similar compound, 5-Bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, is available for reference.
-
IR (Infrared) Spectroscopy: Key vibrational bands would be expected for the N-H stretch, the C=O (amide) stretch, and C-H stretches of the aromatic and aliphatic groups.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Therapeutic Potential in Drug Discovery
Derivatives of the 5-bromoindole and oxindole scaffolds have demonstrated a broad range of biological activities, making them attractive candidates for drug development.[1][2][3][7][8]
Anticancer Activity
A significant body of research has focused on the anticancer properties of 5-bromoindole derivatives.[2][9] These compounds have been shown to inhibit various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Potential Mechanism of Action: Kinase Inhibition
Many oxindole derivatives function as kinase inhibitors. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. By blocking the ATP binding site of the kinase domain, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis.[9] While the specific kinase targets of 5-Bromo-3-ethyl-2-oxindole have yet to be elucidated, its structural similarity to known kinase inhibitors suggests this as a probable mechanism of action.
Other Potential Applications
Beyond oncology, indole and oxindole derivatives have shown promise in a variety of therapeutic areas, including:
-
Antimicrobial Activity: Various substituted indoles have been reported to possess antibacterial and antifungal properties.[3][8]
-
Antiviral Effects: The indole nucleus is a key pharmacophore in the development of antiviral agents, including those targeting HIV.[2]
-
Neuroprotective Properties: Some indole derivatives have demonstrated the ability to protect neurons from damage, suggesting potential applications in neurodegenerative diseases.[2]
Conclusion and Future Directions
5-Bromo-3-ethyl-2-oxindole is a synthetically accessible molecule with significant potential for drug discovery and development. Its physicochemical properties and structural features, particularly the 5-bromo and 3-ethyl substitutions on the privileged oxindole scaffold, make it a compelling candidate for further investigation. While its primary therapeutic potential appears to be in oncology, likely through kinase inhibition, its broader biological activity profile warrants exploration.
Future research should focus on the definitive elucidation of its mechanism of action, including the identification of its specific molecular targets. Further optimization of the structure through the synthesis of analogues could lead to the development of even more potent and selective therapeutic agents. The in-depth understanding provided in this guide serves as a solid foundation for these future endeavors.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of substituted oxindoles is therefore of significant interest in drug discovery and development. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. We will explore the strategic considerations behind the synthetic route, delve into the reaction mechanisms, and provide detailed experimental protocols for its preparation and characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel oxindole-based molecules.
Introduction: The Significance of the Oxindole Core
The 1,3-dihydro-indol-2-one, or oxindole, framework is a prominent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals. Its rigid structure and the potential for functionalization at various positions, particularly at the C3 and N1 positions, have made it a versatile scaffold for the design of compounds with diverse pharmacological activities, including kinase inhibition, and antimicrobial and antiviral properties. The introduction of a bromine atom at the C5 position and an ethyl group at the C3 position of the oxindole core, as in the title compound, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a two-stage synthetic approach. The primary disconnection is at the C3-ethyl bond, pointing to a C3-alkylation of a 5-bromooxindole precursor. The 5-bromooxindole itself can be synthesized from commercially available indole. This leads to a straightforward and efficient synthetic pathway.
Caption: Retrosynthetic analysis of this compound.
This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual reaction steps. The key transformations are the regioselective bromination of the indole benzene ring and the subsequent stereoselective alkylation at the C3 position of the oxindole.
Part 1: Synthesis of 5-Bromo-1,3-dihydro-indol-2-one (5-Bromooxindole)
The synthesis of the 5-bromooxindole precursor is a critical first stage. A reliable and well-documented method proceeds from indole via a three-step sequence involving sulfonation, acetylation, and bromination, followed by deprotection. This method is favored due to its high regioselectivity for the C5 position.
Reaction Mechanism
The initial sulfonation of indole at the C2 position serves to protect this reactive site and direct the subsequent electrophilic bromination to the desired C5 position on the electron-rich benzene ring. The N-acetylation further deactivates the pyrrole ring towards electrophilic attack. Following bromination, the protecting groups are removed under basic conditions to yield the 5-bromooxindole.
Caption: Synthetic pathway for 5-Bromo-1,3-dihydro-indol-2-one from indole.
Experimental Protocol: Synthesis of 5-Bromooxindole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| Indole | 117.15 | 10.0 | 0.085 |
| Sodium Bisulfite | 104.06 | 30.0 | 0.288 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic Anhydride | 102.09 | 150 mL | - |
| Bromine | 159.81 | 15.0 | 0.094 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Step 1: Preparation of Sodium Indoline-2-sulfonate. In a 500 mL flask, dissolve 10.0 g of indole in 100 mL of ethanol. In a separate beaker, prepare a solution of 30.0 g of sodium bisulfite in 150 mL of water. Add the indole solution to the sodium bisulfite solution with stirring. Stir the mixture at room temperature overnight. Collect the resulting precipitate by vacuum filtration, wash with diethyl ether, and air dry to obtain sodium indoline-2-sulfonate.
-
Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate. Suspend the dried sodium indoline-2-sulfonate in 150 mL of acetic anhydride. Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and stir for an additional 2 hours. Cool the mixture to room temperature and collect the solid by filtration. Wash the solid with acetic anhydride and then with diethyl ether. The crude product can be used in the next step without further purification.
-
Step 3: Bromination. Dissolve the acetylated intermediate from the previous step in 100 mL of water at 0-5°C. With vigorous stirring, add 15.0 g of bromine dropwise, maintaining the temperature below 5°C. Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Step 4: Deprotection and Cyclization. Add a solution of approximately 5 g of sodium bisulfite in 20 mL of water to quench any excess bromine. Carefully neutralize the solution to pH 7 with a 40% aqueous solution of sodium hydroxide, keeping the temperature below 30°C. Make the solution basic by adding more 40% NaOH and heat the mixture at 50°C for 3 hours. Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 5-bromo-1,3-dihydro-indol-2-one.
Expected Yield and Characterization:
-
Yield: ~60-70%
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 220-224°C[1]
Part 2: C3-Alkylation of 5-Bromooxindole
The introduction of the ethyl group at the C3 position is achieved through a base-mediated alkylation of the 5-bromooxindole precursor. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.
Reaction Mechanism
The proton at the C3 position of the oxindole is acidic due to the adjacent carbonyl group and the aromatic system. A strong base, such as sodium hydride (NaH), can deprotonate this position to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide, to form the C-C bond at the C3 position.
Caption: Mechanism of C3-ethylation of 5-bromooxindole.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-Bromo-1,3-dihydro-indol-2-one | 212.04 | 5.0 | 0.0236 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.04 | 0.0260 |
| Ethyl Iodide | 155.97 | 4.0 | 0.0256 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 53.49 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 5-bromo-1,3-dihydro-indol-2-one and 100 mL of anhydrous THF. Stir the mixture until the solid is fully suspended.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Carefully add 1.04 g of sodium hydride (60% dispersion in oil) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the resulting enolate solution, add 4.0 g of ethyl iodide dropwise at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molar Mass | 240.10 g/mol [2] |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the searched literature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data (Predicted):
-
¹H NMR (in CDCl₃): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, the proton at C3, and the NH proton. The chemical shifts will be influenced by the bromine substituent and the oxindole core.
-
¹³C NMR (in CDCl₃): The spectrum should display ten distinct carbon signals, including those for the carbonyl group, the aromatic carbons (with the C-Br signal being characteristic), the C3 carbon, and the two carbons of the ethyl group.
Safety Considerations
-
Indole and its derivatives: Can be irritating to the skin, eyes, and respiratory tract.
-
Sodium hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Ethyl iodide: A lachrymator and should be handled in a fume hood.
-
Organic solvents: Flammable and should be handled with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This guide has outlined a robust and logical synthetic route for the preparation of this compound. The described two-stage approach, involving the synthesis of a 5-bromooxindole intermediate followed by C3-alkylation, provides a clear pathway for obtaining this valuable compound. The detailed experimental protocols and mechanistic insights are intended to empower researchers to confidently synthesize this and related oxindole derivatives for their research and drug discovery endeavors. The principles discussed herein are broadly applicable to the synthesis of a wide range of substituted oxindoles, highlighting the versatility of this important heterocyclic scaffold.
References
A Technical Guide to the Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Mechanism and Protocol
Executive Summary
The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, in particular, is a critical intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][2] This guide provides an in-depth examination of a robust and widely applicable synthetic route to this key intermediate. We will dissect the reaction mechanisms, explain the rationale behind procedural choices, and provide detailed experimental protocols suitable for laboratory application. The synthesis is approached via a logical two-stage process: the initial formation of the 5-bromooxindole core followed by stereocenter-defining alkylation at the C3 position.
Introduction: The Strategic Importance of 5-Bromo-3-ethyl-2-oxindole
The oxindole ring system is a cornerstone of modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The title compound, 5-Bromo-3-ethyl-2-oxindole, serves as a high-value building block. Its structure contains two key features for further elaboration: a bromine atom on the aromatic ring, which can act as a handle for cross-coupling reactions, and a reactive C3 position.[3] Its most prominent application is in the synthesis of Sunitinib, where it undergoes a Knoevenagel condensation with a substituted 5-formyl-1H-pyrrole carboxamide to form the final drug substance.[2][4] An efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a straightforward two-part strategy. The C3-ethyl bond can be formed via an alkylation reaction, a common method for functionalizing the C3 position of oxindoles.[5][6] This points to 5-bromooxindole as the immediate precursor. The 5-bromooxindole itself can be synthesized via an intramolecular cyclization of an appropriately substituted N-aryl acetamide, derived from commercially available 4-bromoaniline.
Caption: Retrosynthetic pathway for 5-Bromo-3-ethyl-2-oxindole.
Stage 1: Synthesis of the 5-Bromooxindole Precursor
The synthesis of the 5-bromooxindole core is efficiently achieved through a two-step sequence starting from 4-bromoaniline: N-acylation followed by an intramolecular Friedel-Crafts cyclization. This classic approach remains a cornerstone for constructing the oxindole scaffold.[7]
Reaction Mechanism
Step A: N-Acylation The synthesis begins with the acylation of 4-bromoaniline using chloroacetyl chloride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. This is a standard nucleophilic acyl substitution, resulting in the formation of 2-chloro-N-(4-bromophenyl)acetamide. A mild base, such as sodium bicarbonate, is often used to neutralize the HCl byproduct.
Step B: Intramolecular Friedel-Crafts Cyclization The crucial ring-forming step is an intramolecular Friedel-Crafts alkylation. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acetamide, enhancing the electrophilicity of the carbonyl carbon and activating the molecule. The electron-rich aromatic ring then attacks the carbon bearing the chlorine atom in an intramolecular electrophilic aromatic substitution. The position of attack is ortho to the activating amide group and meta to the deactivating bromine, leading to the desired 5-bromo-substituted ring system. Subsequent loss of a proton re-aromatizes the ring, and aqueous workup hydrolyzes the aluminum complex to yield 5-bromo-1,3-dihydro-indol-2-one (5-bromooxindole).
Caption: Workflow for the synthesis of the 5-Bromooxindole precursor.
Experimental Protocol: 5-Bromooxindole
Materials and Reagents:
-
4-Bromoaniline
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O), deionized
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acylation:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromoaniline (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes.
-
After the addition, add an aqueous solution of NaHCO₃ (1.5 eq) slowly to neutralize the HCl formed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting aniline is consumed.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is often used in the next step without further purification.
-
-
Cyclization:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq).
-
Heat the AlCl₃ gently under vacuum to ensure it is completely dry, then allow it to cool.
-
Add the crude 2-chloro-N-(4-bromophenyl)acetamide (1.0 eq) to the flask.
-
Heat the solid mixture carefully in an oil bath to 130-140 °C. The reaction is exothermic and will become a molten slurry.
-
Maintain the temperature for 1-2 hours, monitoring by TLC (using a quenched sample) for the formation of the product.
-
Cool the reaction mixture to room temperature, then carefully quench by slowly adding crushed ice, followed by concentrated HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure 5-bromooxindole.
-
Stage 2: C3-Ethylation of 5-Bromooxindole
With the 5-bromooxindole core in hand, the final step is the introduction of the ethyl group at the C3 position. This is achieved via a classic enolate alkylation. The choice of base and electrophile is critical for achieving high yield and minimizing side reactions.
Reaction Mechanism
The reaction proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.
Step A: Deprotonation / Enolate Formation The C3 proton of the oxindole is acidic (pKa ≈ 18 in DMSO) due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic ring. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the C3 position. This generates a resonance-stabilized enolate anion, which is the key nucleophilic species in this reaction. Anhydrous conditions are crucial, as protic solvents would quench the enolate.
Step B: Nucleophilic Attack (Sₙ2) The formed enolate anion then acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, in a classic Sₙ2 reaction. The carbon-iodine bond is weaker and iodine is a better leaving group, making ethyl iodide a more reactive electrophile. This attack forms the new carbon-carbon bond at the C3 position and displaces the halide ion, yielding the final product, this compound.
Caption: Mechanism of C3-Ethylation of 5-Bromooxindole.
Experimental Protocol: 5-Bromo-3-ethyl-2-oxindole
Materials and Reagents:
-
5-Bromooxindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (C₂H₅I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromooxindole (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. (Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The formation of the sodium salt of the enolate may be observed as a change in color or consistency.
-
-
Alkylation:
-
Slowly add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure this compound.
-
Summary of Reaction Parameters
The following table summarizes the key quantitative data for the described two-stage synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Stage 1: 5-Bromooxindole Synthesis | Stage 2: C3-Ethylation |
| Starting Material | 4-Bromoaniline (1.0 eq) | 5-Bromooxindole (1.0 eq) |
| Key Reagents | 1. Chloroacetyl chloride (1.1 eq)2. AlCl₃ (3.0 eq) | 1. NaH (1.2 eq)2. Ethyl Iodide (1.5 eq) |
| Solvent | DCM (Acylation) / Neat (Cyclization) | Anhydrous DMF |
| Typical Temperature | 0 °C to RT (Acylation) / 130-140 °C (Cyclization) | 0 °C to RT |
| Typical Reaction Time | 2-3 hours (Acylation) / 1-2 hours (Cyclization) | 2-4 hours |
| Typical Yield | 65-80% | 70-85% |
| Overall Yield | - | 45-68% |
Conclusion
The synthesis of this compound can be reliably executed through a two-stage process involving the Friedel-Crafts cyclization of an N-acylated bromoaniline followed by a direct C3-alkylation of the resulting oxindole. Understanding the underlying mechanisms—nucleophilic acyl substitution, electrophilic aromatic substitution, and enolate chemistry—is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols described herein provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and in good yield, facilitating the advancement of medicinal chemistry programs that rely on this important scaffold.
References
- 1. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-substituted 3-fluoro-2-oxindoles by deacylative alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ecommons.luc.edu [ecommons.luc.edu]
Starting materials for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one synthesis
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a substituted oxindole, represents a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the ethyl group offers vectors for further chemical modification, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore key strategies including intramolecular cyclization of N-aryl amides, and sequential functionalization of the oxindole core, offering field-proven insights for researchers, chemists, and drug development professionals.
Introduction to the Oxindole Scaffold
The oxindole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its rigid bicyclic framework, combined with a stereogenic center at the C3 position, allows for the precise spatial orientation of substituents, which is critical for potent and selective interactions with biological targets. The title compound, this compound, is of particular interest due to the C5-bromo handle, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the C3-ethyl group, which imparts specific steric and lipophilic properties. Understanding the most efficient pathways to this intermediate is paramount for streamlining discovery and development timelines.
Strategic Analysis: Key Synthetic Pathways
The synthesis of this compound can be approached from several distinct retrosynthetic perspectives. The most prevalent and practical strategies involve either constructing the heterocyclic ring system with the substituents already in place or performing sequential modifications on a pre-formed oxindole nucleus. This guide will focus on two primary, industrially relevant approaches:
-
Strategy A: Palladium-Catalyzed Intramolecular C-H Functionalization. A modern and highly efficient method that builds the oxindole ring from an acyclic precursor.
-
Strategy B: Sequential Functionalization via Alkylation and Bromination. A classical approach that modifies a simpler oxindole core in a stepwise manner.
Strategy A: Intramolecular Cyclization from 4-Bromoaniline
This convergent strategy is arguably the most efficient, establishing the complete carbon-nitrogen framework in a single key transformation. The logic is to start with a commercially available, appropriately substituted aniline and an acyl halide that contains the future C3-substituent and a leaving group to facilitate cyclization.
Conceptual Overview
The synthesis begins with the acylation of 4-bromoaniline with an α-halo acyl halide, specifically 2-bromobutyryl bromide or a related derivative. This forms an N-(4-bromophenyl)-2-halobutanamide intermediate. The crucial step is the subsequent intramolecular cyclization. While traditional methods might employ harsh Lewis acids (Friedel-Crafts cyclization), contemporary synthesis favors palladium-catalyzed C-H functionalization, which offers superior yields, regioselectivity, and functional group tolerance under milder conditions.[3][4]
Experimental Workflow & Protocol
The workflow involves two distinct synthetic operations: N-acylation and Pd-catalyzed cyclization.
Caption: Workflow for Strategy A: Intramolecular Cyclization.
Protocol 1: Synthesis of N-(4-bromophenyl)-2-bromobutanamide
-
To a stirred solution of 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) at 0 °C, add 2-bromobutyryl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the aniline.
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
This protocol is adapted from the highly effective method developed by Hennessy and Buchwald for oxindole synthesis.[3][4]
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a reaction vessel with N-(4-bromophenyl)-2-bromobutanamide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), and a bulky phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (0.04-0.10 eq).
-
Add an anhydrous solvent (e.g., Toluene or Dioxane) followed by a tertiary amine base, typically triethylamine (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude solid by silica gel chromatography to afford pure this compound.
Causality and Mechanistic Insights
The success of the palladium-catalyzed cyclization hinges on the specific combination of catalyst, ligand, and base.[4] The bulky, electron-rich phosphine ligand facilitates the formation of a Pd(0) active species, which undergoes oxidative addition into the C-Br bond of the butanamide side chain to form a Pd(II) enolate. This is followed by an intramolecular C-H activation/carbopalladation event at the ortho-position of the aniline ring. A final reductive elimination step releases the oxindole product and regenerates the Pd(0) catalyst, completing the catalytic cycle.[3][4] This pathway avoids the high temperatures and strong acids required for classical methods, thus preserving sensitive functional groups.
Strategy B: Sequential Functionalization of the Oxindole Core
This approach is more linear and involves building the target molecule by first synthesizing a simpler oxindole and then introducing the required substituents in separate steps. This can be advantageous if various analogs at the C3 and C5 positions are desired from a common intermediate.
Conceptual Overview
This strategy can be executed in two different sequences:
-
Path B1: Bromination followed by Alkylation.
-
Path B2: Alkylation followed by Bromination.
The choice between these paths depends on the reactivity of the intermediates and the potential for side reactions. Generally, Path B1 is preferred as electrophilic bromination of the electron-rich oxindole ring is highly efficient and regioselective for the C5 position, and the subsequent alkylation of 5-bromooxindole is a well-established transformation.
Experimental Workflow & Protocol (Path B1)
Caption: Workflow for Strategy B1: Bromination then Alkylation.
Protocol 3: Synthesis of 5-Bromooxindole
-
Dissolve oxindole (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS, 1.05 eq) or a solution of Bromine (Br₂, 1.0 eq) in acetic acid, portion-wise or dropwise, maintaining the temperature.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution.
-
Quench the reaction by pouring it into ice-water.
-
Collect the solid precipitate by filtration, wash thoroughly with water to remove acid or succinimide byproducts, and dry under vacuum to yield 5-bromooxindole.
Protocol 4: C3-Ethylation of 5-Bromooxindole
-
Under an inert atmosphere, suspend 5-bromooxindole (1.0 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C (or -78 °C for stronger bases).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA), portion-wise to deprotonate the C3 position and form the enolate.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add ethyl iodide or ethyl bromide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the final product.
Causality and Strategic Considerations
-
Bromination: The oxindole ring is an electron-rich aromatic system, directing electrophilic substitution to the positions ortho- and para- to the activating amino group. The C5 position (para) is sterically most accessible and electronically favored, leading to high regioselectivity during bromination.[5]
-
Alkylation: The protons at the C3 position of the oxindole are acidic due to the adjacent carbonyl group. A strong base is required to quantitatively form the enolate, which then acts as a nucleophile, attacking the ethyl halide in a standard Sₙ2 reaction to form the C-C bond. The choice of base and solvent is critical to avoid side reactions like O-alkylation or dialkylation.
Comparison of Synthetic Strategies
The optimal choice of strategy depends on the specific goals of the research program, such as scale, cost, and the need for analog synthesis.
| Feature | Strategy A (Intramolecular Cyclization) | Strategy B (Sequential Functionalization) |
| Starting Materials | 4-Bromoaniline, 2-Bromobutyryl Bromide | Oxindole, Brominating Agent, Ethyl Halide |
| Convergence | Highly convergent | Linear and stepwise |
| Overall Yield | Generally good to excellent[3][6] | Moderate to good, dependent on two steps |
| Scalability | Good; Pd-catalysis is common in industry | Excellent; classical reactions are robust |
| Flexibility for Analogs | Less flexible; requires a new aniline for each C5 analog | Highly flexible; common 5-bromooxindole intermediate allows for diverse C3-alkylations |
| Key Advantage | Efficiency and fewer steps | Modularity and access to a library of analogs |
| Key Challenge | Cost/availability of palladium catalyst and ligand | Handling of strong bases for alkylation |
Conclusion
The synthesis of this compound is readily achievable through multiple robust synthetic routes. For rapid, efficient, and convergent access to the target molecule, the palladium-catalyzed intramolecular cyclization of N-(4-bromophenyl)-2-bromobutanamide stands out as the superior modern method. It offers high yields and operational simplicity, reflecting the latest advancements in C-H functionalization chemistry.[3][4] Conversely, the sequential functionalization of an oxindole core provides unparalleled flexibility for creating diverse chemical libraries. By first preparing a common 5-bromooxindole intermediate, researchers can readily explore a wide range of C3-substituents, accelerating structure-activity relationship (SAR) studies in drug discovery programs. The selection of the appropriate starting materials and synthetic strategy should therefore be aligned with the overarching objectives of the scientific endeavor, whether it be large-scale production of a single target or the exploratory synthesis of a diverse set of new chemical entities.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pharmacological Potential of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Technical Guide for Drug Discovery
Introduction: The Oxindole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxindole core, a bicyclic aromatic structure, is a cornerstone in the field of medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of natural alkaloids and synthetically developed therapeutic agents.[1][2] Its inherent planarity, combined with the presence of a lactam ring, provides a unique three-dimensional architecture that facilitates interactions with a wide array of biological targets. The true power of the oxindole scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.[1][2] This has led to the development of oxindole derivatives with a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3]
This technical guide focuses on a specific, yet underexplored, derivative: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one . While direct and extensive research on this particular molecule is nascent, its structural features—the presence of a bromine atom at the 5-position and an ethyl group at the 3-position of the oxindole core—strongly suggest a high potential for significant biological activity. The introduction of a halogen, such as bromine, at the C5 position is a well-established strategy in medicinal chemistry to enhance the lipophilicity and, consequently, the cell permeability and binding affinity of a compound.[4] The ethyl group at the C3 position introduces a chiral center and a non-planar feature, which can be critical for specific receptor or enzyme interactions.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the predicted biological activities of this compound based on the extensive data available for structurally related oxindole and 5-bromoindole derivatives. We will delve into potential mechanisms of action, propose detailed experimental protocols for its biological evaluation, and present a framework for its potential development as a novel therapeutic agent.
Predicted Biological Activities and Mechanistic Insights
Based on the established pharmacological profiles of analogous compounds, this compound is predicted to exhibit a range of biological activities. The following sections outline these potential activities and the underlying scientific rationale.
Anticancer Activity: A Multi-pronged Approach to Targeting Tumor Growth
The oxindole scaffold is a prominent feature in several approved and investigational anticancer drugs.[1][2] The anticancer potential of 5-bromo-oxindole derivatives has been demonstrated against various cancer cell lines, including those of the lung, colon, breast, and kidney.[5] The proposed mechanisms of action are often multifaceted and target key pathways involved in tumorigenesis.
-
Kinase Inhibition: A primary mechanism of action for many oxindole-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition by oxindole derivatives can disrupt tumor angiogenesis.[6] It is highly probable that this compound could act as a VEGFR-2 inhibitor.
-
Cell Cycle Arrest and Apoptosis Induction: Substituted oxindoles have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis in cancer cells.[7][8] This is often achieved by modulating the levels of key cell cycle regulatory proteins and apoptotic markers such as caspases, Bax, and Bcl-2.[6][7]
-
DNA Topoisomerase Inhibition: Some oxindole derivatives have been found to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[9]
Proposed Experimental Workflow for Anticancer Activity Screening
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Antimicrobial and Antifungal Activity
Oxindole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][10] The presence of the oxindole core, often in combination with other heterocyclic moieties, contributes to their ability to inhibit the growth of various pathogenic microorganisms.
-
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential cellular processes in microbes, such as cell wall synthesis, DNA replication, or key enzymatic pathways.[11]
-
Structure-Activity Relationship: Studies on various oxindole derivatives have shown that the nature and position of substituents on the oxindole ring play a crucial role in their antimicrobial and antifungal efficacy.[10] The 5-bromo substitution in the target compound is anticipated to enhance its antimicrobial properties.
Table 1: Representative Antimicrobial and Antifungal Activities of Oxindole Derivatives
| Compound Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 5-substituted-1,3-dihydro-2H-indol-2-ones | Mycobacterium tuberculosis H37Rv | MIC values reported | [12] |
| Novel oxindole derivatives | Toxinogenic and phytopathogenic fungi | Antifungal effects observed | [10] |
| 1,2,3,5-substituted indole derivatives | E. coli, S. aureus | MIC < 37.5 µg/ml | [11] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of indole-based compounds are well-documented.[13] Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
-
COX Inhibition: It is plausible that this compound could exhibit inhibitory activity against COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in the inflammatory cascade.[13]
Neuroprotective and Receptor Binding Activities
Indole derivatives have also been investigated for their potential in treating neurodegenerative diseases and for their ability to bind to various receptors in the central nervous system.[14]
-
Receptor Modulation: The indole scaffold is a common feature in ligands for various receptors, including sigma receptors and cannabinoid receptors.[15][16] The specific substitutions on this compound could confer selectivity for certain receptor subtypes, opening avenues for its investigation in neurological disorders.
Detailed Experimental Protocols
To facilitate the investigation of this compound, the following detailed protocols are provided as a starting point for its biological characterization.
Protocol 1: Synthesis of this compound
While specific synthesis routes for this exact molecule are not widely published, a general approach can be adapted from known methods for synthesizing substituted oxindoles. A plausible route involves the Fischer indole synthesis followed by functional group manipulations.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Butanal
-
Polyphosphoric acid (PPA) or other suitable acid catalyst
-
Appropriate solvents (e.g., ethanol, toluene)
Procedure:
-
Hydrazone Formation: React 4-bromophenylhydrazine hydrochloride with butanal in a suitable solvent like ethanol to form the corresponding hydrazone.
-
Fischer Indolization: Cyclize the hydrazone using a strong acid catalyst such as polyphosphoric acid with heating to form the indole intermediate.
-
Oxidation/Rearrangement: Subsequent oxidation and/or rearrangement steps, which may vary depending on the specific reaction conditions, would lead to the desired this compound.
-
Purification: The final product should be purified using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, the extensive body of research on the oxindole scaffold and its 5-bromo derivatives provides a strong foundation for predicting its pharmacological potential. The structural features of this molecule suggest that it is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.
The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of its biological activities. Further research, including synthesis, in vitro screening, and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this compound. The insights gained from such studies will not only contribute to our understanding of the structure-activity relationships of oxindole derivatives but may also lead to the development of novel and effective therapeutic agents for a range of human diseases.
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpn.org [rjpn.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying and Validating the Therapeutic Targets of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Abstract
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved and investigational drugs. A notable example is Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), which features a 5-fluoro-indolin-2-one moiety.[1] The structural similarity of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one to this class of compounds strongly suggests its potential as a kinase inhibitor. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will proceed under the central hypothesis that this compound primarily targets protein kinases, particularly receptor tyrosine kinases (RTKs) implicated in oncogenic signaling, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] This document outlines a multi-part experimental workflow, from broad-based initial screening to detailed mechanistic validation in cellular contexts, providing the scientific rationale and detailed protocols necessary for a thorough investigation.
Part 1: Initial Target Identification via Comprehensive Kinome Profiling
1.1. Rationale for Kinase-Centric Screening
The indolin-2-one scaffold is a cornerstone of many potent kinase inhibitors. The presence of a halogen at the C(5) position, as in our subject compound, is a key structural feature of several successful RTK inhibitors, known to enhance binding affinity and potency.[2] Therefore, the most logical and resource-efficient starting point is to assess the compound's activity across a wide array of protein kinases. A broad kinome scan will provide an unbiased overview of its selectivity and identify the most promising primary targets, guiding all subsequent validation efforts. Commercial services offer access to large panels of purified kinases, enabling a comprehensive initial screen.[4][5][6]
1.2. Experimental Workflow: Kinase Panel Screening
The initial step is to determine the inhibitory activity of this compound against a large, representative panel of human kinases. This is typically performed at a single, relatively high concentration (e.g., 1 or 10 µM) to identify any significant interactions.
1.3. Step-by-Step Protocol: Compound Submission for Kinome Profiling
-
Compound Preparation: Synthesize or procure this compound with a purity of >95%, confirmed by HPLC and NMR.
-
Solubilization: Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution.
-
Service Provider Selection: Choose a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Pharmaron, AssayQuant).[5][6][7]
-
Assay Selection: Opt for a broad screening panel, such as one covering over 400 kinases. The radiometric method using [γ-³³P]-ATP is a common and reliable format.[6]
-
Submission: Ship the compound stock solution to the service provider according to their specific instructions, typically on dry ice.
-
Data Request: Request initial screening data as percent inhibition (% inhibition) at a 1 µM concentration. For any kinases showing >50% inhibition, request follow-up IC50 determination (10-point dose-response curve).
1.4. Data Presentation: Summarizing Kinase Profiling Results
The results from the kinome scan should be organized to clearly identify the most potent and selective targets.
| Target Kinase | Gene Family | % Inhibition @ 1 µM | IC50 (nM) |
| VEGFR2 | RTK | Data | Data |
| PDGFRβ | RTK | Data | Data |
| c-KIT | RTK | Data | Data |
| FLT3 | RTK | Data | Data |
| Other Hit 1 | Family | Data | Data |
| Other Hit 2 | Family | Data | Data |
| Non-Hit Control | Family | <10% | >10,000 |
Part 2: Cellular Validation of Anti-Proliferative Activity
2.1. Rationale for Phenotypic Screening
Once primary kinase targets are identified, it is crucial to determine if the compound's enzymatic inhibition translates into a functional effect in a cellular context. A cell viability assay is a fundamental first step to confirm that the compound has anti-proliferative or cytotoxic effects on cancer cell lines known to be dependent on the identified target kinases. For example, if VEGFR2 and PDGFRβ are primary targets, cell lines from renal cell carcinoma (e.g., 786-O) or breast cancer (e.g., MDA-MB-231) would be appropriate models.[8]
2.2. Step-by-Step Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
2.3. Data Presentation: IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Putative Target Dependence | IC50 (µM) |
| 786-O | Renal Cell Carcinoma | VEGFR/PDGFR | Data |
| MDA-MB-231 | Triple-Negative Breast Cancer | VEGFR | Data |
| HUVEC | Normal Endothelial Cells | VEGFR/PDGFR | Data |
| Control Cell Line | Type | Low Target Expression | Data |
Part 3: Mechanistic Validation of Target Engagement
3.1. Rationale for Assessing Target Phosphorylation
To confirm that the observed anti-proliferative effects are a direct result of inhibiting the intended kinase targets, it is essential to measure the phosphorylation status of these kinases and their downstream signaling proteins within the cell. A reduction in the phosphorylation of a target kinase upon treatment with the compound provides strong evidence of direct target engagement. Western blotting is the gold standard technique for this purpose.[12][13]
3.2. Signaling Pathways of Interest: VEGFR and PDGFR
VEGFR and PDGFR are RTKs that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][8][14] Our compound is hypothesized to block this initial autophosphorylation event.
3.3. Step-by-Step Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with the compound at 1x and 5x its IC50 concentration for a specified time (e.g., 2-4 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk, as it contains phosphoproteins that can cause high background.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2 Tyr1175) and total protein levels of the kinase as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.
Part 4: Characterizing the Cellular Phenotypic Response
4.1. Rationale for Cell Cycle Analysis
Inhibition of kinases that drive proliferation, such as VEGFR and PDGFR, is expected to cause cells to arrest at specific checkpoints in the cell cycle.[12] Analyzing the DNA content of a cell population via flow cytometry allows for the quantification of cells in each phase (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.
4.2. Step-by-Step Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix overnight at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[15] Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G0/G1 or G2/M population compared to the control indicates cell cycle arrest.
Conclusion and Future Directions
This guide provides a systematic, hypothesis-driven approach to elucidate the therapeutic targets of this compound. By starting with a broad kinome screen and progressively narrowing the focus through cellular and mechanistic assays, researchers can efficiently identify primary targets, confirm on-target activity in a biological context, and characterize the resulting cellular phenotype.
Positive results from this workflow would strongly support the development of this compound as a novel kinase inhibitor. Subsequent steps would involve:
-
Lead Optimization: Utilizing medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its anti-tumor activity and tolerability.
-
Off-Target and Toxicity Profiling: Conducting further screens to identify potential off-target liabilities and ensure a favorable safety profile.
By following the rigorous experimental plan outlined herein, the therapeutic potential of this compound can be thoroughly and effectively evaluated.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaron.com [pharmaron.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
The Oxindole Scaffold: A Comprehensive Technical Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Oxindole Core
The oxindole scaffold, a bicyclic aromatic structure, has garnered significant attention in medicinal chemistry due to its presence in various natural alkaloids and its versatile biological activities.[1][2] First isolated from the plant Uncaria tomentosa, commonly known as cat's claw, oxindole-containing molecules have demonstrated a remarkable capacity for chemical modification, leading to a diverse array of pharmacological functions.[1] This adaptability makes the oxindole nucleus a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets.[3][4] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications.[1][2] Notably, several oxindole-based drugs, such as Sunitinib, have received clinical approval, primarily functioning as tyrosine kinase inhibitors for cancer therapy.[1] This guide will provide an in-depth technical overview of a specific derivative, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, while contextualizing its properties and potential within the broader landscape of oxindole chemistry and pharmacology.
Chemical Properties and Synthesis of this compound
This compound is a substituted oxindole with the chemical formula C10H10BrNO.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 240.10 g/mol | [5] |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | [5] |
| CAS Number | 304876-05-9 | [5] |
| Synonyms | 5-Bromo-3-ethylindolin-2-one, 5-Bromo-3-ethyl-2-oxindole | [5] |
General Synthesis Strategies for Substituted Oxindoles
The synthesis of the oxindole core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. Palladium-Catalyzed C-H Functionalization:
A highly regioselective method for synthesizing substituted oxindoles involves the palladium-catalyzed cyclization of α-chloroacetanilides.[6][7] This approach offers high functional group compatibility and avoids the need for harsh conditions or pre-functionalized arenes.[6] The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a phosphine ligand and a base.[6][7]
Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Oxindoles [6][7]
-
Substrate Preparation: The corresponding aniline is reacted with chloroacetyl chloride to form the α-chloroacetanilide substrate.
-
Reaction Setup: In a reaction vessel, combine the α-chloroacetanilide, palladium acetate (catalytic amount), 2-(di-tert-butylphosphino)biphenyl (ligand), and triethylamine (base) in a suitable solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a sufficient duration to ensure complete conversion.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired substituted oxindole.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Analogs, Derivatives, and Therapeutic Potential
Abstract
The oxindole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its extensive applications in medicinal chemistry.[1][2] Its unique structural and electronic properties make it an ideal framework for the design of novel therapeutic agents. This technical guide focuses on a specific, synthetically accessible derivative, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, and explores the landscape of its analogs and derivatives. We will delve into the synthetic strategies for accessing this core and its variations, discuss the structure-activity relationships (SAR) that govern their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
The Oxindole Core: A Foundation for Drug Discovery
The oxindole, or 2-indolinone, structure is a bicyclic aromatic compound consisting of a benzene ring fused to a five-membered lactam ring. First extracted from plants like Uncaria tomentosa (Cat's Claw), this scaffold is a cornerstone in natural product chemistry and a highly sought-after target in synthetic chemistry.[1][2] The versatility of the oxindole core lies in its ability to be readily functionalized at multiple positions, particularly at the N1, C3, and C5 positions of the ring system. This allows for the fine-tuning of physicochemical properties and biological activities, leading to a wide array of pharmacological effects.[2] Oxindole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3]
The core compound of this guide, This compound (CAS No: 304876-05-9), incorporates several key features that modulate its chemical and biological profile:
-
The Oxindole Nucleus: Provides the fundamental rigid scaffold for molecular recognition by biological targets.
-
C5-Bromo Substituent: The electron-withdrawing bromine atom at the 5-position significantly influences the electronic properties of the aromatic ring. This halogen can also participate in halogen bonding, a crucial interaction in ligand-receptor binding, and often enhances lipophilicity, which can improve membrane permeability. The presence of bromine at this position has been linked to increased antiproliferative activity in certain cancer cell lines.[4]
-
C3-Ethyl Group: The substituent at the C3 position is critical. The presence of a stereocenter at C3 when substituted with two different groups allows for enantioselective interactions with chiral biological targets. The ethyl group provides a specific steric and lipophilic profile that can be optimized for target binding.
Synthetic Strategies and Methodologies
The synthesis of substituted oxindoles is a well-established field in organic chemistry, with numerous methods available for their construction.[5][6]
General Synthesis of the 5-Bromo-3-ethyl-oxindole Core
A common and effective strategy for synthesizing 3-substituted oxindoles involves the cyclization of α-haloacetanilides. For the target compound, this would typically start from a 4-bromoaniline derivative.
A plausible synthetic pathway is outlined below:
-
Acylation: 4-Bromoaniline is acylated with an α-halobutyryl halide (e.g., 2-bromobutyryl bromide) to form the corresponding N-(4-bromophenyl)-2-bromobutanamide.
-
Intramolecular Friedel-Crafts Cyclization: The resulting α-haloacetanilide undergoes an intramolecular cyclization, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield this compound.[7]
Synthesis of Analogs and Derivatives
The true power of the oxindole scaffold lies in its synthetic tractability, allowing for the creation of diverse chemical libraries.
-
N-Substitution: The nitrogen atom of the lactam can be readily alkylated or acylated using a suitable base (e.g., NaH) followed by an electrophile (e.g., alkyl halide, acyl chloride). This allows for the introduction of various functional groups to modulate solubility and target interactions.
-
C3-Position Derivatization: The C3 position can be further functionalized. For instance, spirocyclic oxindoles, which have shown significant potential as anticancer agents, can be synthesized via [3+2] cycloaddition reactions involving isatin derivatives and azomethine ylides.[8][9]
-
C5-Position Modification: While this guide focuses on the 5-bromo derivative, this position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, thus expanding the chemical space.
Experimental Protocol: Synthesis of this compound
This is a representative, generalized protocol based on established methodologies for oxindole synthesis.[6][7] Researchers should optimize conditions based on their specific substrates and equipment.
Step 1: Synthesis of N-(4-bromophenyl)-2-bromobutanamide
-
To a stirred solution of 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-bromobutyryl bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flask charged with anhydrous aluminum chloride (AlCl₃) (3.0 eq) in anhydrous carbon disulfide (CS₂) at 0 °C, add the N-(4-bromophenyl)-2-bromobutanamide (1.0 eq) portion-wise.
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
Synthetic Workflow Diagram
Caption: General Synthetic Workflow.
Biological Activities and Structure-Activity Relationships (SAR)
The 5-bromo-oxindole scaffold is a fertile ground for discovering potent biological agents. The bromine atom often serves as a key anchoring point in receptor binding and can enhance overall activity.
Anticancer Activity
A significant body of research highlights oxindole derivatives as promising anticancer agents.[8] Their mechanisms are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth and survival.
-
Kinase Inhibition: Many oxindole derivatives function as inhibitors of protein kinases.
-
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its overactivation is a hallmark of many cancers.[10] Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines by inhibiting EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis.[10][11][12]
-
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell signaling pathways. 5-substituted oxindole derivatives have been designed and synthesized as potent BTK inhibitors, showing selective cytotoxicity against BTK-expressing cancer cell lines like RAMOS.[13]
-
-
Disruption of Mitosis: Some indole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical apparatus for cell division, thereby preventing cancer cell proliferation.[11][12]
Caption: EGFR Signaling Inhibition.
Anti-inflammatory Activity
Oxindole derivatives have been investigated as potent anti-inflammatory agents. Tenidap, an oxindole derivative, was developed for treating rheumatoid arthritis.[3] The mechanism often involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3][14] The development of new oxindole esters and imines has yielded compounds with significant edema inhibition and analgesic effects in preclinical models.[3][14]
Other Biological Activities
The versatility of the oxindole scaffold extends to other therapeutic areas:
-
Antimicrobial and Antiviral: Various derivatives have shown activity against a range of bacteria, fungi, and viruses.[1][2]
-
Neuroprotection: The core structure is related to neuroactive alkaloids, and some derivatives are being explored for their potential in treating neurodegenerative diseases.[15]
-
Antioxidant: 5-hydroxyoxindole derivatives have demonstrated significant antioxidant activity by suppressing lipid peroxidation and intracellular oxidative stress.[16]
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR insights for substituted oxindoles based on available literature.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| C5 | Halogens (e.g., -Br, -Cl) | Generally increases anticancer and antiproliferative activity. | [4] |
| C5 | Sulfonamide groups | Can confer carbonic anhydrase inhibitory activity, useful for antiglaucoma effects. | [17] |
| N1 | Alkyl or Aryl groups | Modulates lipophilicity and can influence binding to specific targets. N-substitution is common in kinase inhibitors. | [18] |
| C3 | Spirocyclic systems | Often leads to potent and selective anticancer activity. | [8][9] |
| C3 | Hydroxy (-OH) group | Can act as a hydrogen bond donor, crucial for binding to enzyme active sites. | [15][17] |
In Vitro Biological Evaluation: A Protocol
To assess the therapeutic potential of newly synthesized analogs, a robust and reproducible biological assay is essential. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a 5-bromo-3-ethyl-oxindole analog that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds for drug discovery. The synthetic accessibility of the oxindole core allows for extensive structural diversification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The strong evidence for their efficacy as anticancer agents, particularly as kinase inhibitors, warrants further investigation.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs by exploring a wider range of substituents at the N1, C3, and C5 positions.
-
Elucidating Mechanisms of Action: Conducting detailed molecular biology studies to identify the specific cellular targets and pathways modulated by the most active compounds.
-
In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Stereoselective Synthesis: Developing enantioselective synthetic routes to access chirally pure C3-substituted analogs, which may offer improved potency and reduced off-target effects.
By leveraging the principles of medicinal chemistry and modern drug discovery, the 5-bromo-oxindole core will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. Oxindole synthesis [organic-chemistry.org]
- 7. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom at the 5-position and an ethyl group at the 3-position can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity. As such, rigorous analytical characterization is paramount to ensure its identity, purity, and quality for any research or development application.
This application note provides a comprehensive guide to the analytical characterization of this compound, detailing the requisite spectroscopic and chromatographic protocols. The methodologies are designed to be robust and reproducible, providing a self-validating system for the unambiguous identification and purity assessment of this compound.
Physicochemical Properties
A foundational aspect of analytical characterization is the determination of the compound's fundamental physicochemical properties. These parameters are critical for understanding its behavior in various experimental and physiological environments.
| Property | Expected Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | [1][2] |
| Molecular Weight | 240.10 g/mol | [1][2] |
| CAS Number | 304876-05-9 | [1] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Melting Point | 155-160 °C | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetone; Sparingly soluble in water | Inferred |
| logP | 2.4 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solubilizing properties for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., N-H).
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher
-
Temperature: 25 °C
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or TMS (δ 0.00 ppm).
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.45 | s | 1H | N-H |
| ~7.40 | d, J ≈ 2.0 Hz | 1H | Ar-H (H4) |
| ~7.25 | dd, J ≈ 8.4, 2.0 Hz | 1H | Ar-H (H6) |
| ~6.80 | d, J ≈ 8.4 Hz | 1H | Ar-H (H7) |
| ~3.40 | t, J ≈ 5.6 Hz | 1H | CH -CH₂CH₃ |
| ~1.85-1.75 | m | 1H | CH-CH H-CH₃ |
| ~1.70-1.60 | m | 1H | CH-CHH -CH₃ |
| ~0.85 | t, J ≈ 7.4 Hz | 3H | CH-CH₂-CH ₃ |
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing: Apply Fourier transformation and reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~178.5 | C =O (C2) |
| ~142.0 | Ar-C (C7a) |
| ~132.0 | Ar-C (C6) |
| ~129.5 | Ar-C (C4) |
| ~126.0 | Ar-C (C3a) |
| ~113.0 | Ar-C -Br (C5) |
| ~111.0 | Ar-C (C7) |
| ~45.0 | C H-CH₂CH₃ (C3) |
| ~26.0 | CH-C H₂CH₃ |
| ~11.5 | CH-CH₂C H₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like oxindoles, minimizing fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: ESI-TOF or ESI-Q-MS
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-400).
Expected Mass Spectrometry Data:
The most prominent feature in the ESI-MS spectrum will be the isotopic pattern of the protonated molecule, [M+H]⁺, due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Expected Relative Abundance |
| 240.0 | [M(⁷⁹Br)+H]⁺ | ~100% |
| 242.0 | [M(⁸¹Br)+H]⁺ | ~98% |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: FTIR with ATR accessory
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Collect the spectrum and perform a background correction.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3200 | Medium, broad | N-H stretch |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (amide) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1470 | Medium | C-H bend (aliphatic) |
| ~810 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600 | Medium | C-Br stretch |
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and related substances.
Rationale for Experimental Choices:
-
Chromatographic Mode: Reverse-phase HPLC is ideal for separating moderately polar compounds like this compound.[3][4][5]
-
Detector: A UV detector is suitable as the oxindole core contains a chromophore that absorbs in the UV region.
HPLC Purity Analysis Workflow
Caption: HPLC workflow for purity determination.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and acquire the chromatogram.
-
Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit a single major peak with a purity level of ≥98%.
Logical Framework for Characterization
The analytical techniques described are interconnected and provide a multi-faceted confirmation of the compound's identity and purity.
Caption: Inter-validation of analytical techniques.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, and IR spectroscopy ensures unambiguous structural elucidation, while reverse-phase HPLC provides a reliable method for purity assessment. Adherence to these methodologies will guarantee the quality and integrity of the compound for its intended applications in research and development.
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- | SIELC Technologies [sielc.com]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 5-Bromo-1H-indole-3-butyric acid | SIELC Technologies [sielc.com]
Application Note: Elucidating the Structure of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one through Advanced NMR Spectroscopy
Introduction
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds.[1][2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of novel oxindole-based therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such small molecules in solution.[3][4][5]
This comprehensive technical guide provides a detailed protocol and theoretical framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The application note is designed for researchers, scientists, and drug development professionals, offering both predictive data based on established substituent effects and a step-by-step methodology for experimental verification.
Molecular Structure and Predicted NMR Spectra
The chemical structure of this compound is presented below, with atoms numbered for clarity in NMR assignments.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Predictions are based on the analysis of substituent effects on the oxindole ring system. Electron-donating groups tend to shield protons, shifting signals upfield, while electron-withdrawing groups deshield protons, causing downfield shifts.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | ~8.2 | Broad Singlet (br s) | - | 1H |
| H-4 | ~7.5 | Doublet (d) | J ≈ 2.0 Hz | 1H |
| H-6 | ~7.2 | Doublet of Doublets (dd) | J ≈ 8.4, 2.0 Hz | 1H |
| H-7 | ~6.8 | Doublet (d) | J ≈ 8.4 Hz | 1H |
| C3-H | ~3.5 | Triplet (t) | J ≈ 7.6 Hz | 1H |
| C8-H₂ | ~1.8 - 2.0 | Multiplet (m) | - | 2H |
| C9-H₃ | ~0.9 | Triplet (t) | J ≈ 7.4 Hz | 3H |
Rationale for Predictions:
-
Aromatic Protons (H-4, H-6, H-7): The bromine atom at C5 is an electron-withdrawing group, which will deshield the ortho protons (H-4 and H-6) and to a lesser extent, the meta proton (H-7). H-4 is expected to be the most downfield of the aromatic protons due to its proximity to the deshielding carbonyl group and the bromine atom. It will appear as a doublet due to coupling with H-6 (meta-coupling).[7] H-6 will be a doublet of doublets, coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling). H-7 will be a doublet due to coupling with H-6.
-
N-H Proton: The amide proton is typically broad and downfield due to hydrogen bonding and exchange.
-
Ethyl Group Protons: The C3-H proton is a methine proton adjacent to a carbonyl group and the aromatic ring, hence it is shifted downfield. It will be split into a triplet by the adjacent methylene (C8-H₂) protons. The C8-H₂ methylene protons will be a multiplet due to coupling with both the C3-H and the C9-H₃ protons. The C9-H₃ methyl protons will be a triplet, coupled to the C8-H₂ methylene protons.[8]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The prediction of ¹³C NMR chemical shifts is based on the established additivity of substituent-induced chemical shifts (SCS) in oxindole derivatives.[1][2] The base values for the parent oxindole are adjusted based on the known effects of a 5-bromo and a 3-ethyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~178 |
| C7a | ~142 |
| C3a | ~130 |
| C6 | ~128 |
| C4 | ~125 |
| C5 | ~115 |
| C7 | ~111 |
| C3 | ~45 |
| C8 (-CH₂-) | ~28 |
| C9 (-CH₃) | ~11 |
Rationale for Predictions:
-
Carbonyl Carbon (C2): The carbonyl carbon of the lactam ring is expected to be significantly downfield.
-
Aromatic Carbons: The bromine at C5 will have a notable effect on the aromatic carbon chemical shifts. C5 itself will be shifted upfield due to the heavy atom effect, while the ipso-carbon (C5) will be around 115 ppm. The other aromatic carbons are predicted based on established substituent effects.[1][2]
-
Aliphatic Carbons: The C3 carbon, being a methine carbon, will be around 45 ppm. The ethyl group carbons, C8 and C9, will appear in the typical aliphatic region.
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for the acquisition of high-quality 1D and 2D NMR spectra of this compound.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[9][10][11]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[9][12]
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules.[13][14] Other solvents like DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.[15][16]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
-
Filtration and Transfer:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[10]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
2D NMR Experiments for Structural Confirmation:
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:[3][4][5][17]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks (e.g., confirming the coupling between the protons of the ethyl group and the aromatic protons).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular framework.
Data Processing and Interpretation
-
Processing: The raw free induction decay (FID) data should be processed using appropriate software such as Mnova, TopSpin, or NMRium.[18][19][20] This typically involves:
-
Fourier transformation
-
Phase correction
-
Baseline correction
-
Referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).
-
-
Interpretation:
-
¹H NMR: Analyze the chemical shifts, integration values (relative number of protons), and multiplicities (splitting patterns) to assign each signal to a specific proton in the molecule.
-
¹³C NMR: Identify the number of unique carbon environments and their chemical shifts.
-
2D NMR: Use the correlation peaks in the COSY, HSQC, and HMBC spectra to confirm the assignments made from the 1D spectra and to establish the complete molecular connectivity.
-
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds like this compound. By combining predictive methods based on substituent effects with a systematic experimental approach utilizing both 1D and 2D NMR techniques, researchers can confidently determine the precise molecular structure. The protocols and predicted data presented in this application note provide a robust framework for the efficient and accurate NMR analysis of this and related oxindole derivatives, thereby accelerating the drug discovery and development process.
References
- 1. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. omicsonline.org [omicsonline.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. askthenerd.com [askthenerd.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 11. organomation.com [organomation.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. How To [chem.rochester.edu]
- 14. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nmrium.com [nmrium.com]
- 19. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 20. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
Application Note: Structural Elucidation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a substituted oxindole derivative of interest in medicinal chemistry and drug development. A detailed, step-by-step analysis of a predicted ¹H NMR spectrum is presented, including the assignment of chemical shifts, multiplicities, and coupling constants for all protons. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of heterocyclic compounds. The causality behind spectral features, such as the diastereotopicity of the ethyl group protons due to the chiral center at C3, is explained in depth. Standardized protocols for sample preparation and data acquisition are also provided to ensure high-quality, reproducible results.
Introduction
This compound is a heterocyclic compound featuring a core oxindole scaffold, which is a privileged structure in numerous biologically active molecules. Accurate structural confirmation is a critical step in the synthesis and development of such compounds. ¹H NMR spectroscopy is a powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.[1] This note serves as a practical guide to understanding the nuances of the ¹H NMR spectrum of this specific molecule, grounded in fundamental principles of chemical shift theory, spin-spin coupling, and stereochemistry.
The structure of this compound presents several interesting features for ¹H NMR analysis: a trisubstituted aromatic ring, a chiral center at the 3-position, and a lactam N-H proton. Understanding the interplay of these features is key to a correct spectral assignment.
Predicted ¹H NMR Spectrum and Interpretation
Predicted Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| A | ~8.10 | Broad Singlet (br s) | - | 1H | NH -1 |
| B | ~7.35 | Doublet (d) | J ≈ 2.0 Hz (⁴J) | 1H | H -4 |
| C | ~7.25 | Doublet of Doublets (dd) | J ≈ 8.4 Hz (³J), 2.0 Hz (⁴J) | 1H | H -6 |
| D | ~6.75 | Doublet (d) | J ≈ 8.4 Hz (³J) | 1H | H -7 |
| E | ~3.45 | Triplet (t) | J ≈ 5.5 Hz | 1H | CH -3 |
| F | ~1.95 | Multiplet (m) | J ≈ 14.0 Hz (²J), 7.5 Hz (³J), 5.5 Hz (³J) | 1H | CH aHᵦ-8 |
| G | ~1.70 | Multiplet (m) | J ≈ 14.0 Hz (²J), 7.5 Hz (³J), 5.5 Hz (³J) | 1H | CHₐH ᵦ-8 |
| H | ~0.90 | Triplet (t) | J ≈ 7.5 Hz | 3H | CH ₃-9 |
Detailed Signal Analysis
1. Aromatic Region (δ 6.5-7.5 ppm): Protons H-4, H-6, and H-7
The aromatic region of the spectrum is defined by the signals from the three protons on the benzene ring. The substitution pattern (bromine at C5 and the lactam ring fused at C7a and C3a) dictates the chemical shifts and coupling patterns.
-
H-7 (Signal D, ~6.75 ppm): This proton is ortho to the electron-donating nitrogen atom of the lactam, which shields it, shifting its signal upfield relative to benzene (7.36 ppm). It is split by the adjacent H-6 proton, resulting in a doublet with a typical ortho coupling constant of approximately 8.4 Hz.[2]
-
H-6 (Signal C, ~7.25 ppm): This proton is ortho to the bromine atom and meta to the nitrogen. The deshielding effect of the electronegative bromine is significant.[3] It is coupled to both H-7 (ortho coupling, ³J ≈ 8.4 Hz) and H-4 (meta coupling, ⁴J ≈ 2.0 Hz), giving rise to a doublet of doublets.[2]
-
H-4 (Signal B, ~7.35 ppm): This proton is ortho to the carbonyl group of the lactam, which is electron-withdrawing and deshielding. It is also meta to the bromine atom. It exhibits a small coupling to H-6 (meta coupling, ⁴J ≈ 2.0 Hz), appearing as a doublet.
2. Lactam N-H Proton (Signal A, ~8.10 ppm)
The proton attached to the nitrogen of the lactam ring typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5] In a non-polar solvent like CDCl₃, it is expected to be in the range of 7.5-8.5 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for exchangeable protons.
3. Aliphatic Region (δ 0.5-4.0 ppm): Protons at C3 and the Ethyl Group
This region contains the signals for the methine proton at the chiral center and the protons of the ethyl group.
-
Methine Proton (H-3, Signal E, ~3.45 ppm): This proton is at a tertiary carbon (C3) and is deshielded by its proximity to the carbonyl group and the aromatic ring. It is coupled to the two diastereotopic methylene protons of the ethyl group. Assuming the coupling constants are similar, it will appear as a triplet with a J value of approximately 5.5 Hz.
-
Ethyl Group Protons (Signals F, G, and H): The carbon at position 3 is a stereocenter, which makes the two methylene protons of the adjacent ethyl group diastereotopic.[6][7] This means they are in chemically non-equivalent environments and will have different chemical shifts.
-
Methylene Protons (Ha-8 and Hᵦ-8, Signals F and G, ~1.95 and ~1.70 ppm): These two protons will appear as separate signals. Each will be split by the other (geminal coupling, ²J ≈ 14.0 Hz), by the methine proton at C3 (vicinal coupling, ³J ≈ 5.5 Hz), and by the three methyl protons (vicinal coupling, ³J ≈ 7.5 Hz). The resulting complex splitting pattern is best described as a multiplet for each proton.
-
Methyl Protons (H-9, Signal H, ~0.90 ppm): These three equivalent protons are in a typical alkyl environment and will appear as a triplet due to coupling with the two adjacent methylene protons, with a characteristic coupling constant of approximately 7.5 Hz.
-
Experimental Protocols
Sample Preparation
To ensure high-quality and reproducible NMR spectra, proper sample preparation is crucial.[8][9][10]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak is common.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Visualization of Key Concepts
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis from sample preparation to final report.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that can be readily interpreted with a solid understanding of fundamental NMR principles. The aromatic protons give rise to a predictable pattern of doublets and a doublet of doublets, characteristic of the substitution pattern. The chiral center at C3 results in the diastereotopicity of the ethyl group's methylene protons, a key feature to recognize for correct assignment. The lactam N-H proton's broad, exchangeable nature is also a characteristic feature. By following the detailed interpretation and standardized protocols outlined in this application note, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and purity assessment of this and related oxindole compounds.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. thieme-connect.de [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one mass spectrometry analysis
An In-Depth Guide to the Mass Spectrometric Analysis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction
This compound is a substituted oxindole, a structural motif of significant interest in medicinal chemistry and drug development. Oxindole derivatives are known for a wide range of biological activities, and halogenated analogues are often synthesized as intermediates or as final active pharmaceutical ingredients. Accurate molecular characterization is a cornerstone of the drug development pipeline, ensuring compound identity, purity, and stability. High-resolution mass spectrometry (HRMS) stands as a definitive analytical tool for this purpose, providing unequivocal confirmation of elemental composition and offering deep structural insights through fragmentation analysis.
This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We will delve into the principles of ionization, the unique isotopic signature conferred by the bromine atom, and present a detailed, field-proven protocol for robust and reliable analysis. This guide is intended for researchers and scientists who require a foundational understanding and a practical workflow for characterizing halogenated small molecules.
Analyte Overview: Chemical Properties
Understanding the physicochemical properties of this compound is crucial for developing an effective analytical method.
-
Molecular Formula: C₁₀H₁₀BrNO[1]
-
Molecular Weight (Average): 240.10 g/mol [1]
-
Monoisotopic Mass: 238.99458 Da (for ⁷⁹Br)[1]
-
Structure: Substituted oxindole core with a bromine atom at the 5-position and an ethyl group at the 3-position.
-
Predicted Polarity (XLogP3): 2.4[1], indicating moderate hydrophobicity suitable for reverse-phase liquid chromatography.
Core Principles of the Mass Spectrometric Approach
The successful analysis of this compound relies on the interplay between the ionization source, the mass analyzer's capabilities, and the inherent chemical properties of the analyte.
Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for moderately polar, thermally labile molecules like our target analyte.[2][3] It generates ions from a solution, which is essential for interfacing with liquid chromatography.[2] For this compound, analysis is best performed in positive ion mode . The lactam nitrogen within the oxindole ring is a site of basicity, readily accepting a proton to form the even-electron, protonated molecule, [M+H]⁺. This process is highly efficient and results in minimal in-source fragmentation, preserving the molecular ion for detection.[3]
Mass Analyzer: The Power of High Resolution
To achieve unambiguous identification, high-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are recommended.[4][5][6]
-
Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a high-resolution time-of-flight analyzer.[4][6][7] It offers excellent mass accuracy (typically < 5 ppm), enabling the confident determination of elemental composition. Its speed makes it highly compatible with fast chromatography.[6]
-
Orbitrap: The Orbitrap is an ion trap-based analyzer that detects ion frequencies and converts them to mass-to-charge ratios using Fourier transforms.[8][9] It is renowned for its exceptional resolving power and sub-ppm mass accuracy, providing the highest level of confidence in molecular formula assignment.[10][11]
The Definitive Marker: Bromine's Isotopic Signature
A key feature for identifying this compound is the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively).[12][13][14] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity.[13][15] This M and M+2 pattern is a definitive signature that confirms the presence of bromine in the molecule or its fragments.[16]
Experimental Workflow and Protocols
A robust and reproducible workflow is critical for obtaining high-quality data. The following diagram and protocols outline the recommended approach.
Caption: Experimental workflow for LC-MS analysis.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for the mass spectrometer's sensitivity range.[17][18][19]
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the solid in 1 mL of LC-MS grade methanol in a clean glass vial. Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation (1-10 µg/mL):
-
Perform a serial dilution of the stock solution. For an initial concentration of 1 µg/mL, dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
The optimal concentration should be determined empirically to avoid detector saturation.[20]
-
-
Final Filtration:
-
Filter the final working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial. This step is crucial to remove any particulates that could clog the LC system.[20]
-
-
Blank Preparation:
-
Prepare at least two blank samples containing only the solvent used for the final dilution. These should be run before and after the analyte to check for system cleanliness and carryover.[20]
-
Protocol 2: LC-MS Instrumentation and Parameters
This protocol provides typical starting parameters for a standard reverse-phase LC-HRMS system. Optimization may be required based on the specific instrument.
| Parameter | Liquid Chromatography (LC) | Mass Spectrometry (MS) |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Ionization Source |
| Mobile Phase A | 0.1% Formic Acid in Water | Ionization Mode |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Capillary Voltage |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% for 2 min, return to 5% B and equilibrate for 3 min | Gas Temp. |
| Flow Rate | 0.3 – 0.5 mL/min | Drying Gas Flow |
| Column Temp. | 40 °C | Scan Range (MS1) |
| Injection Vol. | 1 – 5 µL | Acquisition Rate |
| MS/MS Mode | Data-Dependent Acquisition (DDA) | Collision Energy |
Results and Data Interpretation
Expected Mass Spectrum and High-Resolution Confirmation
In the full scan (MS1) spectrum, the primary species observed will be the protonated molecule, [M+H]⁺. Due to the bromine isotopes, this will appear as two distinct peaks of nearly equal intensity.
| Ion Species | Isotope | Calculated Exact Mass (Da) | Observed m/z |
| [M+H]⁺ (Protonated Molecule) | ⁷⁹Br | 239.99964 | ~240.00 |
| [M+2+H]⁺ (Protonated Molecule) | ⁸¹Br | 241.99759 | ~242.00 |
| [M+Na]⁺ (Sodium Adduct) | ⁷⁹Br | 261.98158 | ~261.98 |
| [M+2+Na]⁺ (Sodium Adduct) | ⁸¹Br | 263.97953 | ~263.98 |
Using the high-resolution data, the instrument software can calculate the elemental formula from the measured m/z of the ⁷⁹Br peak (239.99964). A mass error of < 5 ppm between the measured mass and the theoretical mass provides strong evidence for the C₁₀H₁₁BrNO⁺ formula.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the precursor ion ([M+H]⁺) and analyzing its product ions. The fragmentation of this compound is expected to proceed through characteristic pathways for substituted oxindoles.
Caption: Proposed MS/MS fragmentation pathway.
Key Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl-substituted compounds is the neutral loss of ethylene, leading to the fragment at m/z ~212/214. This is a primary and often abundant fragment ion.
-
Loss of Carbon Monoxide (CO): The lactam carbonyl group can be lost as a neutral CO molecule. This fragmentation often follows the initial loss of the ethyl side chain, resulting in a fragment at m/z ~184/186.[21]
-
Loss of the Ethyl Radical (C₂H₅•): Cleavage of the C-C bond can result in the loss of an ethyl radical, though this is typically less favored for even-electron ions than neutral losses.[22][23] This would produce a fragment at m/z ~211/213.
Each of these bromine-containing fragments will also exhibit the characteristic 1:1 isotopic doublet, providing further confidence in the spectral interpretation.
Trustworthiness and Protocol Validation
To ensure the integrity and reliability of the analytical results, the following steps are essential:
-
Mass Accuracy Calibration: The mass spectrometer must be calibrated before analysis according to the manufacturer's protocol, typically using a known calibration solution. This ensures that the measured m/z values are accurate.[4]
-
System Suitability: Inject a known standard (e.g., a well-characterized compound or the analyte itself if a certified standard is available) to verify instrument performance, including retention time stability, peak shape, and signal intensity.
-
Blank Injections: As mentioned in the protocol, injecting blanks before and after samples is critical to demonstrate the absence of carryover from previous analyses.[20]
-
Isotopic Pattern Confirmation: The cornerstone of this analysis is the verification of the bromine isotopic pattern. The observed ratio of the M and M+2 peaks should be approximately 1:1, and their mass difference should be ~1.998 Da. This serves as an internal validation for the presence of bromine.[13][15]
Conclusion
This application note details a robust and reliable methodology for the analysis of this compound using LC-HRMS. By leveraging electrospray ionization for gentle ion formation and a high-resolution mass analyzer for accurate mass measurement, unequivocal confirmation of the compound's elemental composition can be achieved. The distinct 1:1 isotopic signature of the bromine atom provides a powerful and self-validating feature for confident identification. The outlined protocols for sample preparation, instrumentation, and data interpretation provide a comprehensive framework for researchers in pharmaceutical and chemical analysis to successfully characterize this and structurally related halogenated molecules.
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Analyzer Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 6. labcompare.com [labcompare.com]
- 7. An introduction to quadrupole-time-of-flight mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Orbitrap - Wikipedia [en.wikipedia.org]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. ms isotopes: Br and Cl [employees.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tecan.com [tecan.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. benthamopen.com [benthamopen.com]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Abstract
This application note provides a comprehensive guide for the preparative High-Performance Liquid Chromatography (HPLC) purification of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material. This document outlines a systematic approach, from initial analytical method development and scale-up to preparative purification and post-purification processing. The protocols are grounded in established chromatographic principles to ensure robust and reproducible results.
Introduction: The Rationale for Chromatographic Purity
The compound this compound, a substituted oxindole, is a valuable building block in medicinal chemistry. The oxindole scaffold is present in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a crucial precursor for various therapeutic agents.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities from the synthesis can lead to side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).
Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures with high resolution and efficiency.[3] This guide details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately non-polar organic molecules like the target compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK--[4] | |
| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[4] |
| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[4] |
| Predicted XLogP3 | 2.4 | --INVALID-LINK--[4] |
| Predicted Solubility | Based on the XLogP3 value, the compound is expected to be soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF), with limited solubility in water. | Inferred |
| UV Absorbance (λmax) | Indole derivatives typically exhibit strong absorbance between 270 nm and 290 nm.[5][6] A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength. | Inferred |
Potential Impurities from Synthesis
The purity of the final product is directly influenced by the synthetic route. A common synthesis of 3,3-disubstituted oxindoles may involve the reaction of an isatin derivative with a suitable nucleophile.[7] Potential impurities in the crude product of this compound could include:
-
Unreacted starting materials: Such as 5-bromoisatin.
-
Reagents and byproducts: From the synthetic steps.
-
Over-alkylated or under-alkylated species: If the ethyl group is introduced via alkylation.
-
Isomers: Positional isomers if the bromination step is not fully regioselective.
A well-designed HPLC method must be able to resolve the target compound from these potential contaminants.
HPLC Method Development and Optimization
The purification process begins with the development of a robust analytical method, which is then scaled up for preparative chromatography.
Analytical Method Development: The Scouting Phase
The goal of the analytical method is to achieve baseline separation of the target peak from all impurities. A "scouting gradient" is an efficient way to start.[8]
Table 2: Recommended Starting Conditions for Analytical HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | C18 columns are a versatile first choice for reversed-phase separation of moderately non-polar compounds.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds, and is compatible with mass spectrometry.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low viscosity and UV cutoff.[10] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute compounds with a wide range of polarities and provides a good starting point for optimization.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV/PDA at 280 nm | Based on the typical absorbance of indole derivatives. A PDA detector will allow for the determination of the optimal wavelength.[5][6] |
| Injection Volume | 5-10 µL | A small volume minimizes potential for peak distortion. |
| Sample Preparation | Dissolve crude material in a minimal amount of DMF or DMSO, then dilute with the initial mobile phase composition. | Ensures complete dissolution and compatibility with the mobile phase. |
Optimization of the Analytical Method
Based on the results of the scouting run, the gradient can be optimized to improve resolution and reduce run time.[12][13]
-
Shallow Gradient: If peaks are clustered, a shallower gradient around the elution point of the target compound will improve separation.
-
Isocratic Hold: If the initial separation is good, an isocratic method may be developed for simplicity and robustness.
-
Mobile Phase Modifier: If peak tailing is observed, especially for basic compounds, using a low pH mobile phase (e.g., with formic or trifluoroacetic acid) can improve peak shape by suppressing the ionization of silanol groups on the silica support.[11][14]
-
Organic Solvent: Methanol can be used as an alternative to acetonitrile and may offer different selectivity.
Scale-Up to Preparative HPLC
Once a satisfactory analytical separation is achieved, the method is scaled up for preparative purification. The primary goal of preparative HPLC is to maximize throughput while maintaining purity.[3]
Diagram 1: Workflow for HPLC Purification
Caption: General workflow for preparative HPLC purification.
Table 3: Recommended Conditions for Preparative HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 21.2 mm, 5-10 µm | Larger diameter for higher loading capacity. Larger particle size to reduce backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent with the analytical method. |
| Gradient | Scaled from the optimized analytical method | Maintain the same gradient profile, adjusting the time based on the new flow rate and column volume. |
| Flow Rate | ~20 mL/min (scaled from analytical) | Flow rate is scaled geometrically based on the column cross-sectional area. |
| Column Temperature | 30 °C | Maintain consistency with the analytical method. |
| Detection | UV at the determined λmax (e.g., 280 nm) | Single wavelength detection is sufficient for triggering fraction collection. |
| Injection Volume | Dependent on loading study (e.g., 1-5 mL) | The maximum volume is determined by injecting increasing amounts of the sample until resolution is compromised. |
| Sample Concentration | As high as possible while maintaining solubility | Higher concentration allows for greater mass loading per injection. |
Protocol: Step-by-Step Purification
Sample Preparation
-
Weigh the crude this compound.
-
Dissolve the sample in a minimal amount of a strong solvent like DMF or DMSO.
-
Dilute the solution with acetonitrile or the initial mobile phase composition until the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC System Setup and Equilibration
-
Install the preparative column.
-
Prime all solvent lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes.
Purification Run and Fraction Collection
-
Inject the prepared sample.
-
Run the scaled-up gradient method.
-
Monitor the chromatogram in real-time.
-
Collect fractions based on the UV signal of the target peak. It is advisable to collect the entire peak and potentially the leading and tailing edges in separate fractions for purity analysis.[15][16]
Diagram 2: Fraction Collection Strategy
Caption: Collect fractions across the peak for purity analysis.
Post-Purification Processing
-
Purity Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >99%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions. This is typically done using a rotary evaporator to remove the organic solvent, followed by lyophilization (freeze-drying) to remove the water.[17]
-
Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and analytical HPLC).
Method Validation Considerations
For applications in drug development, the analytical method used for purity assessment should be validated according to ICH guidelines (Q2(R1)).[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of this compound. By following a systematic approach of analytical method development, scaling up to preparative chromatography, and careful post-purification processing, researchers can obtain this key pharmaceutical intermediate with high purity. The principles and strategies outlined here are broadly applicable to the purification of other small organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. uhplcs.com [uhplcs.com]
- 12. mastelf.com [mastelf.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. mastelf.com [mastelf.com]
Application Notes and Protocols for the In Vitro Evaluation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction: The Therapeutic Potential of the 5-Bromo-indolin-2-one Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with significant biological activity.[1] The indolin-2-one (or oxindole) core, in particular, is a key feature of many synthetic molecules designed to modulate critical cellular pathways. The strategic addition of a bromine atom at the 5-position can significantly alter the molecule's electronic properties and lipophilicity, often enhancing its interaction with biological targets and improving its therapeutic potential.[2]
While specific biological data for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is not extensively documented in publicly available literature[3], the broader class of substituted 5-bromo-indolin-2-ones has garnered substantial interest, particularly in oncology. Numerous studies have demonstrated that derivatives of this scaffold can exhibit potent anticancer activities by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5] A prominent mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.[6][7]
This guide, therefore, presents a logical, field-proven workflow for the initial in vitro characterization of this compound. The following protocols are designed to be self-validating systems to assess its potential cytotoxic effects, identify its molecular targets, and elucidate its mechanism of action, providing a solid foundation for further drug development efforts.
Experimental Workflow for Initial Characterization
The initial assessment of a novel compound like this compound follows a tiered approach, moving from broad phenotypic screening to more specific, target-based assays.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Phase 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Expertise & Experience: The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[8] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HepG2 liver cancer, A549 lung cancer, MCF-7 breast cancer[6][7]) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the compound in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the respective wells.
-
Incubate the plate for 48–72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.[10] During this period, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is then calculated using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
|---|---|---|
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HepG2 | Hepatocellular Carcinoma | 5.2 |
| HUVEC | Normal Endothelial | > 100 |
Phase 2: Target-Based Screening (In Vitro Kinase Assay)
Expertise & Experience: Given that many indolin-2-one derivatives function as kinase inhibitors[6][7], a logical next step is to test this compound against a panel of relevant protein kinases. A direct in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate, a reaction catalyzed by the kinase.[11] Inhibition of this process by the test compound results in a reduced signal. Non-radioactive, fluorescence-based methods are common for their safety and high-throughput compatibility.[11]
Protocol: General In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol provides a general framework. Specific buffer components and substrate concentrations should be optimized for the kinase of interest.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).
-
Reconstitute recombinant human VEGFR-2 enzyme and its specific peptide substrate in the reaction buffer.
-
Prepare ATP solution in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the following to each well:
-
Recombinant VEGFR-2 enzyme.
-
Test compound at various concentrations (or vehicle control).
-
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[12]
-
Incubate for 60-90 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phosphorylation-specific antibody conjugated to a fluorophore).
-
Incubate as required by the detection reagent manufacturer.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence intensity or time-resolved fluorescence resonance energy transfer, TR-FRET) using a compatible plate reader.
-
Data Presentation and Analysis
The activity is calculated as a percentage of the uninhibited control. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Hypothetical Kinase Inhibition Profile
| Kinase Target | Compound IC₅₀ (µM) |
|---|---|
| VEGFR-2 | 0.75 |
| EGFR | > 50 |
| PDGFRβ | 2.5 |
| c-Kit | 4.8 |
Phase 3: Mechanism of Action (Western Blot Analysis)
Expertise & Experience: If the compound demonstrates cytotoxicity and inhibits a specific target like VEGFR-2, Western blotting is the gold-standard technique to confirm its effect on the downstream signaling pathway within the cell.[13] This method allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of the pathway's activation state.[14] For a VEGFR-2 inhibitor, one would expect to see a decrease in the phosphorylation of downstream effectors like Akt and ERK upon compound treatment.
Figure 2: Simplified VEGFR-2 signaling pathway targeted for Western Blot analysis.
Protocol: Western Blot for Signaling Pathway Analysis
-
Sample Preparation:
-
Seed cells (e.g., HUVEC, which endogenously express VEGFR-2) and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (or vehicle) for 2 hours.
-
Stimulate the cells with recombinant human VEGF for 10-15 minutes to activate the pathway.
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. The intensity of the phosphorylated protein band is typically normalized to the total protein band to determine the relative level of activation.
-
Conclusion and Future Directions
This guide outlines a fundamental series of in vitro assays to begin the pharmacological characterization of this compound. Positive results from these assays—specifically, dose-dependent cytotoxicity in cancer cell lines, selective inhibition of a relevant protein kinase, and corresponding modulation of its intracellular signaling pathway—would provide strong evidence for its therapeutic potential. Such findings would warrant further investigation, including broader kinase profiling, off-target liability screening, and eventual progression to in vivo efficacy studies in preclinical models.
References
- 1. rjpn.org [rjpn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. In vitro kinase assay [protocols.io]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes & Protocols: A Phased Approach to In Vitro Anticancer Screening of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-phased protocol for the in vitro screening of the novel synthetic compound, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, to evaluate its potential as an anticancer agent. The oxindole scaffold is a privileged structure in medicinal chemistry, with several derivatives demonstrating significant therapeutic effects by targeting key pathways in cancer progression.[1][2][3] This guide details a systematic approach, beginning with a broad primary cytotoxicity screen across a diverse panel of cancer cell lines, followed by secondary mechanistic assays to elucidate the mode of action in sensitive cell lines. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate reliable and reproducible data.
Introduction: The Therapeutic Potential of Oxindole Derivatives
The oxindole nucleus is a core structural motif in a variety of biologically active compounds, including several approved anticancer drugs.[3] These compounds exert their effects through diverse mechanisms, such as kinase inhibition, induction of apoptosis, and modulation of critical signaling pathways like PI3K/Akt and MAPK.[1][4] The introduction of a bromine atom at the 5-position and an ethyl group at the 3-position of the 1,3-dihydro-indol-2-one core (Figure 1) may confer unique pharmacological properties, making this compound a compound of interest for anticancer drug discovery.
Figure 1: Chemical Structure of this compoundImage Source: PubChem CID 2771852
This guide outlines a strategic workflow for the initial in vitro assessment of this compound, designed to efficiently identify promising leads and provide foundational data for further preclinical development.
Strategic Workflow for In Vitro Screening
The proposed screening cascade is designed to move from a broad, high-throughput assessment to more focused, mechanism-of-action studies. This approach maximizes efficiency and resource allocation.
Diagram 1: Phased In Vitro Screening Workflow.
PART I: PRIMARY SCREENING - CYTOTOXICITY ASSESSMENT
The initial phase aims to determine the broad-spectrum cytotoxic potential of this compound against a diverse range of human cancer cell lines.
Rationale and Experimental Design
The National Cancer Institute's NCI-60 panel, a collection of 60 human tumor cell lines from nine different cancer types, provides a well-characterized and standardized platform for initial anticancer drug screening.[5][6] This diversity allows for the identification of tissue-specific sensitivities and provides a basis for mechanistic hypotheses through comparative analysis.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., a subset of the NCI-60 panel)[5][6]
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[9]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis and Presentation
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined using non-linear regression analysis.
Table 1: Hypothetical IC50 Values of this compound across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 8.5 |
| MDA-MB-231 | Breast | 12.3 |
| A549 | Lung | 5.2 |
| HCT116 | Colon | 7.8 |
| SF-268 | CNS | > 50 |
| OVCAR-3 | Ovarian | 6.1 |
| UO-31 | Renal | > 50 |
| PC-3 | Prostate | 25.4 |
| LOX IMVI | Melanoma | 4.9 |
Note: The data presented in this table is hypothetical and serves as an example.
PART II: SECONDARY MECHANISTIC ASSAYS
Based on the results of the primary screen, cell lines that demonstrate significant sensitivity (e.g., A549, LOX IMVI, OVCAR-3 from the hypothetical data) should be selected for further investigation to determine the underlying mechanism of cell death.
Apoptosis Induction Assay
Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[12] The Caspase-Glo® 3/7 assay is a sensitive, luminescent-based method for detecting the activity of these caspases.[13]
Diagram 2: Workflow for the Caspase-3/7 Apoptosis Assay.
Protocol: Caspase-Glo® 3/7 Assay:
-
Cell Treatment: Seed sensitive cell lines in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 value. Include appropriate controls.
-
Reagent Addition: After a 24-48 hour incubation, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Incubation and Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader.[14] An increase in luminescence relative to the control indicates activation of caspases-3 and -7.
Cell Cycle Analysis
Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[15] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Protocol: Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Seed sensitive cells in 6-well plates and treat with the compound at IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[17]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[17] The data can be used to quantify the percentage of cells in each phase of the cell cycle.
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that this compound interferes with cell cycle progression at that checkpoint.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The phased approach ensures a logical and efficient progression from broad cytotoxicity screening to more detailed mechanistic studies. Positive results from these assays, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for advancing this compound to further preclinical studies, including target identification and in vivo efficacy testing in relevant animal models.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 4. researchgate.net [researchgate.net]
- 5. NCI-60 - Wikipedia [en.wikipedia.org]
- 6. revvity.com [revvity.com]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: Evaluating Anti-proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Oxindole Derivatives in Oncology
The oxindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] In the realm of oncology, oxindole derivatives have garnered substantial interest as they have been shown to target and modulate key molecular pathways involved in cancer progression.[1][3] These compounds can exert their anti-proliferative effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis (programmed cell death), and disruption of the cell cycle.[1][2] The versatility of the oxindole core allows for chemical modifications to enhance potency and selectivity, making it a valuable framework for the development of novel anticancer agents.[1] 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a member of this promising class of compounds, and this guide provides a detailed framework for investigating its anti-proliferative properties.
Proposed Mechanism of Action: Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis
While the specific molecular targets of this compound are yet to be fully elucidated, its structural similarity to other anti-proliferative oxindoles suggests a plausible mechanism of action centered on the inhibition of protein kinases.[3] Kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[3] Their dysregulation is a common feature in many cancers.[3] It is hypothesized that this compound may act as an inhibitor of key signaling pathways, such as the PI3K/Akt or MAPK pathways, which are frequently overactive in cancer.[1] By blocking these pathways, the compound could trigger a cascade of events leading to cell cycle arrest, preventing cancer cells from dividing, and ultimately inducing apoptosis.[4][5]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays [sigmaaldrich.com]
- 5. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with antiproliferative activity. Study of the effects on HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one mechanism of action studies
Application Notes & Protocols
Topic: Elucidating the Mechanism of Action for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Putative Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxindole (or 1,3-dihydro-indol-2-one) core is a privileged chemical scaffold that forms the foundation of numerous clinically significant kinase inhibitors.[1][2] Marketed drugs such as Sunitinib (Sutent®) and early investigational compounds like SU5416 are prominent examples that leverage this structure to target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5][6][7] This guide introduces this compound, a novel oxindole derivative, and provides a comprehensive, phased strategy to systematically investigate its mechanism of action (MoA). We present a hypothesis-driven workflow, from initial target identification and validation to detailed biochemical, cellular, and in vivo functional assays, designed to rigorously characterize its potential as a kinase inhibitor and anti-angiogenic agent.
Phase 1: Molecular Target Identification and Validation
Expertise & Experience: The initial and most critical step in characterizing a novel compound is to identify its direct molecular binding partners. Without knowing the target, any observed phenotype is merely a correlation. We employ a dual-pronged approach using both affinity-based and label-free methods to increase the probability of identifying true positives and to build a robust validation dataset.[8][9][10] Direct biophysical measurement of binding kinetics is then essential to confirm the interaction and provide a quantitative measure of affinity, which is a cornerstone for establishing a structure-activity relationship (SAR).
Workflow for Target Identification
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
Application Notes & Protocols: Biochemical Kinase Inhibition Assay for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] The FDA-approved multi-targeted inhibitor Sunitinib, for example, is an oxindole derivative that has demonstrated significant clinical efficacy in treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3][4] Sunitinib and its precursors, such as Semaxanib (SU5416), function by inhibiting multiple receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6][7] This application note presents a comprehensive guide for characterizing the inhibitory activity of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a novel oxindole-based compound, against key oncogenic kinases. We provide detailed, validated protocols for determining inhibitor potency (IC₅₀) using the luminescence-based ADP-Glo™ Kinase Assay and discuss strategies for broader selectivity profiling. The methodologies herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: The Rationale for Kinase Target Selection
Given that this compound shares the core 1,3-dihydro-indol-2-one (oxindole) structure with Sunitinib and SU5416, it is logical to hypothesize that it may exhibit a similar mechanism of action by targeting ATP-competitive binding sites on protein kinases.[2][7] The primary targets for initial screening should therefore include kinases known to be inhibited by this structural class.
Primary Target Kinases Proposed for Initial Screening:
-
VEGFR2 (KDR): A key mediator of angiogenesis, crucial for tumor growth and vascularization.[8]
-
PDGFRβ: Involved in cell growth, proliferation, and angiogenesis.[5]
-
c-KIT: A receptor tyrosine kinase often mutated or overexpressed in GIST.[3]
This guide will focus on a detailed protocol for VEGFR2, which can be readily adapted for other tyrosine kinases.
Principle of the Selected Assay Technology: ADP-Glo™ Luminescence Assay
For robustly quantifying kinase activity and its inhibition, the ADP-Glo™ Kinase Assay is a superior choice. It is a homogeneous, luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[9] Unlike assays that measure ATP depletion, the ADP-Glo™ assay generates a "glow-type" luminescent signal that is directly proportional to kinase activity, which simplifies data interpretation and enhances sensitivity.[10][11]
The assay is performed in two steps after the initial kinase reaction:
-
Stopping the Kinase Reaction and Depleting ATP: The ADP-Glo™ Reagent is added to terminate the enzymatic reaction and eliminate any remaining, unconsumed ATP.
-
Converting ADP to ATP and Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the target kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin and light.[9][12] The resulting luminescent signal is directly proportional to the initial kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: VEGFR2 Inhibition Assay
This protocol provides a step-by-step method for determining the IC₅₀ value of this compound against the VEGFR2 kinase.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Purpose |
| This compound | Custom Synthesis/Vendor | N/A | Test Inhibitor |
| Sunitinib | Selleck Chemicals | S1045 | Positive Control Inhibitor |
| Recombinant Human VEGFR2 Kinase | Promega | V2911 | Enzyme |
| Poly (Glu, Tyr) 4:1 | Sigma-Aldrich | P0275 | Generic Tyrosine Kinase Substrate |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 | Phosphate Donor |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | Detection Reagents |
| Kinase Buffer (KB) 1X | - | - | 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Solvent for Compounds |
| Solid White, Opaque, 384-well Assay Plates | Corning | 3572 | Low-volume, suitable for luminescence |
| Plate Reader with Luminescence Detection | Various | - | Signal Detection |
Step-by-Step Experimental Workflow
A. Compound Preparation
-
Prepare a 10 mM stock solution of this compound and Sunitinib in 100% DMSO.
-
Create a serial dilution series of the test inhibitor and control inhibitor in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM (this will be further diluted in the assay).
B. Kinase Reaction Setup The final reaction volume is 5 µL. All additions should be made to a 384-well solid white plate.
-
Compound Addition: Add 25 nL of the serially diluted compounds (or DMSO for controls) to the appropriate wells. The final DMSO concentration in the assay will be 0.5%.
-
Enzyme Addition: Prepare the VEGFR2 enzyme solution in 1X Kinase Buffer. Add 2.5 µL of the enzyme solution to each well.
-
Scientist's Note: The optimal enzyme concentration should be empirically determined to achieve approximately 10-30% ATP-to-ADP conversion in the linear range of the reaction. This ensures the assay is sensitive to inhibition.[13]
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare a 2X ATP/Substrate solution in 1X Kinase Buffer. To start the reaction, add 2.5 µL of this solution to all wells. The final concentration should be at or near the Kₘ for ATP for the kinase (typically 10-50 µM for VEGFR2).
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
C. Luminescence Detection
-
Equilibrate the ADP-Glo™ reagents and the assay plate to room temperature.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence of each well using a plate reader.
Essential Controls for a Self-Validating System
To ensure data integrity, the inclusion of proper controls is mandatory.[14]
| Control Type | Components | Purpose | Expected Result |
| 100% Activity | Kinase + Substrate + ATP + DMSO (No Inhibitor) | Represents the maximum kinase activity (positive control). | Maximum Luminescence |
| 0% Activity | Substrate + ATP + DMSO (No Kinase) | Measures the background signal from the reagents (negative control). | Minimum/Background Luminescence |
| Positive Inhibitor | Kinase + Substrate + ATP + Known Inhibitor (Sunitinib) | Validates that the assay can detect inhibition. | Near-Background Luminescence |
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the average "0% Activity" (background) signal from all data points.
-
Normalize the data to the "100% Activity" control.
-
Percent Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_100%_Activity))
-
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Table 2: Example IC₅₀ Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | VEGFR2 | 25 |
| Sunitinib (Control) | VEGFR2 | 8 |
| This compound | PDGFRβ | 150 |
| Sunitinib (Control) | PDGFRβ | 12 |
Alternative Assay Technology: HTRF® KinEASE™ for Selectivity Profiling
For broader kinase profiling, Homogeneous Time-Resolved Fluorescence (HTRF®) is an excellent orthogonal method.[15][16] The HTRF KinEASE-TK kit, for example, uses a universal biotinylated tyrosine kinase (TK) substrate.[17] After the kinase reaction, a europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation.[18][19]
Caption: Principle of the HTRF KinEASE Assay.
Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Reagent contamination (e.g., ATP in substrate).[13]2. High kinase auto-phosphorylation.[20]3. Assay plate phosphorescence. | 1. Use high-purity reagents; test reagents individually.2. Run a "No Substrate" control to quantify. If high, screen for a more specific substrate.3. Test different batches or brands of plates; pre-read plate before adding reagents. |
| Low Signal / No Activity | 1. Inactive enzyme (degradation, improper storage).2. Incorrect buffer components or pH.3. ATP degradation. | 1. Use a fresh aliquot of enzyme; avoid multiple freeze-thaw cycles.2. Verify buffer composition and pH.3. Use a fresh, validated stock of ATP. |
| False Positives (Apparent Inhibition) | 1. Compound interferes with detection chemistry (e.g., inhibits luciferase).[14]2. Compound aggregation.[14] | 1. Run a counter-screen: test the compound in the detection step without the kinase reaction. If signal is inhibited, the compound is interfering.2. Re-run the assay with 0.01% Triton X-100; if potency decreases, aggregation is likely. |
Conclusion
This application note provides robust, validated, and detailed protocols for the biochemical characterization of the novel oxindole compound, this compound. By leveraging the highly sensitive ADP-Glo™ luminescence assay, researchers can accurately determine the inhibitory potency (IC₅₀) of this compound against hypothesized targets like VEGFR2. The inclusion of essential controls ensures the generation of trustworthy, high-quality data. For broader characterization and to understand the selectivity profile, orthogonal methods such as HTRF® are recommended. These methodologies form a foundational part of the preclinical drug discovery cascade for novel kinase inhibitors.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one as a VEGFR-2 Inhibitor
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Oncology
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological functions, such as development and wound healing, and in pathological conditions.[1] In oncology, the "angiogenic switch" is a hallmark of cancer, enabling tumors to grow beyond a few millimeters by securing the necessary supply of oxygen and nutrients.[2] A primary mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] Specifically, VEGF-A binding to its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR), triggers a cascade of downstream signaling events.[4] This activation of the receptor tyrosine kinase (RTK) initiates pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, which are crucial for endothelial cell proliferation, migration, and survival.[5][6] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[7]
The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[8][9] Sunitinib, a multi-targeted tyrosine kinase inhibitor with an oxindole core, is a prime example of a clinically approved drug that targets VEGFR-2.[10] The 2-oxindole core is a key pharmacophore that can form critical hydrogen bonds within the ATP-binding pocket of kinases. This guide focuses on a representative member of this class, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one , and provides detailed protocols for its evaluation as a VEGFR-2 inhibitor. While specific biological data for this exact molecule is not extensively published, its structural similarity to known VEGFR-2 inhibitors suggests its potential as a subject for investigation. The protocols outlined herein provide a robust framework for determining its inhibitory potency and cellular anti-angiogenic activity.
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one | PubChem[1] |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |
| Molecular Weight | 240.10 g/mol | PubChem[1] |
| CAS Number | 304876-05-9 | PubChem[1] |
| Predicted LogP | 2.4 | PubChem[1] |
The VEGFR-2 Signaling Pathway and Point of Inhibition
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to angiogenesis. Small molecule inhibitors like this compound are designed to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.
Caption: VEGFR-2 signaling and inhibition by this compound.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol details a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[6]
Materials and Reagents
-
Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)
-
Kinase-Glo® Max Luminescent Kinase Assay (Promega, Cat# V6071)
-
5x Kinase Buffer (e.g., BPS Bioscience, Cat# 79334)
-
ATP (e.g., BPS Bioscience, Cat# 79686)
-
PTK Substrate (Poly(Glu:Tyr, 4:1)) (e.g., BPS Bioscience, Cat# 40217)
-
This compound (test compound)
-
DMSO, molecular biology grade
-
Nuclease-free water
-
White, opaque 96-well plates
-
Multichannel pipette and sterile tips
-
Luminometer plate reader
Methodology
-
Reagent Preparation:
-
1x Kinase Buffer: Prepare by diluting the 5x Kinase Buffer stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.
-
Test Compound Stock and Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Dilution: Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to the working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer. Keep on ice.
-
ATP Solution: Thaw and dilute ATP to the desired concentration (typically at or near the Km for VEGFR-2) in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:
-
5 µL of 5x Kinase Buffer
-
2.5 µL of ATP solution
-
2.5 µL of PTK substrate
-
Variable volume of nuclease-free water
-
-
Plate Setup:
-
Add 5 µL of the serially diluted test compound to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Max reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Protocol 2: Cell-Based HUVEC Tube Formation Assay
This protocol assesses the anti-angiogenic potential of this compound by evaluating its effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix.[1][2]
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Growth factor-reduced Matrigel® (or similar basement membrane extract)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (for visualization, optional)
-
96-well culture plates
-
Inverted microscope with imaging capabilities
Methodology
-
Preparation of Matrigel Plates:
-
Thaw growth factor-reduced Matrigel overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
On ice, add 50 µL of Matrigel per well to the pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to the assay.
-
Trypsinize the cells, centrifuge, and resuspend them in a low-serum medium.
-
Perform a cell count and adjust the cell density to 1.5-2.5 x 10⁵ cells/mL.
-
-
Treatment and Incubation:
-
Prepare various concentrations of this compound in the low-serum medium.
-
Add the test compound dilutions to the HUVEC suspension.
-
Seed 100 µL of the cell suspension (containing the test compound) onto the solidified Matrigel in each well.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Sunitinib).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
-
Visualization and Quantification:
-
After incubation, visualize the formation of capillary-like networks using an inverted microscope.
-
Capture images of each well at 4x or 10x magnification.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
Normalize the tube formation parameters for each treatment group to the vehicle control.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration to determine the IC₅₀ for the inhibition of tube formation.
-
Caption: Workflow for the HUVEC tube formation assay.
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound as a potential VEGFR-2 inhibitor. Successful demonstration of potent activity in the in vitro kinase assay, coupled with significant inhibition of angiogenesis in the cell-based tube formation assay, would provide strong evidence for its therapeutic potential. Further studies could involve assessing its selectivity against a panel of other kinases, evaluating its effects on endothelial cell migration and proliferation, and ultimately, testing its efficacy in in vivo models of cancer. This systematic approach ensures a thorough and reliable evaluation of this promising compound class for applications in drug discovery and development.
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpn.org [rjpn.org]
- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Solubilization of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction: The Significance of Substituted Oxindoles in Modern Research
The oxindole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a member of this versatile family, possesses a unique combination of a halogenated aromatic ring and an alkyl-substituted stereocenter at the C3 position. This substitution pattern is of significant interest to researchers exploring structure-activity relationships (SAR) for various therapeutic targets, such as protein kinases.[4]
The successful application of this compound in any experimental setting is contingent upon its proper dissolution to achieve a homogenous, stable, and accurately quantified stock solution. This document provides a comprehensive, field-proven protocol for the solubilization of this compound, grounded in an understanding of its physicochemical properties and the requirements of downstream biological and biochemical assays.
Physicochemical Properties: A Foundation for Rational Solvent Selection
Understanding the inherent properties of this compound is paramount for developing a robust dissolution protocol. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[5] |
| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[5] |
| Appearance | Typically a solid powder | General knowledge |
| XLogP3 | 2.4 | --INVALID-LINK--[5] |
The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that the compound will be more soluble in organic solvents than in aqueous solutions. The presence of the polar lactam group and the nonpolar bromo-phenyl and ethyl groups results in an amphipathic character, necessitating careful solvent selection.
Solvent Selection and Dissolution Protocol: A Step-by-Step Guide
Based on the physicochemical properties and common practices for similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6]
Recommended Solvents:
-
Primary Choice: Dimethyl Sulfoxide (DMSO), Anhydrous
-
Secondary Alternatives: N,N-Dimethylformamide (DMF)
Note: While other solvents like ethanol or methanol might dissolve the compound at lower concentrations, DMSO is preferred for generating high-concentration stock solutions (e.g., 10-50 mM) suitable for serial dilution into aqueous assay buffers.
Dissolution Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This molecule is a crucial intermediate in the synthesis of several pharmacologically active compounds, most notably the tyrosine kinase inhibitor, Sunitinib[1][2]. The inherent challenges in achieving regioselective C3-alkylation of the oxindole core while avoiding common side reactions necessitate a robust and well-understood protocol.
This guide is designed for researchers, chemists, and drug development professionals. It provides a detailed synthesis protocol, addresses common experimental failures in a question-and-answer format, and explains the chemical principles behind each procedural choice to ensure both success and safety in the laboratory.
Part 1: Recommended Synthesis Protocol
The most reliable and common route to this compound is the C3-alkylation of the 5-bromooxindole enolate. This method offers good control and scalability when key parameters are carefully managed.
Experimental Workflow: C3-Alkylation of 5-Bromooxindole
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-bromooxindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. The concentration is typically around 0.1-0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation (Enolate Formation): Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The solution will typically change color upon enolate formation. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound[5].
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific problems encountered during the synthesis.
Question 1: My reaction yield is very low or zero. What are the most likely causes?
Answer: Low yield is a common issue that can typically be traced to a few critical parameters.
-
Cause A: Ineffective Deprotonation. The formation of the C3-enolate is the key step. If the base is inactive or insufficient, the reaction will not proceed.
-
Solution: Use freshly prepared or recently titrated LDA. Commercial solutions of n-Butyllithium (BuLi), used to prepare LDA, can degrade over time. Ensure all glassware is rigorously flame-dried and the solvent is anhydrous, as any moisture will consume the base.
-
-
Cause B: Poor Nucleophile Stability. The oxindole enolate can be unstable at higher temperatures.
-
Solution: Maintain a low temperature (-78 °C) during the deprotonation and alkylation steps. Do not allow the internal temperature to rise significantly during the addition of the base or the electrophile.
-
-
Cause C: Competing Side Reactions. The formation of byproducts, such as the N-alkylated isomer, will consume starting material and lower the yield of the desired product (see Question 2).
-
Cause D: Inefficient Quenching/Workup. The product can be lost during the workup phase if emulsions form or extraction is incomplete.
-
Solution: Ensure the quenching step is performed slowly at 0 °C. If emulsions form during extraction, adding more brine can help break them.
-
Question 2: My final product is contaminated with a significant amount of the N-alkylated isomer. How can I improve C3-selectivity?
Answer: Achieving C3-alkylation selectivity over N-alkylation is the central challenge in this synthesis. The outcome is determined by the reaction kinetics and the nature of the intermediate anion.
Mechanism: N- vs. C-Alkylation
References
- 1. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and similar 3-substituted 2-oxindole structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic procedures effectively.
The synthesis of 3-substituted 2-oxindoles is a cornerstone in medicinal chemistry, with the oxindole scaffold being present in numerous biologically active compounds. The introduction of an ethyl group at the C3 position of 5-bromo-2-oxindole is a critical transformation that can be fraught with challenges, primarily revolving around regioselectivity and over-alkylation. This guide will address the most common byproducts encountered during this synthesis, explain the mechanistic reasons for their formation, and provide actionable troubleshooting strategies.
Core Synthesis Workflow: C3-Alkylation of 5-Bromo-2-oxindole
The primary route to this compound involves the deprotonation of 5-bromo-2-oxindole to form an enolate, followed by nucleophilic attack on an ethylating agent.
Caption: General workflow for the synthesis of the target molecule.
Troubleshooting Guide: Common Byproducts and Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your synthesis.
Question 1: I am observing a significant amount of a byproduct with the same mass as my desired product, but with different chromatographic and spectroscopic properties. What is it and how can I avoid it?
Answer: This is a classic case of N-alkylation vs. C-alkylation . The likely byproduct is 1-Ethyl-5-bromo-1,3-dihydro-indol-2-one .
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Mechanistic Insight: The oxindole anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen (N1) and the carbon at the 3-position (C3). The ratio of N- to C-alkylation is highly dependent on the reaction conditions. Harder electrophiles and conditions that favor a "free" anion (dissociated from the counter-ion) tend to favor N-alkylation.
-
Causality of Byproduct Formation:
-
Base and Solvent Choice: Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF can lead to a higher proportion of the N-alkylated product due to the formation of a more dissociated sodium salt of the oxindole.[1] Weaker bases like potassium carbonate (K2CO3) often favor C-alkylation.
-
Counter-ion Effect: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the site of alkylation.
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Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[1]
-
-
Troubleshooting & Mitigation Strategies:
Strategy Rationale Use a Weaker Base Switch from NaH to K2CO3 or Cs2CO3. These bases create a tighter ion pair, sterically hindering N-alkylation and favoring C-alkylation. Change the Solvent If using DMF, consider switching to a less polar solvent like THF or dioxane to reduce the dissociation of the enolate salt. Protect the Nitrogen A more robust, though longer, route is to protect the nitrogen with a suitable protecting group (e.g., Boc, Ts) before C3-alkylation, followed by deprotection. Optimize Temperature Run the reaction at a lower temperature to potentially favor the thermodynamically more stable C-alkylated product. -
Purification: The C- and N-alkylated isomers can often be separated by silica gel column chromatography due to their different polarities.
Caption: Competing N- and C-alkylation pathways.
Question 2: My mass spectrum shows a peak corresponding to the addition of two ethyl groups. How is this happening and what can I do?
Answer: You are likely forming the 5-Bromo-3,3-diethyl-1,3-dihydro-indol-2-one byproduct.
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Mechanistic Insight: After the first successful C3-ethylation, the resulting product, this compound, still has an acidic proton on the nitrogen. In the presence of a strong base, this can be deprotonated, leading to a second alkylation event. More commonly, if an excess of base and alkylating agent are used, the mono-alkylated product can be deprotonated at the C3 position (if a proton exists, which is not the case here) or the nitrogen, leading to further reactions. In some cases, the initial mono-alkylation can be followed by a second C-alkylation if the reaction conditions are harsh enough to deprotonate the C3 position of the mono-alkylated product, although this is less common for ethylation compared to methylation. A more likely scenario is the formation of the N,C-diethyl derivative. However, the formation of a 3,3-diethyl product is also possible, especially under forcing conditions.[2]
-
Causality of Byproduct Formation:
-
Stoichiometry: Using a significant excess of both the base and the ethylating agent is the most common cause.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-alkylation.
-
Reactivity of the Alkylating Agent: While ethyl iodide is less reactive than methyl iodide, it can still lead to di-alkylation under forcing conditions.
-
-
Troubleshooting & Mitigation Strategies:
Strategy Rationale Control Stoichiometry Carefully control the stoichiometry of your reagents. Use 1.0-1.1 equivalents of the base and 1.0-1.2 equivalents of the ethylating agent. Slow Addition Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors a second alkylation. Monitor the Reaction Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lower the Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. -
Purification: The di-alkylated product is significantly less polar than the mono-alkylated product and can typically be separated by column chromatography.
Question 3: I am seeing impurities that appear to be related to my starting material, 5-bromo-2-oxindole. What are these and how do I get rid of them?
Answer: These are likely carry-over impurities from the synthesis of 5-bromo-2-oxindole. The most common are di- and poly-brominated oxindoles and unreacted starting materials from the indole synthesis.
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Mechanistic Insight: The synthesis of 5-bromo-2-oxindole often involves the bromination of 2-oxindole or a protected precursor. Bromination of the electron-rich indole ring system can be difficult to control, and over-bromination is a common side reaction, leading to products like 5,7-dibromo-2-oxindole.[3]
-
Causality of Byproduct Formation:
-
Poorly Controlled Bromination: Using an excess of the brominating agent (e.g., Br2, NBS) or harsh reaction conditions during the synthesis of the starting material.
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Incomplete Precursor Reactions: If the 5-bromo-2-oxindole was synthesized from 5-bromoindole, any unreacted 5-bromoindole can be carried through.
-
-
Troubleshooting & Mitigation Strategies:
Strategy Rationale Purify the Starting Material The most effective solution is to rigorously purify the 5-bromo-2-oxindole before proceeding with the alkylation step. Recrystallization or column chromatography are effective methods. Optimize Bromination If you are synthesizing your own starting material, carefully control the stoichiometry of the brominating agent and the reaction temperature to maximize the yield of the mono-brominated product.[3] -
Purification: These impurities can often be separated from the final product by column chromatography or recrystallization.
Experimental Protocols
Protocol 1: C3-Ethylation of 5-Bromo-2-oxindole
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To a solution of 5-bromo-2-oxindole (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford this compound.
References
Technical Support Center: Synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Welcome to the technical support guide for the synthesis and optimization of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This molecule is a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development. This guide is structured to provide direct, actionable advice to researchers and scientists, addressing common challenges encountered during its synthesis. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, which typically involves the C3-alkylation of 5-Bromo-1,3-dihydro-indol-2-one (5-bromooxindole).
Q1: I am experiencing very low to no yield of the desired this compound. What are the likely causes and how can I resolve this?
Low yield is a common issue often stemming from suboptimal reaction conditions for the crucial C-alkylation step. The reaction proceeds via the formation of an enolate at the C3 position, which then acts as a nucleophile.
Probable Causes & Solutions:
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Incomplete Deprotonation: The acidity of the C3 proton is moderate. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the reactive enolate.
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Solution: Switch to a stronger base. While alkoxides like sodium ethoxide can work, non-nucleophilic, sterically hindered bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium bis(trimethylsilyl)amide (NaHMDS) are often more effective.[1] Always use at least 1.1-1.2 equivalents of the base to ensure complete deprotonation.
-
-
Poor Reagent Quality: Moisture can quench the strong bases used and hydrolyze the ethylating agent. The purity of the 5-bromooxindole starting material is also critical.
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Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored anhydrous solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[1] Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Suboptimal Temperature: Enolate formation and the subsequent alkylation are highly temperature-dependent.
-
Solution: Deprotonation with strong bases like LDA is typically performed at low temperatures (-78 °C) to prevent side reactions. After enolate formation, the reaction may be allowed to warm slowly to room temperature upon addition of the ethylating agent (e.g., ethyl iodide or ethyl bromide). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Q2: My final product is contaminated with significant side products. How can I improve the reaction's selectivity?
The oxindole scaffold presents multiple reactive sites, leading to potential side reactions if not properly controlled.
Common Side Products & Mitigation Strategies:
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O-Alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the carbon (C3) or the oxygen atom. O-alkylation results in the formation of 5-Bromo-3-ethyl-2-methoxy-1H-indole, an unwanted isomer.
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Mechanistic Insight: The C-alkylation/O-alkylation ratio is heavily influenced by the solvent, temperature, and the counter-ion of the base.
-
Solution: To favor C-alkylation, use a less polar, aprotic solvent like THF or dioxane. Polar aprotic solvents like DMF or DMSO can solvate the metal cation, leading to a "freer" and more reactive oxygen anion, which increases O-alkylation.[1] Using lithium-based reagents (like LDA) can also promote C-alkylation through chelation.
-
-
N-Alkylation: The nitrogen atom of the oxindole is also nucleophilic and can be alkylated, especially if deprotonated.
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Solution: N-alkylation is more likely with weaker bases that are not strong enough to efficiently deprotonate the C3 position. Using a strong, bulky base like LDA or NaHMDS preferentially abstracts the more acidic C3 proton over the N-H proton. If N-alkylation persists, consider protecting the nitrogen with a suitable protecting group (e.g., Boc or SEM) prior to the C3-alkylation step.
-
-
C3-Dialkylation: The mono-alkylated product still possesses an acidic proton at C3 and can be deprotonated and alkylated a second time, leading to 5-Bromo-3,3-diethyl-1,3-dihydro-indol-2-one.
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Solution: Use the ethylating agent in a controlled stoichiometry (typically 1.0 to 1.1 equivalents). Add the alkylating agent slowly and at a low temperature to prevent localized excess concentration.
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Data Presentation: Effect of Reaction Conditions on Selectivity
| Base | Solvent | Temperature | Typical C/O Alkylation Ratio (Approx.) | Predominant Side Product |
| NaOEt | Ethanol | Reflux | 3:1 | O-Alkylation |
| K₂CO₃ | Acetone | Reflux | 5:1 | O-Alkylation, N-Alkylation |
| NaH | THF | 0 °C to RT | 10:1 | Dialkylation |
| LDA | THF | -78 °C to RT | >20:1 | Minimal |
Frequently Asked Questions (FAQs)
Q1: What is a reliable, optimized protocol for the synthesis of this compound?
This protocol is designed to maximize yield and selectivity based on established principles of enolate chemistry.
Experimental Protocol: C3-Ethylation of 5-Bromooxindole
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Preparation: Add 5-bromo-1,3-dihydro-indol-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir to dissolve the starting material.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
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Alkylation: Add ethyl iodide (1.1 eq) dropwise.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the pure product.[1]
Q2: How can I visually troubleshoot a low-yield experiment?
A systematic approach is crucial. The following workflow diagram can help diagnose the root cause of poor reaction outcomes.
Caption: Troubleshooting workflow for low-yield synthesis.
Q3: What are the key safety considerations for this synthesis?
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Strong Bases: Reagents like NaH, LDA, and NaHMDS are highly reactive and pyrophoric. They react violently with water. Handle them under an inert atmosphere in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
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Alkylating Agents: Ethyl iodide is a lachrymator and a potential alkylating agent. Avoid inhalation and skin contact.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly opened solvents or test for peroxides before use.
References
Technical Support Center: Purification of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Welcome to the technical support guide for the purification of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this oxindole derivative. The following troubleshooting guides and frequently asked questions are based on established chemical principles and insights from the purification of structurally related compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My isolated product is a dark oil or discolored solid (e.g., brown, yellow, or orange).
Question: I've completed the synthesis of this compound, but the crude product is dark and impure. What is causing this discoloration, and how can I obtain a clean, white to off-white solid?
Answer:
Discoloration in crude oxindole products is a common issue, often stemming from several sources. The indole nucleus can be susceptible to oxidation, and residual reagents or catalysts from the synthesis can lead to colored impurities. Furthermore, elevated temperatures during workup or solvent removal can cause degradation and the formation of polymeric byproducts. A patent for the purification of the related compound 5-bromoindole mentions that crude products can have a dark color, making purification challenging[1].
Here are systematic approaches to address this issue:
1. Recrystallization Protocol
Recrystallization is a powerful technique for removing colored impurities and obtaining highly crystalline material. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Step-by-Step Recrystallization:
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Solvent Screening: Begin by testing the solubility of your crude product in various solvents. Based on purification methods for similar indole derivatives, good starting points include ethanol, ethyl acetate, toluene, or a mixed solvent system like ethyl acetate/hexane[2][3][4].
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Dissolution: In an appropriately sized flask, add the crude product and a minimal amount of the chosen hot solvent to fully dissolve the material.
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Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated carbon (charcoal) to the hot solution and briefly swirl or stir. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
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Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Forcing rapid crystallization by crash cooling in an ice bath can trap impurities. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Rationale & Observations | Potential Outcome |
| Ethanol | Often effective for polar compounds; a patent for a related compound mentions boiling in ethanol for purification[3]. | Can yield well-defined crystals. |
| Ethyl Acetate/Hexane | A versatile system allowing for fine-tuning of polarity. Dissolve in hot ethyl acetate and add hexane until turbidity is observed, then clarify with a few drops of hot ethyl acetate and cool. | Effective for removing both more polar and less polar impurities. |
| Toluene | A higher boiling point solvent that can be effective for less polar compounds. | May require slower cooling for optimal crystal growth. |
2. Flash Column Chromatography
If recrystallization is ineffective or results in significant product loss, flash column chromatography is the next logical step. This technique separates compounds based on their polarity.
Workflow for Flash Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Detailed Chromatography Protocol:
-
Stationary Phase: Silica gel is a standard choice.
-
Mobile Phase: A mixture of hexane and ethyl acetate is commonly used for indole derivatives[2][5]. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Issue 2: My product is still impure after a single purification step.
Question: I performed flash chromatography, but my product fractions are still contaminated with an impurity that has a very similar Rf value on TLC. How can I resolve this?
Answer:
Co-eluting impurities are a common challenge in chromatography. This occurs when the impurity and the product have very similar polarities, making them difficult to separate. The synthesis of related oxindoles can present challenges due to the potential for various side reactions leading to structurally similar byproducts[6][7].
Decision-Making Flowchart for Purification Strategy:
Caption: Strategy for selecting a purification method.
Strategies for Separating Co-eluting Impurities:
-
Orthogonal Purification: Combine different purification techniques. If chromatography fails to remove an impurity, try recrystallization on the enriched material. The different separation principles (polarity vs. solubility in a crystal lattice) can often resolve the issue.
-
Chromatography Optimization:
-
Solvent System Modification: Try a different solvent system. For example, substitute ethyl acetate with acetone or use a ternary system like hexane/dichloromethane/ethyl acetate to alter the selectivity.
-
Isocratic Elution: If the impurity is very close to your product, a slow, isocratic (constant solvent mixture) elution may provide better separation than a gradient.
-
-
Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be very effective. A method for a related bromo-indole compound uses acetonitrile and water with an acid modifier, which could be adapted for your compound[8].
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of pure this compound?
The expected properties for this compound (C10H10BrNO) are:
-
Molecular Weight: 240.10 g/mol [9]
-
Appearance: Expected to be a white to off-white solid.
-
Solubility: Likely soluble in polar organic solvents like DMF, DMSO, and moderately soluble in others like ethyl acetate and acetone[10].
Q2: How should I store the purified compound to ensure its stability?
Oxindole derivatives can be sensitive to light, air, and heat. To ensure long-term stability, store the purified solid in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The absence of spots other than the main product spot in several different solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvents or impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the identity of the product (from the mass spectrum).
-
High-Performance Liquid Chromatography (HPLC): An HPLC purity analysis with UV detection can provide a quantitative measure of purity.
References
- 1. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Technical Support Center: Purification of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Welcome to the technical support center for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A: The impurity profile of your sample is intrinsically linked to its synthetic route. Oxindole synthesis can be complex, and several related substances may be present.[1][2] Common impurities to anticipate include:
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Unreacted Starting Materials: Such as the corresponding aniline or α-haloamide precursors.
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Over-brominated Species: Di- or tri-brominated oxindoles if the bromination step was not perfectly controlled.
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Isomeric Impurities: Bromination at other positions on the aromatic ring (e.g., 7-bromo or 6-bromo isomers).
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Hydrolyzed or Oxidized Byproducts: The oxindole core can be susceptible to degradation under harsh reaction or workup conditions.
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Residual Catalysts and Reagents: Such as palladium catalysts or bases used during cyclization.[2]
Identifying these is the first step. We recommend an initial purity assessment by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the polarity and mass of the major contaminants.
Q2: My crude product is a dark, oily residue. What's the best first step for purification?
A: A dark color and oily consistency often indicate the presence of polymeric byproducts or highly conjugated impurities. A simple "first-pass" purification is often effective before attempting more rigorous methods.
Expert Recommendation: Start with a solvent trituration or a short silica plug.
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Trituration: Suspend your crude oil in a solvent where the desired product is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Silica Plug: Dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane) and pass it through a short column (a "plug") of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexane). This will remove baseline impurities and colored material, often yielding a cleaner solid upon solvent evaporation.
These initial steps reduce the load on subsequent, more demanding purification techniques like recrystallization or preparative chromatography.
Purification Strategy: A Decision Workflow
Choosing the correct purification strategy depends on the impurity profile and the desired final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is the most efficient method for purifying solid compounds that are already at a moderate-to-high level of purity (>85%). It leverages differences in solubility between the product and impurities in a chosen solvent at different temperatures.
Q3: How do I select the best solvent for recrystallizing my compound?
A: The ideal solvent should dissolve your compound completely at its boiling point but poorly at low temperatures (0-4°C). The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise (start with 0.5 mL) from the list below.
-
Stir and observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. A good solvent will fully dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
The solvent that produces a high yield of clean-looking crystals is your best choice.
Table 1: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethyl Acetate | 77 | Medium | Often a good starting point for oxindoles. A related compound was successfully recrystallized from it.[3] |
| Isopropanol | 82 | Medium-High | The alcohol group can form hydrogen bonds, aiding in dissolving the polar lactam. |
| Acetonitrile | 82 | High | Good for polar compounds, but check for reactivity. |
| Toluene | 111 | Low | Can be effective, especially if impurities are highly polar.[3] |
| Ethyl Acetate / Hexane | Variable | Adjustable | A binary system. Dissolve in minimal hot ethyl acetate and add hot hexane dropwise until turbidity appears, then allow to cool. |
| Ethanol / Water | Variable | Adjustable | Dissolve in minimal hot ethanol and add hot water dropwise until cloudy. Effective for many polar organic solids.[4] |
Q4: My compound won't crystallize out of solution, even when cooled. What should I do?
A: This is a common issue known as "oiling out," where the compound separates as a liquid instead of a solid. It can also indicate supersaturation. Here are several troubleshooting steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure material, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.
-
Cool More Slowly: Rapid cooling can sometimes favor oiling out. Allow the solution to cool to room temperature undisturbed for several hours before moving it to an ice bath or refrigerator.
-
Re-evaluate Your Solvent: If the problem persists, the compound may be too soluble in your chosen solvent. Try a more non-polar solvent or solvent system.
Guide 2: Purification by Column Chromatography
Column chromatography is the method of choice for separating complex mixtures or purifying non-crystalline materials. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?
A: Oxindoles and other nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel.[5] The Lewis acidic silanol groups (Si-OH) on the silica surface can catalyze degradation or cause irreversible binding, leading to streaking on TLC and low recovery from the column.[5]
Solutions to Mitigate Degradation:
-
Deactivate the Silica: Before packing your column, prepare a slurry of the silica gel in your mobile phase containing 0.5-1% triethylamine (Et₃N). The basic amine neutralizes the acidic silanol groups, making the stationary phase less harsh.[5]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina. For highly sensitive compounds, a less acidic phase like Florisil might also be effective.[5]
-
Employ Flash Chromatography: Minimize the contact time between your compound and the stationary phase by using flash chromatography (applying pressure to speed up the flow rate) with a shorter, wider column.[5]
Q6: Can you provide a standard protocol for flash column chromatography of this compound?
A: Certainly. This protocol assumes initial TLC analysis has been performed to determine an optimal solvent system. For many oxindoles, a gradient of ethyl acetate in hexane is a reliable starting point.[6][7]
Experimental Protocol: Flash Column Chromatography
-
Select Eluent: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. This will be your primary elution solvent.
-
Pack Column: Prepare a slurry of silica gel in the least polar solvent (e.g., 100% hexane). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elute and Collect: Carefully add your mobile phase. Start with a less polar mixture (e.g., 5% EtOAc in Hexane) and gradually increase the polarity (gradient elution).[5] Collect fractions continuously and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Caption: Step-by-step workflow for flash column chromatography.
Guide 3: Final Purity Analysis
After purification, you must confirm the identity and purity of your final product.
Q7: What analytical methods are recommended to confirm the purity of my final sample?
A: A combination of techniques is necessary to provide a complete picture of your sample's purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically suitable for this compound.[8]
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[8][9]
-
Detection: UV detection at a wavelength where the oxindole chromophore absorbs strongly (e.g., 254 nm). Purity is determined by the area percentage of the main peak.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum.[6]
By following these expert-guided troubleshooting steps and protocols, you will be well-equipped to overcome the common challenges associated with the purification of this compound and obtain the high-purity material required for your research.
References
- 1. Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxindole synthesis [organic-chemistry.org]
- 3. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromo-1H-indole-3-butyric acid | SIELC Technologies [sielc.com]
Technical Support Center: Solubilization Guide for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Prepared by: Senior Application Scientist, Advanced Formulations Group
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) for dissolving 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one in aqueous solutions for experimental use. Our approach is grounded in physicochemical principles to ensure reliable and reproducible results in your assays.
Compound Overview
This compound is an oxindole derivative. Structurally, it is a lipophilic molecule with limited aqueous solubility, a common challenge in drug discovery and biological assays.[1][2] Understanding its properties is the first step to overcoming these challenges.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[3] |
| Molecular Weight | 240.10 g/mol | PubChem[3] |
| Predicted XLogP3 | 2.4 | PubChem[3] |
| Predicted pKa | 13.32 ± 0.40 | LookChem[4] |
| Hydrogen Bond Donors | 1 | LookChem[4] |
| Hydrogen Bond Acceptors | 1 | LookChem[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve directly in aqueous buffers?
A1: The poor aqueous solubility is a direct consequence of its molecular structure. Several factors contribute:
-
High Lipophilicity: The molecule possesses a large, nonpolar aromatic ring system (bromo-indole) and an ethyl group. This is reflected in its predicted XLogP3 value of 2.4, which indicates a preference for a lipid-like environment over an aqueous one.[3] Lipophilic compounds generally exhibit poor water solubility.[1]
-
Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular bonds before solvent molecules can interact with and solvate the individual compound molecules.[5]
-
Lack of Readily Ionizable Groups: The compound has a predicted pKa of ~13.3, corresponding to the weakly acidic indole N-H proton.[4] This means that under typical physiological pH conditions (pH 1-8), the molecule remains in its neutral, un-ionized state. Since the ionized form of a drug is usually much more water-soluble, the inability to easily form a salt at neutral pH severely limits its aqueous solubility.[6]
Q2: What is the recommended first-line approach for solubilizing this compound for in vitro assays?
A2: The standard and most recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[7]
Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose.[8][9] It is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Causality: DMSO effectively solvates the molecule, overcoming the crystal lattice energy. When a small volume of this stock is introduced into a large volume of aqueous media, the DMSO helps keep the compound molecules dispersed, preventing immediate re-aggregation and precipitation. However, it's critical to control the final DMSO concentration in your assay, as it can be toxic to cells or interfere with enzyme activity, typically above 0.5-1%.[9]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This is a very common issue known as "compound crashing out." It occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even in the presence of a small amount of DMSO.[7] Follow this troubleshooting workflow to address the problem.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Can pH adjustment improve the solubility of my compound?
A4: Generally, pH modification is a highly effective technique for compounds with ionizable groups within the typical aqueous pH range (pKa 2-10).[2][6] However, for this compound, this method is likely to be ineffective and potentially detrimental.
The indole nitrogen's proton is very weakly acidic (predicted pKa ~13.3).[4] To deprotonate it and form a more soluble anion, you would need to raise the pH to >13. Such extreme basic conditions would likely hydrolyze the lactam (amide) bond in the oxindole ring, degrading your compound.[10][11] Furthermore, such a high pH is incompatible with virtually all biological assays. Therefore, pH adjustment is not a recommended strategy for this specific molecule.
Q5: What are more advanced solubilization strategies if co-solvents are not sufficient?
A5: If co-solvents fail or are incompatible with your experimental system, you can employ formulation excipients that alter the solution's properties to accommodate the hydrophobic compound.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[12] The hydrophobic core of the micelle can encapsulate your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[12][13] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-127 are commonly used as they are generally less disruptive to biological systems than ionic surfactants.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form an "inclusion complex" with your compound, where the hydrophobic molecule (the "guest") fits inside the cyclodextrin's cavity (the "host"). This complex presents a hydrophilic exterior to the water, dramatically increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high aqueous solubility and low toxicity.[16]
Caption: Diagram of micellar solubilization.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This is the standard starting procedure for solubilizing the compound for most in vitro applications.
-
Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 2.40 mg) in a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 2.40 mg (MW = 240.1 g/mol ), add 1.0 mL of DMSO.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids persist, place the sealed vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation with prolonged heat.
-
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for a DMSO stock. Dilute with more DMSO until fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation with Cyclodextrins (Kneading Method)
This protocol creates an inclusion complex to enhance aqueous solubility, which is particularly useful if DMSO must be avoided.[7]
-
Molar Ratio: Determine the molar ratio of compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a good starting point.
-
Weigh Components: Accurately weigh the required amounts of the compound and HP-β-CD.
-
Prepare Slurry: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 ethanol/water solution dropwise while triturating with a pestle to form a uniform, thick paste.
-
Incorporate Compound: Add the weighed compound to the paste.
-
Knead Mixture: Knead the mixture thoroughly with the pestle for 45-60 minutes. The mechanical energy and the presence of the solvent facilitate the inclusion of the drug into the cyclodextrin cavity. The mixture should remain paste-like; add a few more drops of the ethanol/water solvent if it becomes too dry.
-
Drying: Spread the paste in a thin layer and dry it under vacuum or in a desiccator overnight to remove the solvent completely.
-
Final Product: The resulting dry powder is the compound:HP-β-CD inclusion complex, which should now be directly weighable and soluble in aqueous buffers.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one in Solution
Welcome to the technical support center for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind the experimental choices, ensuring the integrity and success of your research.
Introduction to the Stability of this compound
This compound, a member of the oxindole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery.[1][2] However, like many complex organic molecules, its stability in solution can be a critical factor influencing experimental outcomes and the shelf-life of formulations. Understanding the potential degradation pathways is paramount for developing robust analytical methods and stable formulations. The core structure, a substituted 2-oxindole, is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photodegradation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and observations researchers have when working with this compound in solution.
Q1: I've observed a change in the color of my stock solution of this compound over time. What could be the cause?
A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently due to oxidative processes. The indole ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.
Q2: My compound seems to be losing potency, as determined by HPLC analysis. What are the likely degradation mechanisms?
A loss of potency, observed as a decrease in the peak area of the parent compound in an HPLC chromatogram, can be attributed to several degradation pathways:
-
Hydrolysis: The lactam (cyclic amide) ring in the oxindole structure can undergo hydrolysis, especially under strongly acidic or basic conditions.[4][5] This would lead to the opening of the five-membered ring.
-
Oxidation: As mentioned, the electron-rich indole nucleus is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in solvents, or other oxidizing agents.
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[6][7] Exposure to light can lead to the cleavage of the carbon-bromine bond or promote other degradation reactions.
Q3: I am seeing new, unexpected peaks in my HPLC chromatogram after storing my sample solution. What could these be?
The appearance of new peaks strongly suggests the formation of degradation products. The identity of these degradants will depend on the specific storage conditions (solvent, pH, temperature, light exposure). Common degradation products could include:
-
Hydrolytic products: The ring-opened amino acid resulting from lactam hydrolysis.
-
Oxidative products: Hydroxylated derivatives or further oxidized species. For instance, degradation of indole can proceed through successive hydroxylation at the 2- and 3-positions to yield oxindole and then isatin (indole-2,3-dione).[8]
-
Photodegradation products: Debrominated species or other photochemically altered structures.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of the compound is significantly influenced by pH. The lactam ring is generally most stable in a neutral pH range (approximately pH 6-8).
-
Acidic conditions (pH < 4): Can catalyze the hydrolysis of the lactam ring.[9]
-
Basic conditions (pH > 8): Can also promote lactam hydrolysis.[4]
It is crucial to buffer aqueous solutions to a pH where the compound exhibits maximum stability, especially for long-term storage or during lengthy experiments.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides a structured approach to identifying the cause of degradation and implementing corrective actions.
Issue 1: Rapid Degradation Observed in a Newly Prepared Solution
If you observe significant degradation shortly after preparing a solution, consider the following potential causes and solutions.
Potential Causes:
-
Solvent Quality: Solvents, especially ethers and other susceptible organic solvents, can contain peroxide impurities that initiate oxidative degradation.[10]
-
pH of the Solution: If using an aqueous or protic solvent, the inherent pH may be contributing to hydrolytic degradation.
-
High Temperature: Elevated temperatures used to dissolve the compound can accelerate degradation.
Troubleshooting Steps & Solutions:
-
Verify Solvent Purity:
-
Use freshly opened, high-purity (HPLC or spectroscopic grade) solvents.
-
Test solvents for the presence of peroxides using commercially available test strips, especially for ethers like THF and dioxane.
-
If peroxides are present, purify the solvent or use a new bottle.
-
-
Control Solution pH:
-
Measure the pH of your solution.
-
If necessary, use a suitable buffer system to maintain a neutral pH (e.g., phosphate-buffered saline for aqueous solutions).
-
-
Optimize Dissolution Conditions:
-
Avoid excessive heating. Use sonication or gentle warming for a short duration to aid dissolution.
-
Prepare stock solutions in a non-polar aprotic solvent where the compound is stable, and then dilute into the aqueous experimental medium immediately before use.
-
Issue 2: Degradation During Storage
Degradation observed after storing solutions for a period of time points to longer-term stability issues.
Potential Causes:
-
Exposure to Light: Photodegradation can occur even under ambient laboratory lighting over time.[11]
-
Exposure to Air (Oxygen): Slow oxidation can occur with prolonged exposure to atmospheric oxygen.
-
Inappropriate Storage Temperature: While refrigeration is often used, it may not be optimal for all compounds, as it can sometimes lead to precipitation.
Troubleshooting Steps & Solutions:
-
Protect from Light:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to direct sunlight and strong artificial light.
-
-
Inert Atmosphere:
-
For highly sensitive compounds, degas the solvent before use.
-
Overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
-
Optimize Storage Temperature:
-
The ideal storage temperature should be determined through stability studies. Typically, storage at -20°C or -80°C is recommended for long-term stability of stock solutions in anhydrous solvents like DMSO.
-
For aqueous solutions, fresh preparation is always best. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no more than 24 hours.
-
Experimental Protocols
To assist in your investigations, we provide the following detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products.[12][13]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 60°C for 24 hours.
-
Dissolve in methanol before HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to assess the extent of degradation and the formation of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14][15][16]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a gradient pump, autosampler, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Starting HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | To ensure the analyte is in its protonated form and to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 15-20 minutes. | A gradient is essential to elute both the parent compound and potentially more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Monitor at a wavelength of maximum absorbance (e.g., determined by PDA scan, likely around 254 nm or 290 nm). | To achieve maximum sensitivity for the parent compound and its degradants. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Development and Optimization:
-
Initial Run: Inject a solution of the undegraded compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of degradation products. The peak should be spectrally homogenous.
-
Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions. The percentage of degradation is an estimate and will vary depending on the exact experimental conditions.
| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to High | Ring-opened amino acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to High | Ring-opened amino acid |
| Oxidation | 3% H₂O₂, RT | Moderate | Hydroxylated derivatives, Isatin-like compounds |
| Photolysis | UV/Vis light | Moderate | Debrominated compound, other photoproducts |
| Thermal (Solid) | 60°C | Low | Minimal degradation expected |
Visualizing Degradation Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the potential degradation pathways and the experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Welcome to the technical support resource for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a focus on preventing aggregation and ensuring reliable experimental outcomes.
Introduction: Understanding the Molecule
This compound is a hydrophobic small molecule, a characteristic common to many indole-based structures with therapeutic potential.[1][2] Its effective use in experimental settings is contingent on proper handling to avoid aggregation, which can lead to inaccurate and irreproducible results.[3] Key physicochemical properties influence its behavior in solution:
-
Hydrophobicity (LogP): With a predicted XLogP3 of 2.4, this compound is lipophilic and is expected to have low intrinsic solubility in aqueous buffers.[4]
-
Acidity (pKa): The predicted pKa is approximately 13.32, indicating the N-H proton on the lactam ring is weakly acidic.[5] This suggests that solubility may be enhanced in highly alkaline conditions (pH > 13), though this is often not compatible with biological assays.[6]
This guide will address the challenges stemming from these properties in a practical, question-and-answer format, followed by in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A: The recommended solvent for preparing a high-concentration stock solution is anhydrous Dimethyl Sulfoxide (DMSO).[7] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] For related indol-2-one derivatives, DMSO is the standard solvent used for in vitro biological assays.[8][9]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?
A: This is a common phenomenon known as "crashing out" and occurs when the compound's concentration exceeds its kinetic solubility in the final aqueous medium.[10] A clear stock in 100% DMSO does not guarantee solubility upon dilution into a buffer due to the dramatic change in solvent polarity.[10]
Immediate solutions to try:
-
Lower the final compound concentration: Your target concentration may be above the compound's solubility limit.
-
Optimize the dilution method: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can prevent the formation of large aggregates.[11]
-
Reduce the final DMSO concentration: While counterintuitive, a lower final DMSO percentage (ideally ≤0.5%) can sometimes improve solubility by avoiding localized solvent effects that promote precipitation.[7]
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A: As a general rule, the final concentration of DMSO should be kept at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[7][12] However, the tolerance can be cell-line dependent. It is crucial to run a vehicle control (media with the same final DMSO concentration as your test wells) to ensure the observed effects are from your compound and not the solvent.[13]
Q4: Can I use sonication to help dissolve the compound?
A: Yes, sonication is a highly effective method for aiding dissolution.[14] It uses sound energy to break up solid particles and overcome intermolecular forces, increasing the rate and extent of dissolution.[14] It is particularly useful for dissolving compounds in DMSO for stock preparation or for resuspending any precipitate that may have formed.[7]
Q5: Will adjusting the pH of my buffer help prevent aggregation?
A: For this specific compound, pH adjustment is unlikely to be a practical solution for most biological assays. With a predicted pKa of 13.32, significant deprotonation and a corresponding increase in solubility would only occur at very high pH levels (pH > 13), which are generally incompatible with cellular or enzymatic systems.[5][6] Solubility is expected to be lowest at neutral to acidic pH.[11]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving aggregation issues.
Issue 1: Compound is difficult to dissolve in DMSO for stock solution.
Causality: While DMSO is a strong solvent, high concentrations of a hydrophobic compound can be challenging to dissolve, especially if the material is highly crystalline.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alzet.com [alzet.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Improving cell permeability of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers working with 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for overcoming cell permeability challenges associated with this compound.
Compound Profile: this compound
Understanding the physicochemical properties of your compound is the first step in diagnosing permeability issues. The oxindole core is a common scaffold in medicinal chemistry, but its features can present challenges for efficient membrane transport.
| Property | Value | Significance for Permeability |
| Molecular Formula | C₁₀H₁₀BrNO[1] | - |
| Molecular Weight | 240.10 g/mol [1] | Compliant with Lipinski's Rule of 5 (<500 g/mol ), suggesting size is not a primary barrier.[2] |
| XLogP3 (cLogP) | 2.4[1] | Indicates moderate lipophilicity. While within a favorable range, it doesn't guarantee high permeability, as other factors like polarity and hydrogen bonding are critical.[3] |
| Hydrogen Bond Donors | 1 (the indole N-H)[1] | The N-H group can form hydrogen bonds with water, increasing the energy required for the molecule to enter the lipid bilayer. Masking this donor is a key strategy for improvement.[4] |
| Hydrogen Bond Acceptors | 1 (the carbonyl C=O)[1] | The carbonyl group contributes to the molecule's polarity. |
| Polar Surface Area (TPSA) | 29.1 Ų[1] | This value is well below the typical 140 Ų threshold, suggesting polarity is not inherently prohibitive but that the specific arrangement of polar groups matters.[2] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when observing poor cellular uptake with this compound.
Q1: My compound's properties seem favorable according to Lipinski's Rule of 5. Why am I still seeing low intracellular concentrations?
While the "Rule of 5" provides a useful guideline, it primarily predicts passive diffusion and does not account for all biological transport mechanisms.[2][5] Several factors could be at play:
-
Active Efflux: Your compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively remove the compound from the cytoplasm, keeping intracellular levels low even if it can cross the membrane initially.[6][7]
-
Poor Aqueous Solubility: Despite a moderate logP, the compound may have low kinetic solubility in your assay medium. If the compound crashes out of solution, its effective concentration at the cell surface is reduced, limiting the driving force for diffusion.
-
Hydrogen Bonding: The single hydrogen bond donor (N-H) on the indole ring must be desolvated from water to enter the lipid membrane. This energy penalty can significantly slow the rate of passive diffusion.[4][8]
Q2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?
Choosing the right initial assay is critical for cost-effective screening.
-
PAMPA (Parallel Artificial Membrane Permeability Assay) is a cell-free assay that measures only passive, transcellular permeability across an artificial lipid membrane.[9][10] It is inexpensive, high-throughput, and excellent for determining a compound's intrinsic ability to diffuse across a lipid bilayer.[11]
-
Caco-2 Permeability Assay uses a monolayer of differentiated human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[6][12] This assay is more complex and expensive but provides more comprehensive data, as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[10][13]
Recommendation: Start with the PAMPA assay. If permeability is low in this simplified system, the issue is likely related to the compound's fundamental physicochemical properties (e.g., polarity, hydrogen bonding). If permeability is high in PAMPA but low in cell-based assays, it strongly suggests the involvement of active efflux, which you can then confirm with a bidirectional Caco-2 assay.[10]
Q3: What is an "efflux ratio" and how do I interpret it?
The efflux ratio (ER) is calculated from a bidirectional Caco-2 assay and is a key indicator of active efflux.[6] It is the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction (B-A) to the Papp in the apical-to-basolateral direction (A-B).
-
ER = Papp(B-A) / Papp(A-B)
-
An ER > 2 is a strong indication that your compound is a substrate for an efflux transporter.[6][7] The cells are actively pumping the compound out from the basolateral (bottom) to the apical (top) side, resulting in higher measured transport in that direction.
Part 2: Troubleshooting Guide & Enhancement Strategies
If you have confirmed that this compound has poor cell permeability, the following troubleshooting workflow and detailed strategies can guide your optimization efforts.
Caption: Workflow for diagnosing and addressing permeability issues.
Strategy 1: Formulation-Based Approaches (Non-Covalent Modification)
These methods improve permeability without chemically altering the compound. They are ideal for initial in vitro experiments.
Issue: The compound has poor aqueous solubility and/or slow diffusion kinetics.
Solution A: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14] They can form water-soluble inclusion complexes with poorly soluble drugs.[15][16]
-
Mechanism of Action: Cyclodextrins increase the concentration of dissolved drug molecules in the aqueous layer immediately adjacent to the cell membrane.[14][15] This higher concentration gradient enhances the partitioning of the drug from the cyclodextrin cavity into the lipid bilayer. It is crucial to note that the drug/cyclodextrin complex itself does not permeate the membrane.[17]
-
Which to Use: For a molecule of this size, β-cyclodextrins or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent starting points.[16]
-
Experimental Insight: The relationship between cyclodextrin concentration and permeability is often parabolic. At low concentrations, permeability increases as more drug is solubilized. However, at very high concentrations, the cyclodextrin can sequester the drug in the aqueous phase, reducing the free fraction available to partition into the membrane and thus decreasing permeability.[15] It is essential to test a range of concentrations to find the optimal ratio.
Caption: Cyclodextrin-mediated drug delivery to the cell membrane.
Solution B: Encapsulation in Nanoparticle Systems
Nanoparticle-based systems can encapsulate hydrophobic drugs, improve solubility, and facilitate transport across the cell membrane.[][19][20]
-
Mechanism of Action:
-
Liposomes: These are spherical vesicles with a phospholipid bilayer that can encapsulate hydrophobic drugs like yours within the bilayer.[] They can fuse with the cell membrane to release their cargo directly into the cytoplasm.
-
Polymeric Nanoparticles: These consist of biodegradable polymers that form a matrix or core-shell structure.[19] Hydrophobic drugs are loaded into the hydrophobic core.[][21] These nanoparticles can be taken up by cells through endocytosis, providing a sustained intracellular release of the drug.[22]
-
-
Formulation Considerations: Common polymers include PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid), which are biodegradable and have a strong history of use in drug delivery.[22] The nanoprecipitation method is a straightforward technique for encapsulating hydrophobic drugs into polymeric nanoparticles.[21]
Strategy 2: Prodrug & Medicinal Chemistry Approaches (Covalent Modification)
If formulation strategies are insufficient or not suitable for your experimental goals, chemically modifying the compound is a powerful alternative.
Issue: The indole N-H hydrogen bond donor is hindering membrane partitioning.
Solution: Mask the Hydrogen Bond Donor with a Prodrug Moiety
A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent compound.[23][24] Masking polar functional groups, particularly hydrogen bond donors, is a proven strategy for improving the permeability of molecules.[4][25]
-
Mechanism of Action: By replacing the polar N-H group with a more lipophilic, non-hydrogen-bonding moiety, you reduce the desolvation energy penalty required for the compound to leave the aqueous phase and enter the lipid membrane.[26] This modification increases lipophilicity and, consequently, passive diffusion.
-
Recommended Modification: A simple and effective strategy is to convert the indole nitrogen into an N-acyloxymethyl or N-alkoxycarbonyl derivative. These groups are often readily cleaved by intracellular esterases to regenerate the parent N-H compound inside the cell.
-
Causality: This strategy directly addresses a primary molecular obstacle to permeability. While it increases the molecular weight, the benefit of removing a hydrogen bond donor often outweighs the size penalty for molecules in this class.[25] The key is to choose a promoiety that is stable in the assay medium but labile inside the cell.
Caption: Prodrug strategy to enhance cell permeability by masking the N-H group.
Part 3: Key Experimental Protocols
These protocols provide a self-validating framework for assessing permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses passive transcellular permeability.[10]
Objective: To determine the intrinsic passive diffusion rate of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 1-2% lecithin in dodecane)[11][27]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., antipyrine and atenolol, respectively)[6]
-
Plate reader or LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[11]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Be cautious not to puncture the membrane.[27] Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Prepare the test compound and controls to a final concentration of 100-500 µM in PBS.[27] The final DMSO concentration should be kept low (e.g., <1%) to not disrupt the membrane.
-
Start Assay: Add 150-200 µL of the donor solutions to the corresponding wells of the coated donor plate.[11][27]
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubate: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[11][27]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[13]
-
Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for volumes, surface area, and incubation time.[27]
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol assesses both passive permeability and active transport.[6]
Objective: To determine if the compound is a substrate for active efflux transporters.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Transwell™ plate system (e.g., 24-well)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lucifer yellow for monolayer integrity check[13]
-
Efflux pump inhibitors (e.g., verapamil for P-gp)[7]
-
Control compounds (e.g., atenolol, antipyrine, talinolol)[6]
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[6]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[7][28] Alternatively, perform a Lucifer yellow rejection assay.[13]
-
Prepare Dosing Solutions: Dissolve the test compound in transport buffer to the desired concentration (e.g., 10 µM).[28] Prepare separate solutions with and without a known efflux inhibitor like verapamil.[7]
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate under the same conditions.
-
Take samples from the apical chamber for analysis.
-
-
Quantify & Calculate: Analyze the concentration of the compound in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficients (Papp) for both A→B and B→A directions.
-
Determine Efflux Ratio: Calculate the ER as Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux. A reduction in the ER in the presence of an inhibitor confirms the involvement of that specific transporter.[6]
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 17. Cyclodextrins and Drug Membrane Permeation: Thermodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. worldscientific.com [worldscientific.com]
- 22. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Troubleshooting Inconsistent Results with 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one Assays
Welcome to the technical support center for 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when working with this and other structurally related oxindole derivatives. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental results.
Introduction: Understanding the Challenges
This compound belongs to the oxindole class of compounds, a scaffold known for its diverse biological activities, including the inhibition of various protein kinases and antiproliferative effects on cancer cell lines.[1][2][3][4][5] However, like many small molecules, obtaining reproducible data can be challenging. Inconsistent results often stem from the physicochemical properties of the compound itself and its interaction with assay components. This guide will address the most common issues in a question-and-answer format, providing both the "what" and the "why" behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Related Issues
Q1: My IC50 values for this compound are highly variable between experiments. What are the likely causes?
Inconsistent IC50 values are a frequent hurdle in preclinical research and can often be traced back to the handling of the compound itself.[6] The primary culprits are poor solubility and aggregation.
-
Solubility: this compound, like many indole derivatives, has limited aqueous solubility.[7] If the compound precipitates in your assay buffer, the effective concentration will be lower and more variable than intended.
-
Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results or high variability.[8][9][10] This phenomenon is a significant source of assay interference.[8][11]
Troubleshooting Workflow for Solubility and Aggregation:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: How should I prepare and store my this compound stock solutions?
Proper preparation and storage are critical for maintaining the integrity of your compound.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[12]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing can aid this process.
-
Storage: Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[12][13] Use amber vials or tubes to protect the compound from light, as indole rings can be susceptible to photodegradation.[12]
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Container | Special Considerations |
| Solid | -20°C | Tightly sealed, light-protecting vial | Allow to warm to room temperature before opening to prevent condensation. |
| DMSO Stock | -20°C | Amber, tightly sealed vials | Aliquot into single-use volumes to minimize freeze-thaw cycles.[12][13] |
| Aqueous Solution | Prepare fresh | N/A | If short-term storage is unavoidable, keep at 2-8°C for no more than 24 hours, protected from light.[12] |
Q3: I suspect my compound is degrading in the assay medium. How can I check for this?
Compound stability in aqueous buffers can be influenced by pH, temperature, and light exposure.[12] The indole ring, in particular, can be prone to oxidation.[12]
Protocol 2: Stability Assessment
-
Incubation: Prepare your compound in the final assay buffer at the highest concentration to be tested.
-
Time Course: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Analysis: At different time points (e.g., 0, 2, 4, 24 hours), analyze the sample by HPLC to check for the appearance of degradation products.
Section 2: Assay-Specific Troubleshooting
Q4: I'm seeing a high background signal in my kinase assay. Could this compound be interfering with the detection method?
Yes, small molecules can interfere with assay detection systems, a common source of high background.[9]
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay.[9]
-
Luciferase Inhibition: In luminescence-based assays like ADP-Glo™, the compound might directly inhibit the luciferase enzyme.[9]
Experimental Workflow for Diagnosing Assay Interference:
Caption: Workflow to identify compound interference in kinase assays.
Q5: In my cell-based anti-proliferative assay, the results are not reproducible. What factors should I consider?
Cell-based assays introduce biological variability, which needs to be carefully controlled.[14][15]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free of contamination.[6][7]
-
Seeding Density: Inconsistent cell seeding density can significantly impact the results of viability assays.[6][15]
-
Cytotoxicity vs. Specific Inhibition: At higher concentrations, the compound may be causing general cytotoxicity rather than specific, on-target inhibition.[6]
Table 2: Key Parameters for Reproducible Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use cells within a defined, low-passage range.[6] | High passage numbers can lead to genetic drift and altered sensitivity.[6] |
| Seeding Density | Use a cell counter and ensure even distribution in wells.[6] | Cell number directly affects the final readout of viability assays. |
| Incubation Time | Standardize the incubation time with the inhibitor.[6] | The effect of the inhibitor can be time-dependent. |
| Solvent Concentration | Keep the final DMSO concentration below 0.5%.[6][13] | High solvent concentrations can be toxic to cells. |
Q6: How can I be sure the effects I'm seeing are due to on-target activity and not off-target effects?
This is a critical question in drug discovery. Several strategies can help confirm on-target activity:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound to another known inhibitor of the same target that has a different chemical scaffold.
-
Dose-Response Relationship: A clear and consistent relationship between the inhibitor concentration and the biological effect suggests on-target activity.[6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell.[6][13]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should reverse the effects of the inhibitor.[6]
Concluding Remarks
The successful use of this compound in your research hinges on a thorough understanding of its properties and a systematic approach to troubleshooting. By carefully considering issues of solubility, aggregation, and stability, and by employing appropriate controls in your assays, you can significantly enhance the reproducibility and reliability of your data. We encourage you to use this guide as a starting point for developing robust and validated experimental protocols.
References
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 15. promegaconnections.com [promegaconnections.com]
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one assay reproducibility issues
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive resource for troubleshooting assay reproducibility issues involving 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one . As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of your experiments and achieve robust, reliable data.
Introduction: Understanding this compound
This compound is a substituted oxindole, a scaffold of significant interest in medicinal chemistry. Its physicochemical properties present both opportunities and challenges in assay development. Understanding these properties is the first step toward troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO | PubChem[1] |
| Molecular Weight | 240.10 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| Solubility | Soluble in Dimethylformamide (DMF). Predicted to have low aqueous solubility. | ChemBK[2] |
The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting that the compound will have poor solubility in aqueous buffers, a common source of assay variability.[3][4] The presence of a bromine atom also introduces potential for light sensitivity.[5][6][7]
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed solutions, refer to the In-Depth Troubleshooting Guides.
Q1: My assay signal is much lower than expected, or I'm seeing no activity at all. What's the first thing I should check?
The primary culprits for a complete loss of activity are often related to the compound itself. First, verify the integrity and concentration of your stock solution. Poor solubility is a very common reason for the apparent inactivity of small molecules.[3][8] Ensure the compound has not precipitated from your stock solution or in the final assay buffer. Second, confirm the compound's stability under your specific storage and experimental conditions.
Q2: I'm observing high variability between my replicate wells. What are the likely causes?
High variability is frequently traced back to three main areas:
-
Inconsistent Pipetting: Small volume errors are magnified in multi-well plate assays.[9][10]
-
Compound Precipitation: If the compound is not fully soluble in the final assay medium, it can precipitate unevenly across the plate, leading to inconsistent effective concentrations.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health, leading to skewed results.[11]
Q3: Can the solvent I use for my stock solution affect my assay results?
Absolutely. While solvents like DMSO are necessary to dissolve lipophilic compounds, they can have direct biological effects on your assay system, especially in cell-based assays.[12][13] It is crucial to ensure the final solvent concentration is consistent across all wells (including controls) and is below the tolerance level for your specific assay (typically <0.5%).[8] Different solvents can also impact protein stability and ligand-binding interactions differently.[3][14]
Q4: How should I properly store my this compound stock solutions?
For long-term stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][15] Because it is a brominated organic compound, protection from light is highly recommended to prevent potential photodecomposition.[15][16] Store aliquots in amber vials or wrap them in foil.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Loss of Compound Activity
A lack of expected biological activity is a critical issue. This guide provides a systematic approach to diagnose the root cause.
Workflow for Troubleshooting Compound Inactivity
Caption: Systematic workflow for diagnosing compound inactivity.
Step 1: Verify Compound Integrity & Solubility
-
Purity Check: If possible, verify the purity of your solid compound and stock solution using HPLC-MS. Impurities or degradation products can significantly alter results.[17][18]
-
Solubility Test: The moderate lipophilicity (XLogP3=2.4) means this compound likely requires an organic solvent like DMSO for the primary stock.[1] However, its solubility in your final aqueous assay buffer is the critical parameter. Perform a simple visual solubility test (see Protocol 1). If precipitation occurs, the effective concentration is unknown and much lower than intended, leading to a loss of activity.[8]
-
Stability to Light: The C-Br bond can be labile to UV or even strong visible light.[5][6] Have you been handling the compound in amber vials and avoiding prolonged exposure to ambient light? Degradation due to light exposure is a common but often overlooked issue with halogenated compounds.[16]
Step 2: Scrutinize the Assay Protocol
-
Reagent Quality: Ensure all buffers, media, and detection reagents are fresh and prepared correctly. Reagent degradation is a frequent cause of assay failure.[11][19]
-
Controls: Does your positive control work as expected? If not, the issue lies with the assay system itself, not your test compound. Is your vehicle control (e.g., medium with 0.1% DMSO) truly negative?
-
Instrument Settings: For plate-reader-based assays, verify the settings. Are you using the correct filters for excitation/emission? Is the gain setting appropriate (not too low, not saturated)? Is the focal height optimized for your plate type and liquid volume?[11][20]
Guide 2: Tackling High Inter-Well Variability
High standard deviations between replicates invalidate your results. This guide helps pinpoint the source of this inconsistency.
Decision Tree for High Variability
Caption: Decision tree for troubleshooting high replicate variability.
-
Random vs. Patterned Variability: Analyze your plate layout. If the outlier wells are consistently on the edges, you have an "edge effect".[11] This is caused by differential evaporation rates. To mitigate this, fill the perimeter wells with sterile water or media to create a humidity barrier.
-
Pipetting Technique: For cell-based assays, ensure cells are fully resuspended into a single-cell suspension before plating to avoid clumps and uneven distribution.[9] When adding the compound, especially from a DMSO stock, ensure it is mixed thoroughly but gently into the well. Inconsistent mixing can lead to local concentration gradients.
-
Compound Solubility: This is a critical point for random variability. Even if a solution appears clear to the naked eye, microscopic precipitation ( "brick dust") can occur, especially when a concentrated DMSO stock is diluted into an aqueous buffer.[4] This leads to a random distribution of precipitate, causing highly variable results. Consider lowering the final assay concentration or reformulating the vehicle.
Key Experimental Protocols
These protocols provide step-by-step guidance for critical procedures that are often sources of error.
Protocol 1: Assessing Compound Solubility in Assay Medium
Rationale: This protocol establishes the maximum soluble concentration of your compound in the final assay buffer, preventing inadvertent precipitation and ensuring the accuracy of your dose-response curves.[3][8]
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Final assay buffer (e.g., cell culture medium).
-
Clear microcentrifuge tubes.
-
Vortex mixer.
-
Incubator set to assay conditions (e.g., 37°C, 5% CO₂).
Procedure:
-
Preparation: In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL).
-
Spiking: Add the appropriate volume of the compound stock solution to achieve the highest concentration you plan to test. Causality Note: Adding the small volume of DMSO stock to the larger volume of aqueous buffer, rather than the other way around, minimizes the risk of immediate precipitation.
-
Mixing: Vortex the solution gently for 10-15 seconds.
-
Equilibration: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours. This mimics the conditions the compound will experience during the experiment.
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation. Hold the tube against a dark background and look for cloudiness, crystals, or a film on the tube walls. A laser pointer can be shone through the solution to detect light scattering from suspended particles (nephelometry).
-
Serial Dilution (if precipitate is observed): If precipitation is visible, repeat the process with a lower concentration until you identify the highest concentration that remains fully dissolved. This is your maximum working concentration for the assay.
Protocol 2: Standard Operating Procedure for Cell-Based Assay Plate Preparation
Rationale: This SOP minimizes variability from pipetting, cell distribution, and edge effects, creating a robust and reproducible assay plate.[9][10][21]
Procedure:
-
Plate Hydration: Fill all perimeter wells of a 96-well tissue culture-treated plate with 200 µL of sterile PBS or sterile water. These wells will not be used for experimental data.
-
Cell Harvesting: Harvest cells that are in the logarithmic growth phase. Ensure you create a single-cell suspension by gently triturating. Perform a cell count using a hemocytometer or automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density. Gently swirl the cell suspension frequently while plating to prevent cells from settling in the reservoir, which would cause a density gradient across the plate. Seed the inner 60 wells with the calculated cell volume (e.g., 100 µL).
-
Cell Adherence: Incubate the plate for the required time for cells to adhere and recover (typically 4-24 hours) in a humidified incubator.
-
Compound Dilution Series: Prepare a serial dilution of your compound in the appropriate assay medium. Ensure the concentration of the vehicle (e.g., DMSO) is constant in every dilution.
-
Dosing: Carefully remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no-treatment" control.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Readout: Proceed with your specific assay detection steps (e.g., adding a viability reagent) and read the plate on a microplate reader.
References
- 1. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gmpplastic.com [gmpplastic.com]
- 16. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester | 902765-49-5 | Benchchem [benchchem.com]
- 19. woah.org [woah.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one and Other Oxindole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the oxindole scaffold stands out as a "privileged structure," a core molecular framework that serves as a versatile template for the design of potent and selective therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[2][3] This guide provides an in-depth, data-driven comparison of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one with other key oxindole derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential. While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity profile by analyzing trends from closely related analogs.
The Oxindole Core: A Foundation for Diverse Biological Activity
The 2-oxindole nucleus provides a rigid and synthetically accessible framework that can be functionalized at various positions to modulate its pharmacological properties.[2] Key positions for modification include the C3, C5, and N1 positions of the indole ring. Substitutions at these sites influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Strategic Importance of Bromination at the C5-Position
Halogenation, particularly at the C5 position of the oxindole ring, is a well-established strategy in drug design to enhance biological activity. The introduction of a bromine atom can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The bromo-substituent can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-protein complex.
The Influence of the C3-Substituent on Potency and Selectivity
The C3 position of the oxindole core is a critical determinant of a derivative's biological activity. The introduction of various substituents at this position can profoundly alter a compound's potency and selectivity towards specific molecular targets.[2] The ethyl group in this compound is a relatively small alkyl substituent that can influence the compound's interaction with the binding pockets of target enzymes.
Comparative Analysis of Anticancer Activity
Oxindole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.
Performance of 5-Bromo-Oxindole Derivatives
The presence of a bromine atom at the C5 position has been shown to be advantageous for the anticancer activity of several oxindole derivatives. The following table summarizes the cytotoxic activity of various 5-bromo-oxindole derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide (A Sunitinib analog) | A549 (Lung) | 3.103 | [6] |
| 1-Benzyl-5-bromo-3-((4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast) | 2.93 | [7] |
| 5-Bromo-3-(N-(4-fluorophenyl)thiosemicarbazono)-1H-2-indolinone | BT-549 (Breast) | log(10)GI(50) -6.40 | [4] |
| 5-(5-Bromo-3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole | PaCa2 (Pancreatic) | 1.5 | [8] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used and should be interpreted as indicative of relative potency.
Based on these data, it is reasonable to hypothesize that this compound could exhibit significant antiproliferative activity. The combination of the 5-bromo substituent, known to enhance anticancer effects, with the 3-ethyl group could lead to potent inhibition of cancer cell growth.
Kinase Inhibition: A Key Mechanism of Action
Many oxindole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are often hyperactivated in cancer.[1] The oxindole scaffold can mimic the adenine moiety of ATP, the energy currency of the cell, and bind to the ATP-binding pocket of kinases, thereby blocking their activity.
Structure-Activity Relationships in Kinase Inhibition
The substitution pattern on the oxindole ring is critical for determining the kinase inhibitory profile of a compound. For instance, a 5-(2-cyanoethyl) substitution has been shown to confer selectivity for AMP-activated protein kinase (AMPK) over other kinases like VEGFR-2.[9] In contrast, 5-cyano-substituted oxindoles have demonstrated inhibitory activity against both GSK3β and AMPK.[9]
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagents (e.g., for luminescence-based assays)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound, and the kinase.
-
Incubate for a short period to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The oxindole scaffold, particularly when substituted with a bromine atom at the C5 position, represents a highly promising platform for the development of novel anticancer agents and kinase inhibitors. While direct experimental data for this compound remains to be fully elucidated, the analysis of structurally related compounds provides a strong rationale for its potential biological activity. The ethyl group at the C3 position offers a unique steric and electronic profile that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Head-to-head comparative studies against other 3-substituted and 5-halogenated oxindole derivatives using standardized assays will be crucial for definitively positioning this compound within the broader landscape of oxindole-based therapeutics. Such studies will not only illuminate the specific therapeutic potential of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the oxindole class.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anti-Cancer, Anti-Inflammatory and In Silico Studies of 3-Substituted-2-Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-Oxindole Scaffold: A Privileged Structure in Kinase Inhibitor Design—A Comparative Guide
For researchers, scientists, and drug development professionals, the oxindole core represents a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic tractability and presence in numerous bioactive natural products have made it a focal point for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the oxindole ring often enhances the biological activity of the resulting derivatives, a phenomenon attributed to favorable changes in physicochemical properties and the introduction of a key interaction point. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-bromo-oxindole analogs, with a particular focus on their role as kinase inhibitors. We will use 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one as a foundational example to explore how modifications to this core structure influence biological activity. This document is intended to serve as a technical resource, providing comparative data, detailed experimental methodologies, and mechanistic insights to guide future drug discovery efforts.
The 5-Bromo-Oxindole Core: A Launchpad for Potent Bioactivity
The 5-bromo-oxindole scaffold has been extensively investigated for a range of therapeutic applications, most notably in the realm of oncology.[1] Compounds bearing this motif have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases that are critical for tumor growth and survival.[2] The bromine atom at the 5-position can significantly influence the molecule's electronic properties and provides a vector for further chemical modification.[1]
General Synthesis of 5-Bromo-3-Substituted Oxindoles
The synthesis of 5-bromo-oxindole derivatives can be achieved through various synthetic routes. A common approach involves the electrophilic bromination of the oxindole core at the 5-position. For the synthesis of 3-substituted analogs, such as this compound, subsequent alkylation at the C3 position is a key step.
A general synthetic approach can be outlined as follows:
-
Bromination of the Oxindole Ring: The starting oxindole can be treated with a brominating agent, such as N-bromosuccinimide (NBS), to selectively introduce a bromine atom at the 5-position.
-
Alkylation at the C3 Position: The resulting 5-bromo-oxindole can then be subjected to alkylation at the C3 position. This can be achieved by deprotonation with a suitable base to form an enolate, followed by reaction with an alkyl halide (e.g., ethyl iodide for the synthesis of this compound).
Structure-Activity Relationship (SAR) of 5-Bromo-Oxindole Analogs as Kinase Inhibitors
The biological activity of 5-bromo-oxindole derivatives is highly dependent on the nature and position of substituents on the oxindole ring. Kinase inhibition is a prominent mechanism of action for many of these compounds, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a frequently studied target.[3][4] The following sections dissect the SAR based on modifications at different positions of the oxindole scaffold.
The Significance of the 5-Bromo Substituent
The presence of a halogen at the 5-position of the oxindole ring is a common feature in many potent kinase inhibitors. The bromine atom, in particular, has been shown to contribute to enhanced biological activity. This enhancement can be attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions within the kinase active site.[5]
Impact of Substituents at the 3-Position
The 3-position of the oxindole ring is a critical site for modification and significantly influences the potency and selectivity of the resulting analogs.
-
Small Alkyl Groups: The presence of a small alkyl group, such as the ethyl group in our core example, can contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases.
-
Larger and More Complex Substituents: The introduction of larger and more complex moieties at the 3-position has been a successful strategy in developing potent kinase inhibitors. For instance, the attachment of substituted pyrrole rings via a methylidene linker has yielded compounds with potent inhibitory activity against multiple receptor tyrosine kinases, including VEGFR-2.[6]
The following table summarizes the in vitro activity of various 5-bromo-oxindole derivatives against different cancer cell lines and kinases, illustrating the impact of structural modifications.
| Compound ID | 3-Position Substituent | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1 | 3-hydrazonoindolin-2-one linked to 4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | 2.93 | |
| 2 | 3-hydrazonoindolin-2-one linked to 4-(4-methoxyphenyl)thiazole | MCF-7 (Breast Cancer) | 7.17 | |
| 3 | 3-((5-(2-hydroxyethyl)-2-oxoindolin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | AMPKα1 | Potent Inhibition | [1] |
| 4 | 3-((5-(3-amino-3-oxopropyl)-2-oxoindolin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | AMPKα2 | Potent Inhibition | [1] |
| 5 | 3-(phenylimino)indolin-2-one | UO-31 (Renal Cancer) | >10 (17.88% resistance at 10µM) | [7] |
Note: The data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed and validated experimental protocols are essential. The following are representative protocols for assessing the anticancer and kinase inhibitory activities of 5-bromo-oxindole analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[8][9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Protocol:
-
Cell Seeding:
-
Culture cancer cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-bromo-oxindole analogs in the culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
In Vitro Kinase Inhibition: Luminescence-Based Assay
Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and widely used for screening and profiling kinase inhibitors.[6][12][13][14][15]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is stopped, and any remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and ATP in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add the serially diluted 5-bromo-oxindole analogs or a DMSO control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[12]
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
ATP Depletion:
-
ADP Detection and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, visual representations are invaluable. The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway targeted by oxindole-based kinase inhibitors and the workflow of a typical kinase inhibition assay.
VEGFR-2 Signaling Pathway Inhibition
Many 5-bromo-oxindole derivatives exert their anticancer effects by inhibiting angiogenesis, a process largely driven by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][16]
Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromo-oxindole analog.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the key steps in a luminescence-based kinase inhibition assay.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 5-bromo-oxindole scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors with therapeutic potential, particularly in oncology. This guide has provided an overview of the structure-activity relationships that govern the biological activity of this class of compounds, using this compound as a representative structure. The comparative data, while not exhaustive, highlights the critical role of substitutions at various positions of the oxindole ring in fine-tuning potency and selectivity. The detailed experimental protocols for in vitro anticancer and kinase inhibition assays serve as a practical resource for researchers in the field. As our understanding of the complex interplay between structure and activity deepens, the rational design of novel 5-bromo-oxindole derivatives holds great promise for the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 7. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Investigating the Biological Landscape of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Framework for Reproducible Discovery
Introduction: The Untapped Potential of a Novel Oxindole
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic compounds. The strategic placement of substituents on the oxindole ring can dramatically influence biological activity, leading to potent anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3][4] Within this promising class of molecules lies 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a compound with an intriguing substitution pattern yet a largely unexplored biological profile. The presence of a bromine atom at the 5-position, a common feature in bioactive indole derivatives, suggests a potential for significant therapeutic activity.
This guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of this compound. Acknowledging the critical challenge of reproducibility in preclinical research, this document moves beyond a simple presentation of facts.[5][6][7][8] Instead, it provides a comprehensive framework for the systematic and reproducible investigation of this compound's biological effects. We will delve into the rationale behind experimental choices, present detailed, self-validating protocols, and objectively compare the potential performance of our target compound with well-established alternatives. Our core objective is to equip researchers with the tools to generate robust, reliable, and reproducible data, thereby paving the way for a clear understanding of the therapeutic potential of this compound.
Pillar 1: Ensuring Compound Integrity - The Foundation of Reproducibility
The reproducibility of biological data is fundamentally dependent on the quality and characterization of the chemical matter under investigation. Before commencing any biological evaluation, it is imperative to synthesize and rigorously purify this compound.
Representative Synthesis Protocol
The synthesis of 3-substituted 2-oxindoles can be achieved through various established methods. A common approach involves the intramolecular cyclization of α-bromo-propionanilides, which offers a versatile route to a range of 3-substituted oxindoles.[9]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology:
-
Acylation: To a solution of 5-bromoaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine). Cool the mixture in an ice bath and add 2-bromopropionyl bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude N-(5-bromophenyl)-2-bromopropanamide by column chromatography on silica gel.
-
Intramolecular Cyclization: Subject the purified intermediate to palladium-catalyzed intramolecular cyclization conditions. This typically involves a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base in a suitable solvent, heated under an inert atmosphere.[9]
-
Final Purification: After completion of the cyclization, cool the reaction mixture, filter, and concentrate. Purify the crude this compound by column chromatography to yield the final product.
Critical Importance of Purity and Characterization
Trace impurities can lead to misleading biological results. Therefore, the final product must be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure |
| Mass Spectrometry | Molecular weight confirmation | Observed mass matches the calculated mass |
| HPLC/UPLC | Purity assessment | >95% purity |
Pillar 2: A Tiered Screening Approach for Biological Activity
Based on the known biological activities of the broader oxindole class, a logical starting point for investigating this compound is to screen for anticancer, kinase inhibitory, and anti-inflammatory effects.[1][2][3][4] A tiered approach, starting with broad cellular assays and progressing to more specific biochemical assays, is recommended.
Tier 1: Anticancer Activity Screening
A primary screen for antiproliferative activity against a panel of cancer cell lines is a robust first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Workflow for Anticancer Screening
Caption: Workflow for determining the antiproliferative activity of the test compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control, Sunitinib, in culture medium. Sunitinib is a multi-kinase inhibitor with an oxindole core and is a relevant comparator.[10][11][12] Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Tier 2: In Vitro Kinase Inhibition Assays
Many oxindole derivatives exert their anticancer effects by inhibiting protein kinases.[13][14][15][16][17][18] Therefore, a direct assessment of the compound's ability to inhibit a panel of relevant kinases is a critical next step. A generic, non-radioactive kinase assay, such as an ADP-Glo™ assay, can be used for this purpose. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the extent of kinase inhibition.
Potential Kinase Targets and Signaling Pathways
Caption: Key signaling pathways often targeted by oxindole-based kinase inhibitors.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ format)
-
Reagent Preparation: Prepare serial dilutions of this compound and Sunitinib in kinase buffer. Prepare solutions of the target kinase (e.g., VEGFR2, PDGFRβ, EGFR), the appropriate substrate, and ATP.
-
Kinase Reaction: In a 384-well plate, add the test compound or control. Add the kinase to each well and incubate briefly to allow for compound binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.
Tier 3: Anti-inflammatory Activity Screening
Oxindole derivatives, including the well-known NSAID Indomethacin, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
Detailed Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
-
Compound Incubation: In a 96-well plate, add the test compound, this compound, or the positive control, Indomethacin.[19][20][21][22] Add the COX enzyme to each well and incubate.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction. The COX enzyme will convert arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component of COX will reduce PGG₂ to PGH₂, oxidizing the colorimetric probe.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength over time.
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the percent inhibition. Determine the IC₅₀ values for COX-1 and COX-2 to assess both potency and selectivity.
Pillar 3: Comparative Analysis and Data Interpretation
A key aspect of this guide is the direct comparison of this compound with established compounds. The data generated from the proposed assays should be tabulated for a clear, objective comparison.
Table of Comparative Biological Data
| Assay | Cell Line/Enzyme | This compound (IC₅₀) | Sunitinib (IC₅₀) | Indomethacin (IC₅₀) |
| Antiproliferative | MCF-7 | Experimental Data | Literature/Experimental Data | N/A |
| A549 | Experimental Data | Literature/Experimental Data | N/A | |
| HCT116 | Experimental Data | Literature/Experimental Data | N/A | |
| Kinase Inhibition | VEGFR2 | Experimental Data | Literature/Experimental Data | N/A |
| PDGFRβ | Experimental Data | Literature/Experimental Data | N/A | |
| EGFR | Experimental Data | Literature/Experimental Data | N/A | |
| Anti-inflammatory | COX-1 | Experimental Data | N/A | Literature/Experimental Data |
| COX-2 | Experimental Data | N/A | Literature/Experimental Data |
N/A: Not Applicable
Conclusion: A Call for Rigor and Reproducibility
The biological landscape of this compound is currently uncharted territory. However, its structural similarity to a class of compounds with proven therapeutic value makes it a compelling candidate for investigation. The framework presented in this guide emphasizes a systematic, multi-tiered approach to screening, grounded in the principles of scientific integrity and reproducibility. By ensuring compound purity, employing validated assays with appropriate controls, and adhering to detailed, transparent protocols, researchers can generate high-quality, reliable data. This rigorous approach is essential not only for accurately defining the biological activity of this compound but also for contributing to a culture of reproducibility that strengthens the foundation of preclinical drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 8. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 9. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. The COX- inhibitor indomethacin reduces Th1 effector and T regulatory cells in vitro in Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Comparative Guide to Experimental Approaches
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous scientific inquiry. This guide provides an in-depth, experience-driven framework for validating the biological target of a promising, yet uncharacterized molecule: 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one. Drawing upon established principles of target validation, we will navigate a multi-tiered experimental strategy, comparing methodologies and providing actionable protocols to elucidate the compound's mechanism of action.
The Oxindole Scaffold: A Privileged Structure in Kinase Inhibition
The core chemical structure of this compound is the oxindole moiety. This heterocyclic scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. Notably, the oxindole core is a prominent feature in a class of drugs known as tyrosine kinase inhibitors (TKIs).
A prime example is Semaxanib (formerly known as SU5416), a 3-substituted oxindole derivative that was extensively investigated as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4][5]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis[6][7]. The structural analogy between this compound and Semaxanib forms the cornerstone of our primary hypothesis:
Primary Hypothesis: this compound is an inhibitor of the VEGFR-2 tyrosine kinase.
This guide will outline a systematic approach to test this hypothesis, progressing from broad, high-throughput screening to specific, mechanistic validation assays.
A Multi-Tiered Strategy for Target Validation
A robust target validation workflow should be logical and iterative, with each stage informing the next. We propose a three-tiered approach, supplemented by a direct target engagement assay, to comprehensively investigate the biological activity of this compound.
Caption: A multi-tiered workflow for target validation.
Tier 1: Unveiling the Kinase Selectivity Profile
The first step in characterizing a potential kinase inhibitor is to understand its selectivity. A broad screen against a panel of kinases provides a comprehensive overview of the compound's activity and potential off-target effects.
Kinome Profiling
Rationale: Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large number of purified kinases[2][5][8][9][10]. This approach is invaluable for identifying the most potent targets and for understanding the selectivity of the compound. A highly selective compound is often desirable to minimize off-target toxicities.
Experimental Comparison:
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase Panel | Measures the inhibition of kinase activity on a specific substrate in a cell-free system. | High-throughput, quantitative (IC50 values), broad coverage of the kinome. | Lacks the complexity of the cellular environment, may not reflect in-cell potency. |
| Cell-Based Kinase Assay | Measures the inhibition of a specific kinase within a cellular context. | More physiologically relevant, reflects cell permeability and intracellular target engagement. | Lower throughput, can be more complex to develop and interpret. |
For an initial screen, an in vitro kinase panel is the most efficient approach.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Submit the compound to a kinome profiling service (e.g., Eurofins, Reaction Biology, Carna Biosciences) for screening at a standard concentration (e.g., 1 µM or 10 µM) against their full kinase panel.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Identify kinases that are significantly inhibited (typically >50% inhibition).
-
Follow-up: For the most promising hits (including VEGFR-2), request IC50 determination to quantify the potency of inhibition.
Controls:
-
Negative Control: A structurally similar but biologically inactive oxindole analog (if available) or vehicle control (DMSO).
Tier 2: Confirming Target Engagement and Cellular Activity
Once primary targets are identified through kinome profiling, the next critical step is to confirm that the compound engages its target within a cellular environment and inhibits its downstream signaling.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify direct binding of a compound to its target protein in intact cells[13][14][15][16][17]. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 1 hour). Include vehicle-treated cells as a control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., VEGFR-2) remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis of VEGFR-2 Phosphorylation
Rationale: Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues, initiating downstream signaling cascades[18][19][20][21]. A functional inhibitor of VEGFR-2 should block this phosphorylation.
Experimental Protocol: Western Blot
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound, Semaxanib (positive control), or vehicle (negative control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control[22].
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the band intensities and normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
Comparative Data (Hypothetical):
| Treatment | pVEGFR-2 / Total VEGFR-2 Ratio (Normalized to Stimulated Control) |
| Unstimulated Control | 0.1 |
| VEGF Stimulated Control | 1.0 |
| This compound (1 µM) | 0.3 |
| Semaxanib (1 µM) | 0.2 |
Tier 3: Assessing Phenotypic Consequences
The final tier of validation involves demonstrating that target inhibition translates into a relevant biological effect. For a VEGFR-2 inhibitor, this entails assessing its impact on key processes in angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
HUVEC Proliferation, Migration, and Tube Formation Assays
Rationale: These in vitro assays model key steps of angiogenesis and are widely used to evaluate the efficacy of anti-angiogenic compounds[1][3][4][23][24][25][26][27][28][29][30][31][32].
Experimental Comparison:
| Assay | Biological Process Modelled | Principle |
| Proliferation Assay | Endothelial cell growth | Measures the increase in cell number over time in response to stimuli. |
| Migration (Transwell) Assay | Endothelial cell motility | Quantifies the movement of cells through a porous membrane towards a chemoattractant. |
| Tube Formation Assay | Capillary-like structure formation | Assesses the ability of endothelial cells to form three-dimensional networks on a basement membrane matrix. |
Experimental Protocols:
-
HUVEC Proliferation Assay:
-
Seed HUVECs in a 96-well plate and allow them to adhere.
-
Serum-starve the cells.
-
Treat the cells with various concentrations of the test compound, controls, and VEGF.
-
After 48-72 hours, quantify cell proliferation using a suitable method (e.g., MTT assay or BrdU incorporation).
-
-
HUVEC Migration Assay:
-
Seed HUVECs in the upper chamber of a Transwell insert.
-
Add the test compound to the upper chamber.
-
Add VEGF to the lower chamber as a chemoattractant.
-
After an appropriate incubation time (e.g., 4-6 hours), remove non-migrated cells from the upper surface of the membrane.
-
Fix, stain, and count the cells that have migrated to the lower surface.
-
-
HUVEC Tube Formation Assay:
-
Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®).
-
Seed HUVECs onto the gel in the presence of the test compound, controls, and VEGF.
-
Incubate for 4-18 hours to allow for tube formation.
-
Image the tube networks and quantify parameters such as total tube length, number of junctions, and number of loops.
-
Comparative Data (Hypothetical):
| Assay | This compound (IC50) | Semaxanib (IC50) |
| HUVEC Proliferation | 0.5 µM | 0.2 µM |
| HUVEC Migration | 0.3 µM | 0.1 µM |
| HUVEC Tube Formation | 0.2 µM | 0.08 µM |
Conclusion and Future Directions
Positive results across these tiers would provide strong evidence that this compound is a functional inhibitor of VEGFR-2. Should the initial kinome screen reveal other potent targets, the experimental workflow can be adapted to investigate those as well. The ultimate goal of this rigorous, multi-faceted approach is to generate high-quality, reproducible data that will confidently elucidate the mechanism of action of this novel compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ibidi.com [ibidi.com]
- 4. Cultrex In Vitro Angiogenesis Assay (Tube Formation) 3470-096-K: R&D Systems [rndsystems.com]
- 5. KinomePro - Pamgene [pamgene.com]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. assayquant.com [assayquant.com]
- 9. pharmaron.com [pharmaron.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. regmednet.com [regmednet.com]
- 29. scribd.com [scribd.com]
- 30. researchgate.net [researchgate.net]
- 31. bio-protocol.org [bio-protocol.org]
- 32. researchgate.net [researchgate.net]
An In-Depth Guide to the Efficacy of 5-Bromo-Substituted Oxindole Derivatives as Kinase Inhibitors
A Senior Application Scientist's Review of Structure, Activity, and Experimental Validation
The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to form the basis of potent and selective therapeutic agents.[1][2] This is exemplified by the FDA-approved multi-targeted tyrosine kinase inhibitor, Sunitinib, which features an oxindole core and is a cornerstone in the treatment of various cancers.[2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.
This guide focuses on a specific subclass: 5-bromo-oxindole derivatives, using 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one as a representative compound.[3] We will objectively compare the efficacy of these compounds with related analogs, supported by experimental data, and provide detailed protocols for their evaluation. The central thesis is that while the oxindole core provides a robust foundation for kinase inhibition, the nature and position of substituents—particularly the halogen at the 5-position—are critical determinants of ultimate biological efficacy.
The Primary Mechanism: Inhibition of Protein Kinase Signaling
Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and differentiation.[1][2] In many cancers, these kinases are overexpressed or dysregulated, leading to uncontrolled cell division.[1] Oxindole derivatives function primarily as small-molecule kinase inhibitors, competing with adenosine triphosphate (ATP) at the enzyme's active site. This action blocks the downstream signaling cascade that would otherwise promote cancer cell proliferation and survival.[4]
Key kinase families targeted by oxindole derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFRs), both of which are crucial for tumor angiogenesis and growth.[4][5]
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by oxindole derivatives.
Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of oxindole derivatives is highly dependent on the substitutions on the core ring system. The C5 position is a frequent site of modification, with halogenation being a common strategy to enhance activity.[4] However, not all halogens are equal, and their effect can be context-dependent based on the rest of the molecule's structure.
A study directly comparing the anticancer activity of 3-substituted oxindole-indole conjugates against the MCF-7 human breast cancer cell line provides clear, quantitative data on the impact of C5-halogen substitution.[6]
| Compound ID | C5-Substituent | IC₅₀ against MCF-7 (μM)[6] |
| 6a | -H (Unsubstituted) | 3.12 ± 0.14 |
| 6b | -F (Fluoro) | 6.00 ± 0.32 |
| 6c | -Cl (Chloro) | 2.72 ± 0.17 |
| 6d | -Br (Bromo) | 3.31 ± 0.11 |
Analysis of SAR:
From this dataset, several key insights emerge:
-
Chloro-Substitution: The 5-chloro derivative (6c ) displayed a slight potency enhancement compared to the unsubstituted analog (6a ), suggesting that an electron-withdrawing group of its size and electronegativity is beneficial in this chemical series.[6]
-
Bromo-Substitution: The 5-bromo derivative (6d ) showed activity nearly identical to the unsubstituted compound, indicating that while well-tolerated, the larger bromine atom did not confer an advantage in this specific structural context.[6]
-
Fluoro-Substitution: The 5-fluoro derivative (6b ) was significantly less active, with approximately half the potency of the parent compound.[6] This suggests that the high electronegativity combined with the small size of fluorine may be detrimental to the compound's interaction with its biological target in this case.
It is crucial to note that these relationships can change with different scaffolds. Other studies have found that C5-bromination is associated with a general increase in biological activity.[7] This highlights the principle that SAR is not universally transferable and must be determined empirically for each new chemical series. The data also show that electron-donating groups at the C5 position, such as methyl (-CH₃) or methoxy (-OCH₃), can markedly boost activity, with the 5-methyl derivative in this same study showing an 8-fold increase in potency over the unsubstituted compound.[6]
Core Experimental Methodologies
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following sections describe the core assays used to generate the data discussed above.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8][10][11]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are harvested and seeded into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-bromo-oxindole derivatives) in culture medium. The medium from the cell plate is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., DMSO diluted in medium) and a medium-only blank are also included. The plate is incubated for another 24 to 72 hours.[13]
-
MTT Addition: Following the treatment period, 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) is added to each well.[9][13] The plate is then returned to the incubator for 3-4 hours. During this time, viable cells will reduce the MTT to formazan.[10]
-
Formazan Solubilization: After incubation, the medium containing MTT is carefully removed. 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to each well.[10][13] The plate is placed on an orbital shaker for 10-15 minutes to ensure complete dissolution of the purple formazan crystals.[9]
-
Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 540-590 nm.[9][13] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[9]
-
Analysis: The absorbance of the blank wells is subtracted from all other readings. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is then calculated using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which provides a robust and high-throughput method for quantifying enzyme activity.[14]
Caption: Workflow for a generic TR-FRET in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer. This includes the purified kinase enzyme, a biotinylated peptide substrate specific to that kinase, ATP, and the test compounds at various concentrations.[14][15]
-
Assay Plate Setup: In a low-volume 384-well plate, add the test compound, the kinase enzyme, and the peptide substrate. Allow a pre-incubation period for the compound to bind to the enzyme.[16]
-
Kinase Reaction Initiation: The enzymatic reaction is started by adding a solution containing ATP and magnesium chloride (an essential cofactor). The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[15][17]
-
Reaction Termination and Detection: The reaction is stopped by adding a buffer containing EDTA, which chelates the magnesium ions.[15] A detection mixture is then added. This mixture contains a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate and streptavidin-conjugated XL665 (SA-XL665), which binds to the biotin on the substrate.[14]
-
FRET Signal Generation: If the substrate has been phosphorylated, the terbium-labeled antibody and the SA-XL665 are brought into close proximity. When excited with a light source, the terbium (donor) transfers energy to the XL665 (acceptor), generating a FRET signal. The intensity of this signal is directly proportional to the amount of phosphorylated substrate.[14]
-
Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The signal is measured at the acceptor's emission wavelength.
-
Analysis: A low signal indicates that the kinase was inhibited by the test compound, preventing substrate phosphorylation. The percent inhibition is calculated relative to a no-inhibitor control, and IC₅₀ values are determined by plotting percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Outlook
The 5-bromo-oxindole scaffold is a validated and promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. As demonstrated by comparative data, the biological activity of these compounds is exquisitely sensitive to their substitution pattern. While this compound represents a specific chemical entity within this class, its efficacy is best understood through the lens of broader structure-activity relationships.
The presented data indicate that while 5-bromo substitution is well-tolerated, it does not universally guarantee superior performance over other C5-modifications like 5-chloro or even certain non-halogen groups.[6] This underscores a critical principle for drug development professionals: successful lead optimization requires a multiparametric approach, systematically exploring substitutions at various positions on the scaffold to identify the specific combination that yields the highest potency and best overall drug-like properties.
Future research should focus on synthesizing and testing a wider array of 5-bromo-oxindoles with diverse substitutions at the C3 and N1 positions to fully map the SAR and unlock the therapeutic potential of this valuable chemical class.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H10BrNO | CID 2771852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. In vitro kinase assay [protocols.io]
A Comparative Benchmarking Guide to 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one and Established Multi-Kinase Inhibitors
Abstract
In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) responsible for driving tumor angiogenesis and proliferation remains a cornerstone of drug development. The oxindole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several FDA-approved multi-kinase inhibitors.[1][2] This guide introduces 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one , a novel oxindole-based compound, and provides a comprehensive benchmarking framework against established multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. We will delve into the mechanistic rationale for targeting key angiogenic RTKs, present detailed protocols for comparative efficacy testing, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation kinase inhibitors.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[3] This process is primarily driven by signaling cascades initiated by the binding of growth factors to RTKs on the surface of endothelial cells. Among the most critical of these are the Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5]
-
VEGFR-2 (KDR) is a principal mediator of VEGF-induced endothelial cell proliferation, migration, and survival.[6] Its inhibition is a foundational strategy in anti-angiogenic therapy.[7][8]
-
PDGFRβ , expressed on pericytes that stabilize blood vessels, is a key target for disrupting the tumor vasculature's structural integrity.[9][10]
-
FGFR1 activation contributes to tumor cell proliferation, migration, and resistance to anti-VEGF therapies.[4][5]
Simultaneously targeting these pathways can lead to a more robust and durable anti-tumor response. The established drugs Sunitinib, Sorafenib, and Axitinib all leverage this multi-targeted approach, sharing the oxindole or a structurally related core that enables competitive binding at the ATP pocket of these kinases.[1][11][12] Given that this compound shares this core oxindole structure, it is hypothesized to exhibit a similar multi-kinase inhibitory profile, warranting a direct and rigorous comparison.
Signaling Pathway Overview
The inhibition of VEGFR, PDGFR, and FGFR disrupts downstream signaling cascades crucial for cell proliferation and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][13] Effective inhibition can be quantified by measuring the phosphorylation status of key downstream nodes, such as ERK.
Figure 1: Simplified signaling pathway showing key targets of multi-kinase inhibitors.
Comparative Efficacy: In Vitro Benchmarking
A direct comparison of inhibitory activity is the foundational step in benchmarking a novel compound. This is achieved through in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency against a specific enzyme. We will compare the IC50 values of our novel compound against Sunitinib, Sorafenib, and Axitinib for key angiogenic kinases.
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Compound | VEGFR-2 (KDR) | PDGFRβ | FGFR1 |
| This compound | TBD | TBD | TBD |
| Sunitinib | 80[11] | 2[11] | >1000[14] |
| Sorafenib | 90[11] | 57[11] | 580[1] |
| Axitinib | 0.2[8] | 1.6[8] | - |
TBD: To Be Determined through experimentation. Data for known inhibitors are compiled from publicly available sources.
Cellular Anti-Proliferative Activity
To assess the compound's effect in a biological context, its ability to inhibit the proliferation of a relevant cancer cell line is measured. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for angiogenesis, and their proliferation is highly dependent on VEGFR-2 signaling.
Table 2: Comparative Anti-Proliferative Activity (GI50, µM)
| Compound | HUVEC Cell Line |
| This compound | TBD |
| Sunitinib | 0.04[14] |
| Axitinib | 0.3[15] |
| Sorafenib | ~0.01-0.1 (Cell line dependent)[16] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections provide detailed, step-by-step methodologies for the key benchmarking experiments.
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol determines the IC50 of a test compound by measuring the amount of ATP consumed during the kinase reaction. Lower luminescence indicates higher kinase activity.[17]
Figure 2: Workflow for a luminescence-based in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 10 µM final concentration), and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).[18]
-
Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 1x Kinase Buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Plate Setup (96-well, white, solid bottom):
-
Add 25 µL of Master Mix to all wells.
-
Add 5 µL of diluted test compound to "Test Inhibitor" wells.
-
Add 5 µL of vehicle (buffer with DMSO) to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of diluted kinase (e.g., recombinant human VEGFR-2) to the "Test Inhibitor" and "Positive Control" wells.[6]
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (e.g., using ADP-Glo™ Assay):
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[19]
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Replace the medium with a fresh medium containing serial dilutions of the test compounds (e.g., 8-point, 4-fold dilutions starting from 100 µM). Include a vehicle-only control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to determine the GI50 value.
-
Protocol: Western Blot for Downstream Target Engagement (p-ERK)
This protocol assesses the ability of the test compound to inhibit the VEGFR signaling cascade within the cell by measuring the phosphorylation of a key downstream effector, ERK. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates target engagement and pathway inhibition.[4][7]
Figure 3: Workflow for Western Blot analysis of p-ERK.
Methodology:
-
Cell Treatment and Lysis:
-
Culture HUVECs to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes to induce ERK phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.[4]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.[20]
-
Re-probe the membrane with a primary antibody for total ERK1/2 to serve as a loading control.
-
-
Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the dose-dependent inhibition of ERK phosphorylation.[4]
-
Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding its selectivity profile. A compound that is highly potent but promiscuous may lead to off-target toxicities. Conversely, a highly selective compound may be circumvented by resistance mechanisms. Kinase selectivity profiling against a broad panel of kinases (e.g., >100 kinases) is a standard industry practice to identify both intended and unintended targets.[2][9]
Approach:
-
Primary Screen: Screen this compound at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel.[2]
-
Hit Identification: Identify all kinases that show significant inhibition (e.g., >70% inhibition).
-
Dose-Response: Determine the IC50 values for all identified "hits" to quantify the potency against each off-target kinase.
-
Selectivity Analysis: Compare the IC50 values for on-target kinases (VEGFR2, PDGFRβ, FGFR1) to the off-target hits to build a comprehensive selectivity profile.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of the novel oxindole derivative, this compound. By systematically comparing its in vitro potency and cellular activity against established, clinically relevant inhibitors like Sunitinib, Sorafenib, and Axitinib, researchers can rapidly ascertain its potential as a therapeutic candidate. The detailed protocols herein are designed to ensure the generation of high-quality, reproducible data.
Positive results from these initial studies—demonstrating comparable or superior potency and a favorable selectivity profile—would justify advancing the compound to more complex cellular models, in vivo efficacy studies in tumor xenograft models, and subsequent ADME/Tox profiling. This structured, comparative approach is fundamental to the efficient and scientifically rigorous development of the next generation of targeted cancer therapies.
References
- 1. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 10. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereochemical Determination of 3-Substituted Oxindoles
For researchers, medicinal chemists, and professionals in drug development, the precise determination of stereochemistry is not merely an analytical exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. The 3-substituted oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1][2] The stereocenter at the C3 position dictates the molecule's three-dimensional arrangement, profoundly influencing its interaction with biological targets. This guide provides an in-depth comparison of key analytical techniques for the stereochemical elucidation of 3-substituted oxindoles, grounded in experimental data and practical insights.
The Imperative of Stereochemical Fidelity in Oxindole Drug Discovery
The pharmacological properties of enantiomers can differ substantially. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, toxic. The tragic case of thalidomide serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals. Therefore, robust and reliable methods for determining both the relative and absolute stereochemistry of 3-substituted oxindoles are indispensable in any drug discovery and development program.
This guide will navigate through the principles, protocols, and comparative advantages of the most powerful techniques in the analytical chemist's arsenal: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
X-Ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of chiral molecules.[3][4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.
Causality Behind the Experimental Choice
When a high-quality single crystal can be obtained, XRD provides an unequivocal assignment of both relative and absolute stereochemistry, making it the ultimate arbiter in cases of ambiguity.[3] The structural characterization of synthesized 3-substituted 3-hydroxy-2-oxindoles has been unambiguously confirmed using X-ray diffraction analysis.[1][7]
Experimental Workflow
Figure 1: General workflow for stereochemical determination by X-ray crystallography.
Step-by-Step Methodology
-
Crystal Growth: Dissolve the purified 3-substituted oxindole in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are commonly employed to grow single crystals of sufficient size and quality.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Stereochemistry Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.[4][8] A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemical assignment.[4]
Data Presentation
| Feature | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Flack Parameter | A value close to 0 indicates the correct absolute configuration. |
| CCDC Number | Deposition number for crystallographic data. |
Advantages and Limitations
| Advantages | Limitations |
| Unambiguous determination of absolute and relative stereochemistry.[3] | Requires a high-quality single crystal, which can be challenging to obtain. |
| Provides a complete 3D structure of the molecule. | The crystal structure may not always represent the conformation in solution. |
| Serves as a definitive reference for other techniques. | Not a high-throughput technique. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Structural Elucidation in Solution
NMR spectroscopy is a powerful and versatile technique for determining the structure of molecules in solution. For 3-substituted oxindoles, specific NMR experiments can provide crucial information about both relative and absolute stereochemistry.
Determining Relative Stereochemistry: Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[9] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances up to approximately 5 Å.[10][11]
Causality Behind the Experimental Choice
By observing NOE correlations between specific protons in a 3-substituted oxindole, their spatial proximity can be established, allowing for the determination of the relative stereochemistry. This is particularly useful for rigid or conformationally restricted molecules.
Experimental Workflow
Figure 2: Workflow for determining relative stereochemistry using NOE NMR.
Step-by-Step Methodology
-
Sample Preparation: Dissolve a high-purity sample of the 3-substituted oxindole in a deuterated solvent.
-
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for proton assignment. Subsequently, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.[10]
-
Data Analysis: Identify cross-peaks in the 2D spectrum, which indicate NOE correlations between protons that are close in space.
-
Structural Interpretation: Correlate the observed NOEs with the possible diastereomers. For instance, an NOE between a proton on the C3 substituent and a proton on the oxindole core can define their relative orientation.
Determining Absolute Stereochemistry: Mosher's Method
For 3-hydroxy or 3-amino substituted oxindoles, Mosher's method is a well-established NMR technique for determining the absolute configuration of the C3 stereocenter.[12][13][14] The method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[12][13]
Causality Behind the Experimental Choice
The two diastereomers formed will have distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[15][16] By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester/amide linkage, the absolute configuration of the original alcohol or amine can be deduced.[12]
Experimental Workflow
References
- 1. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 6. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Enantioselective Synthesis of 3-Substituted Oxindoles: A Comparative Analysis of Catalytic Platforms
The 3-substituted oxindole motif is a cornerstone in medicinal chemistry and natural product synthesis, with its chiral center at the C3-position profoundly influencing biological activity. The stereocontrolled construction of this quaternary or tertiary stereocenter has been a subject of intense research, leading to the development of a diverse arsenal of catalytic systems. This guide provides a comparative analysis of the preeminent strategies for the enantioselective synthesis of 3-substituted oxindoles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of organocatalysis, transition-metal catalysis, and biocatalysis, presenting not just the "what" but the "why" behind experimental choices, supported by detailed protocols and comparative data.
The Crucial C3-Stereocenter: Why Enantioselectivity Matters
The oxindole scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules. The absolute configuration of the C3-substituent is often the determining factor for a compound's therapeutic efficacy and toxicological profile. This underscores the critical need for synthetic methods that can deliver these molecules with high enantiopurity.
Comparative Analysis of Catalytic Systems: The Aldol Reaction of Isatin and Acetone
To provide a direct and practical comparison, we will focus on a benchmark transformation: the asymmetric aldol reaction between isatin and acetone to yield the corresponding 3-hydroxy-3-methyl-2-oxindole. This reaction serves as an excellent case study to evaluate the relative merits and drawbacks of different catalytic platforms.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free and often environmentally benign alternative to traditional methods. Chiral small molecules, such as proline derivatives and cinchona alkaloids, are employed to activate the substrates and control the stereochemical outcome of the reaction.
In the context of the isatin-acetone aldol reaction, primary or secondary amine-based organocatalysts typically operate through an enamine-based mechanism. The catalyst condenses with acetone to form a chiral enamine, which then attacks the electrophilic carbonyl group of isatin in a stereocontrolled manner. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Organocatalytic enamine cycle for the aldol reaction.
-
Reaction Setup: To a solution of isatin (0.25 mmol) in acetone (1.25 mmol), add the chiral primary amine organocatalyst (10-20 mol%).
-
Solvent and Additives: The reaction can be performed in a variety of solvents, including dichloromethane (DCM) or even on water.[1] An acidic additive like benzoic acid (10 mol%) is often beneficial.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from -10°C to room temperature, for 24-72 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. Purify the crude product by flash column chromatography on silica gel.
Transition-Metal Catalysis: Efficiency and Versatility
Chiral transition-metal complexes offer a powerful platform for enantioselective catalysis, often with high turnover numbers and broad substrate scope. For the aldol reaction of isatins, Lewis acidic metal complexes are commonly employed.
A chiral Lewis acid, such as a Cu(II) complex with a chiral ligand, coordinates to the carbonyl group of isatin, activating it towards nucleophilic attack. The metal center also plays a role in organizing the transition state, thereby dictating the stereochemical outcome.
Caption: Lewis acid activation in transition-metal catalysis.
-
Catalyst Preparation: In a reaction vessel, prepare the chiral catalyst by mixing Cu(OAc)₂·H₂O (30 mol%) and the chiral thiophene-2,5-bis(amino-alcohol) ligand (10 mol%) in a suitable solvent like THF.
-
Reaction Execution: To the prepared catalyst solution, add isatin (0.2 mmol) followed by acetone (10-60 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel.
Biocatalysis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild and environmentally friendly conditions. While less explored than the other two methods for this specific reaction, it presents a promising avenue for sustainable synthesis.
Enzymes, such as those found in crude earthworm extract, can catalyze the aldol reaction through a mechanism that mimics the organocatalytic enamine pathway.[2][3] An amine residue in the enzyme's active site forms an enamine with acetone, which then reacts with isatin. The enzyme's chiral environment dictates the stereoselectivity.
Caption: Simplified enzymatic aldol reaction pathway.
-
Catalyst Preparation: Prepare a crude extract from earthworms.
-
Reaction Setup: To a solution of acetone (40 equivalents) and the earthworm extract (0.1 g) in a 1:1 mixture of CH₃CN/H₂O, add isatin (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at 35°C for 24 hours.
-
Work-up and Purification: Remove the insoluble biocatalyst by filtration. Evaporate the solvent under reduced pressure and purify the residue using silica-gel column chromatography.
Performance Comparison: Aldol Reaction of Isatin and Acetone
| Catalytic System | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Organocatalysis | 10-20 mol% | -10 to RT | 24-72 | High (up to 99%)[1] | Excellent (up to 99%)[1] | Metal-free, environmentally benign, readily available catalysts. | Can require longer reaction times and higher catalyst loadings. |
| Transition-Metal | 10 mol% ligand | Room Temp. | 24 | High (88%)[4] | Excellent (96%)[4] | High efficiency, broad substrate scope, lower catalyst loading. | Potential for metal contamination, requires chiral ligand synthesis. |
| Biocatalysis | Crude extract | 35 | 24 | Good (62-88%)[2][3] | Moderate (29-42%)[2][3] | Green and sustainable, mild reaction conditions. | Lower enantioselectivity, catalyst preparation can be complex. |
Comparative Analysis of Catalytic Systems: The Michael Addition of 3-Substituted Oxindoles
The enantioselective Michael addition of 3-substituted oxindoles to α,β-unsaturated compounds is a powerful method for constructing the C3-quaternary stereocenter. Organocatalysis has been particularly successful in this area.
Organocatalysis in Michael Additions
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, are highly effective in promoting the Michael addition of 3-substituted oxindoles.
These catalysts operate through a dual activation mechanism. The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the oxindole, forming a nucleophilic enolate. Simultaneously, the acidic moiety (e.g., a thiourea) activates the Michael acceptor through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment and facilitating a stereoselective reaction.
-
Reaction Setup: In a reaction vial, combine the 3-substituted oxindole (0.25 mmol), the Michael acceptor (e.g., methyl vinyl ketone or 1,4-naphthoquinone), and the chiral organocatalyst (e.g., a quinidine derivative, 5-10 mol%).
-
Solvent and Conditions: The reaction is typically carried out in a non-polar solvent like toluene at temperatures ranging from 0°C to room temperature.
-
Reaction Time: The reaction progress is monitored by TLC, and it can take several days to reach completion.
-
Work-up and Purification: Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel.
Performance Comparison: Organocatalytic Michael Addition
| Catalyst Type | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) |
| Binaphthyl-modified bifunctional organocatalyst[5] | Methyl vinyl ketone | 88-91 | 81-91 |
| Quinidine derivative ((DHQD)₂PYR)[6][7] | 1,4-Naphthoquinone | 45-97 | 54-83 |
| Chiral squaramides[8] | α,β-Unsaturated acyl phosphonates | up to 98 | up to 98 |
| Chiral bifunctional thiourea-tertiary amine[9] | Maleimides | up to 92 | up to 99 |
Conclusion and Future Outlook
The enantioselective synthesis of 3-substituted oxindoles has witnessed remarkable progress, with organocatalysis and transition-metal catalysis currently offering the most robust and high-performing solutions. Organocatalysis provides a valuable metal-free approach with excellent enantioselectivities, while transition-metal catalysis often excels in terms of reaction efficiency and substrate scope. Biocatalysis, although currently lagging in enantioselectivity for some key transformations, holds immense promise for developing greener and more sustainable synthetic routes.
The choice of catalytic system will ultimately depend on the specific target molecule, desired scale of synthesis, and available resources. For researchers in drug development, the ability to rapidly access a diverse range of enantiopure oxindole derivatives is paramount. Future advancements in this field will likely focus on the development of more active and selective catalysts, the expansion of the substrate scope, and the integration of these methods into more complex synthetic sequences. The continued exploration of biocatalytic and other novel catalytic platforms will undoubtedly open up new avenues for the efficient and sustainable synthesis of these vital chiral building blocks.
References
- 1. Highly asymmetric aldol reaction of isatins and ketones catalyzed by chiral bifunctional primary-amine organocatalyst on water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00674J [pubs.rsc.org]
- 5. Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Organocatalytic asymmetric Michael addition of unprotected 3-substituted oxindoles to 1,4-naphthoquinone [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Organocatalytic asymmetric Michael addition of 3-substituted oxindoles to α,β-unsaturated acyl phosphonates for the synthesis of 3,3'-disubstituted oxindoles with chiral squaramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly diastereo- and enantioselective Michael additions of 3-substituted oxindoles to maleimides catalyzed by chiral bifunctional thiourea-tertiary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Efficacy of Oxindole-Based Kinase Inhibitors: A Comparative Analysis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one Analogs
In the landscape of targeted cancer therapy, the oxindole scaffold, a core component of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, has emerged as a privileged structure. Its derivatives have given rise to a class of potent protein kinase inhibitors that have demonstrated significant clinical efficacy. This guide provides a comparative analysis of the in vivo performance of key analogs of this compound, with a particular focus on the well-documented anti-cancer agent SU5416 (Semaxanib) and its conceptual successor, Sunitinib. We will delve into the experimental data supporting their mechanisms of action, anti-tumor effects, and the methodologies employed in their preclinical evaluation.
The Rise of Oxindole Analogs as Anti-Angiogenic Agents
The progression of solid tumors is intrinsically linked to angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to rapidly dividing cancer cells. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The VEGF receptor (VEGFR), a receptor tyrosine kinase, became a prime target for therapeutic intervention. The oxindole core proved to be an ideal starting point for the development of small molecule inhibitors targeting the ATP-binding site of VEGFR, thereby blocking its downstream signaling cascade.
SU5416 (Semaxanib): A Pioneer in VEGFR Inhibition
SU5416 is a synthetic compound featuring the 3-substituted oxindole core and was one of the first potent and selective inhibitors of the VEGFR-2 (Flk-1/KDR) tyrosine kinase to be extensively studied.[1][2] Its mechanism of action revolves around mimicking adenine to bind to the catalytic domain of the kinase.[3]
In Vivo Efficacy of SU5416
Preclinical studies in various tumor xenograft models have consistently demonstrated the anti-tumor efficacy of SU5416. Systemic administration of SU5416 at non-toxic doses in mice led to the inhibition of subcutaneous tumor growth derived from diverse tissue origins.[1] A key observation was the pale appearance of tumors resected from SU5416-treated animals, a direct visual confirmation of the drug's anti-angiogenic properties.[1]
In a study using a dorsal skinfold chamber model in athymic mice, SU5416 treatment significantly suppressed glioblastoma tumor growth.[3] This was accompanied by a potent anti-angiogenic effect, resulting in a significant reduction in both total and functional vascular density within the tumor microenvironment.[3] This demonstrates that the primary in vivo mechanism of tumor growth inhibition by SU5416 is the direct suppression of tumor-induced angiogenesis.[3]
Further investigations in small cell lung cancer (SCLC) xenograft models revealed that SU5416 inhibited tumor growth by at least 70% when administered over a three-week period.[4] This effect was attributed to a dual mechanism: direct inhibition of tumor cell proliferation by blocking Kit signaling and suppression of angiogenesis by inhibiting VEGFR signaling.[4] Interestingly, SU5416 also reduced VEGF expression in treated xenografts, suggesting a novel mechanism of angiogenesis suppression beyond direct VEGFR inhibition.[4]
Despite a short plasma half-life of approximately 30 minutes, infrequent administration of SU5416 (once or twice a week) proved to be efficacious in tumor xenograft models.[5] This suggests a long-lasting inhibitory activity in vivo, which was later attributed to the accumulation of SU5416 within cells, maintaining inhibitory concentrations long after the compound is cleared from the plasma.[5]
Sunitinib: A Multi-Targeted Advancement
Building on the principles established with SU5416, Sunitinib emerged as a multi-targeted receptor tyrosine kinase inhibitor. While sharing the oxindole core, Sunitinib was designed to inhibit a broader range of kinases involved in tumor progression, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[6] This multi-targeted approach aims to simultaneously block angiogenesis, tumor cell proliferation, and metastasis.
Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[6] Its clinical success underscores the therapeutic potential of targeting multiple signaling pathways with a single agent. While detailed preclinical in vivo data for direct comparison with SU5416 is extensive and spans numerous publications, the overarching principle is a more potent and broader anti-tumor activity due to its multi-targeted nature.
Other Oxindole Derivatives: Expanding the Therapeutic Horizon
The success of SU5416 and Sunitinib has spurred the development of numerous other oxindole derivatives with anti-cancer properties.[7][8][9] For instance, the oxindole derivative SH-859 has shown significant inhibition of viability in human kidney cancer cells and inhibited tumor development in a xenograft model.[7] Other research has focused on synthesizing novel 3-substituted-2-oxindole derivatives with dual anti-cancer and anti-inflammatory properties.[8]
While many of these newer analogs are in earlier stages of development with promising in vitro data, they highlight the continued importance of the oxindole scaffold in the design of novel anti-cancer agents.[10][11]
Comparative Data Summary
| Compound | Primary Target(s) | Key In Vivo Efficacy Findings |
| SU5416 (Semaxanib) | VEGFR-2 (Flk-1/KDR), Kit | - Dose-related inhibition of tumor growth in multiple xenograft models.[1][2] - Significant reduction in tumor vascularization.[1][3] - Inhibition of SCLC growth by at least 70%.[4] - Long-lasting inhibitory effect despite a short plasma half-life.[5] |
| Sunitinib | VEGFRs, PDGFRs, KIT, RET, CSF-1R, flt3 | - FDA-approved for RCC and GIST, demonstrating clinical efficacy.[6] - Broad-spectrum anti-tumor activity through multi-targeted inhibition. |
| SH-859 | Not fully elucidated | - Inhibition of tumor development in a human renal carcinoma xenograft model.[7] |
Experimental Protocols
General In Vivo Tumor Xenograft Model
A standard methodology to assess the in vivo efficacy of oxindole analogs involves the use of tumor xenograft models in immunocompromised mice.
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., A375 melanoma, H526 small cell lung cancer) are cultured under standard conditions.
-
Animal Model: Athymic nude mice (nu/nu) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational compound (e.g., SU5416) or vehicle control is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Visualizing the Mechanism and Workflow
Signaling Pathway of VEGFR Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The angiogenesis inhibitor SU5416 has long-lasting effects on vascular endothelial growth factor receptor phosphorylation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anti-Cancer, Anti-Inflammatory and In Silico Studies of 3-Substituted-2-Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 10. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
Selectivity Profile of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Comparative Guide for Kinase Inhibitor Research
In the landscape of kinase inhibitor discovery, the oxindole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2][3] This guide delves into the anticipated selectivity profile of the novel compound, 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, by contextualizing it against well-characterized, structurally related kinase inhibitors. While direct experimental data for this specific molecule is not yet publicly available, an analysis of its structural features, combined with a comprehensive comparison to established multi-targeted tyrosine kinase inhibitors, provides a predictive framework for its potential biological activity and guides future experimental validation.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison with established alternatives, supported by experimental data for these comparators, and detail the methodologies required to elucidate the selectivity of novel compounds like this compound.
The Oxindole Core: A Foundation for Kinase Inhibition
The 2-oxindole nucleus is a versatile scaffold in medicinal chemistry, amenable to substitutions at various positions, which allows for the fine-tuning of inhibitory potency and selectivity against different protein kinases.[1][2] Modifications at the 3- and 5-positions of the oxindole ring have been shown to be critical determinants of kinase selectivity.[4][5] For instance, the multi-kinase inhibitor Sunitinib features a substituted pyrrole at the 3-position and is unsubstituted at the 5-position, while other derivatives with substitutions at the 5-position have demonstrated selectivity for different kinases like AMPK and GSK3β.[4] The subject of this guide, this compound, possesses a bromine atom at the 5-position and an ethyl group at the 3-position. The presence of a halogen at the 5-position is known to enhance the biological activity of indole derivatives.[6] This structural arrangement suggests a potential for interaction with the ATP-binding pocket of various kinases.
To build a predictive selectivity profile, we will compare this novel compound to three well-established tyrosine kinase inhibitors:
-
Sunitinib (SU11248): An oxindole-based multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7]
-
Semaxanib (SU5416): Another 3-substituted oxindole that is a potent and selective inhibitor of the VEGFR family.[8][9]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that, while not having an oxindole core, targets similar pathways and serves as a valuable benchmark for anti-angiogenic kinase inhibitors.[10][11]
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activities (IC50 or Ki values) of the comparator compounds against a panel of key kinases implicated in cancer cell signaling. This data provides a reference for the potential targets of novel oxindole derivatives.
| Kinase Target | Sunitinib (SU11248) | Semaxanib (SU5416) | Pazopanib |
| VEGFR1 (Flt-1) | - | - | IC50: 10 nM[10][11] |
| VEGFR2 (KDR/Flk-1) | IC50: 80 nM, Ki: 9 nM[7] | IC50: 1.23 µM[8] | IC50: 30 nM[10][11] |
| VEGFR3 (Flt-4) | - | - | IC50: 47 nM[10][11] |
| PDGFRα | IC50: 69 nM[7] | - | IC50: 71 nM[10] |
| PDGFRβ | IC50: 2 nM, Ki: 8 nM[7] | IC50: 20.3 µM[8] | IC50: 84 nM[11] |
| c-Kit | Potent Inhibition[7] | - | IC50: 74 nM[11] |
| FLT3 | Potent Inhibition[7] | - | Ki: 230 nM[12] |
| FGFR1 | Ki: 0.83 µM[13] | IC50: 50 µM (cell-based)[8] | IC50: 140 nM[11] |
| EGFR | >10-fold selective over[7] | Inactive[8] | - |
| AMPK | Inhibits[4] | - | - |
| GSK3β | Inhibits[4] | - | - |
Key Signaling Pathways
The primary targets of the comparator compounds are receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, namely the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
Caption: VEGFR and PDGFR signaling pathways and points of inhibition.
Experimental Methodologies for Determining Kinase Selectivity
To experimentally validate the selectivity profile of a novel compound like this compound, a combination of biochemical and cell-based assays is essential.
Radiometric Kinase Assay
This is considered the "gold standard" for quantifying kinase activity and inhibition.[14] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate.[14][15]
Caption: Workflow for a radiometric kinase assay.
Detailed Protocol: Radiometric Kinase Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix containing the kinase of interest, its specific peptide or protein substrate, and the appropriate kinase buffer.[15]
-
Compound Addition: Add the test compound (this compound) at various concentrations or a DMSO vehicle control.[15]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. A typical final ATP concentration could be around the Km value for the specific kinase.[15][16]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[15]
-
Stopping the Reaction and Spotting: Stop the reaction and spot a small volume of the reaction mixture onto phosphocellulose paper (P81).[15] The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a dilute acid (e.g., 0.5% phosphoric acid) to remove any unreacted [γ-³²P]ATP.[15]
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[17]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement of a compound within a cellular environment.[18][19][20] The principle is that ligand binding stabilizes a target protein, leading to an increased resistance to thermal denaturation.[18][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound or DMSO vehicle control and incubate to allow for compound entry and target binding.[18]
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]
-
Cell Lysis: Lyse the cells to release the intracellular proteins. A common method is repeated freeze-thaw cycles.[18]
-
Separation of Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.[18]
-
Analysis of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting with an antibody specific to the target protein.[21]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[18] Isothermal dose-response experiments can also be performed at a single temperature to determine the compound's EC50 for target engagement.[21]
Conclusion and Future Directions
While the precise kinase selectivity profile of this compound awaits empirical determination, its structural similarity to known oxindole-based kinase inhibitors provides a strong rationale for its investigation as a potential modulator of oncogenic signaling pathways. The comparative data presented for Sunitinib, Semaxanib, and Pazopanib offer a valuable framework for predicting its likely targets, which may include members of the VEGFR and PDGFR families.
The detailed experimental protocols for radiometric kinase assays and CETSA provide a clear roadmap for researchers to rigorously characterize the inhibitory activity and target engagement of this and other novel compounds. Such studies are crucial for advancing our understanding of structure-activity relationships and for the development of the next generation of selective and potent kinase inhibitors for therapeutic applications.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. researchgate.net [researchgate.net]
- 13. Semaxanib - Wikipedia [en.wikipedia.org]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The structural characteristics of this compound, specifically the presence of a bromine atom, place it in the category of halogenated organic waste.[1][2] Improper disposal of such compounds can lead to the formation of persistent and toxic environmental pollutants. Therefore, a dedicated and well-defined waste stream is essential.
I. Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Toxicity: While specific data is limited, assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Environmental Impact: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[4] Therefore, disposal down the drain is strictly prohibited.[5][6]
-
Reactivity: Avoid mixing with strong oxidizing agents or strong acids.[7]
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[5][8] this compound waste must be collected in a designated, properly labeled container for halogenated organic waste.[1][2][9]
Waste Segregation Protocol:
-
Select the Correct Waste Container: Use a clean, leak-proof container made of a material compatible with the waste. For solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][8] Do not use abbreviations or chemical formulas.[8] The label should also include the approximate concentration and quantity of the waste.
-
Dedicated Halogenated Waste Stream: This container should be used exclusively for halogenated organic compounds. Do not mix with non-halogenated solvents, acids, bases, or heavy metals.[1][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[1]
Table 1: Waste Stream Segregation for this compound
| Waste Type | Appropriate Container | Incompatible Waste Streams |
| Solid this compound | Labeled, sealed container for solid halogenated waste | Non-halogenated organics, aqueous waste, oxidizers |
| Solutions of this compound in organic solvents | Labeled, sealed container for liquid halogenated waste | Non-halogenated solvents, aqueous solutions, acids, bases |
| Contaminated labware (e.g., pipette tips, gloves) | Labeled container for solid hazardous waste | General laboratory trash |
III. On-Site Management and Accumulation
Laboratories are considered Satellite Accumulation Areas (SAAs) and must adhere to specific regulations regarding the storage of hazardous waste.[8][11]
Key SAA Requirements:
-
Container Closure: Waste containers must be kept tightly closed except when adding waste.[5][8][9] Funnels should be removed and the container sealed immediately after use.
-
Storage Location: Store the waste container in a designated and secure area, away from general laboratory traffic and sources of ignition.[1] Secondary containment is highly recommended to prevent the spread of material in case of a leak.[5][6]
-
Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in your laboratory, which is typically 55 gallons for total hazardous waste and may have lower limits for specific acutely toxic wastes.[11]
Figure 1. Decision workflow for the proper disposal of this compound waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[5]
-
Don PPE: For small, manageable spills, don the appropriate PPE, including a respirator if necessary.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
V. Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
Procedure for Empty Containers:
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent three times.[12]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or obliterate the original label from the empty, rinsed container.[5]
-
Final Disposal: Dispose of the decontaminated container in accordance with institutional guidelines for glass or plastic recycling.
VI. Final Disposal Pathway
Once the waste container is nearly full (approximately 90%), a request for pickup should be submitted to your institution's EHS department.[8] EHS personnel are trained and authorized to transport hazardous waste to a central accumulation facility. From there, the waste will be sent to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration.[2]
By diligently following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. fishersci.com [fishersci.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of a Novel Brominated Indole Compound.
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one, a substituted oxindole, represents a class of compounds with significant potential in medicinal chemistry. As with any novel substance, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed protocol for the use of appropriate Personal Protective Equipment (PPE), and outlines operational and disposal plans to ensure the well-being of laboratory personnel and the protection of the environment.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by examining data from structurally similar brominated indoles and adhering to established protocols for handling halogenated organic compounds, we can construct a robust safety framework. The foundational principle of this guide is proactive risk mitigation, ensuring that every step, from receipt of the compound to the disposal of its waste, is conducted with the highest degree of caution and care.
Hazard Assessment and Triage: Understanding the Risks
Given its chemical structure as a brominated indole, this compound should be handled as a substance with the potential for skin and eye irritation, respiratory tract irritation, and potential harm if ingested or absorbed through the skin.[1][2] Halogenated organic compounds as a class can also present long-term health risks, and some are considered potential carcinogens.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Hazard Profile and Precautionary Measures
| Potential Hazard | Associated Risk | Primary Control Measure |
| Skin and Eye Irritation | Direct contact may cause redness, itching, or burns.[5] | Use of appropriate gloves, lab coat, and chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1] | All manipulations must be performed in a certified chemical fume hood. |
| Toxicity (Oral, Dermal) | Harmful if swallowed or absorbed through the skin.[1] | Avoid ingestion and skin contact through proper PPE and handling techniques. |
| Unknown Long-Term Effects | As a novel compound, long-term toxicological data is unavailable. | Apply the precautionary principle, treating the compound as potentially hazardous. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step in mitigating exposure risks. A multi-layered approach to PPE is recommended for all activities involving this compound.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is mandatory.[6] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.[6] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[7]
-
Eye Protection: Chemical splash goggles are required at all times when the compound is handled outside of a sealed container.[8][9]
-
Lab Coat: A long-sleeved, cuffed lab coat made of a low-permeability fabric is essential to protect against skin contact.[6]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Table 2: PPE Selection Guide for Specific Tasks
| Task | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair nitrile gloves | Safety glasses | Lab coat | Not required if container is sealed |
| Weighing/Sample Prep | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
| Solution Preparation | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
| Experimental Use | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
| Waste Disposal | Double pair nitrile gloves | Chemical splash goggles | Lab coat | Chemical fume hood |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following protocol should be adopted for all procedures involving this compound.
Step 1: Preparation and Area Designation
-
Designated Area: All work with this compound must be performed in a designated area within a laboratory, clearly marked with hazard signs.[4]
-
Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, spatulas, weighing paper, solvents, and waste containers.
Step 2: Weighing and Solution Preparation
-
Don PPE: Put on all required PPE before handling the primary container.
-
Work in Fume Hood: Perform all manipulations of the solid compound inside a chemical fume hood.
-
Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula for transfers.
-
Tared Weighing: Use a tared weighing vessel to avoid contamination of the balance.
-
Solubilization: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is securely capped before removing it from the hood.
Step 3: Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors or aerosols.
-
Avoid Contamination: Be mindful of secondary contamination. Do not touch surfaces outside the fume hood with contaminated gloves.
-
Immediate Clean-up: In case of a small spill within the fume hood, absorb it with an inert material and dispose of it as hazardous waste.[10]
Workflow Diagram
References
- 1. chembk.com [chembk.com]
- 2. capotchem.com [capotchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. leap.epa.ie [leap.epa.ie]
- 6. osha.gov [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
